molecular formula C28H22N4O5S6 B12377110 Flipper-TR 5

Flipper-TR 5

Número de catálogo: B12377110
Peso molecular: 686.9 g/mol
Clave InChI: UMJWMNXQZHDBDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Flipper-TR 5 is a useful research compound. Its molecular formula is C28H22N4O5S6 and its molecular weight is 686.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H22N4O5S6

Peso molecular

686.9 g/mol

Nombre IUPAC

methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate

InChI

InChI=1S/C28H22N4O5S6/c1-11-17(10-37-9-15-7-32(31-30-15)8-18(33)36-5)39-23-19(11)40-21-13(3)20(41-24(21)23)22-14(4)28-26(42-22)25-27(43(28,34)35)12(2)16(6-29)38-25/h7H,8-10H2,1-5H3

Clave InChI

UMJWMNXQZHDBDU-UHFFFAOYSA-N

SMILES canónico

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC

Origen del producto

United States

Foundational & Exploratory

The Molecular Dance of Membrane Tension: An In-depth Guide to the Mechanism of Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanism of Flipper-TR, a revolutionary fluorescent probe that provides a quantitative readout of cell membrane tension. By understanding its intricate workings, researchers can unlock new insights into the profound role of mechanical forces in cellular processes, from migration and division to signaling and disease.

Core Principles: A Mechanosensitive Fluorophore

Flipper-TR is a fluorescent lipid tension reporter that specifically localizes to the plasma membrane of living cells.[1][2] Its remarkable ability to sense and report on membrane tension lies in its unique chemical structure, which features two dithienothiophene (DTT) "flippers" connected by a rotatable carbon bond.[3][4] In a relaxed membrane, these flippers adopt a twisted conformation due to steric hindrance.[3][5] However, as membrane tension increases, the lateral pressure within the lipid bilayer forces these flippers into a more planar conformation.[5][6]

This change in conformation is the linchpin of Flipper-TR's mechanism. The degree of planarity directly influences the probe's fluorescence properties, specifically its fluorescence lifetime.[3][5] An increase in planarity leads to a longer fluorescence lifetime, a phenomenon that can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][7] This linear relationship between fluorescence lifetime and membrane tension allows for the quantitative mapping of mechanical forces across the cell membrane.[3]

The underlying principle is a membrane-tension-dependent lipid phase separation.[3] Increased tension alters the organization of the lipid bilayer, which in turn dictates the conformational state of the embedded Flipper-TR probe.[5] It is crucial to note that while Flipper-TR's fluorescence intensity also changes, the fluorescence lifetime is the reliable and quantifiable parameter for measuring membrane tension, as it is independent of probe concentration and excitation intensity.[1][3]

Quantitative Insights: The Language of Fluorescence Lifetime

The fluorescence lifetime of Flipper-TR provides a direct and quantitative measure of membrane tension. The reported fluorescence lifetime (τ) of Flipper-TR typically ranges from 2.8 to 7.0 nanoseconds (ns).[1] A longer lifetime is indicative of higher membrane tension.[1] The fluorescence emission decay curves are best fitted with a double-exponential function, yielding two lifetimes, τ1 and τ2. The longer lifetime, τ1, which has a higher fit amplitude, is the parameter used to report on membrane tension.[1]

ConditionTypical Fluorescence Lifetime (τ1)Interpretation
Low Membrane Tension (e.g., hyperosmotic shock)Shorter lifetime (e.g., closer to 2.8 ns)Twisted conformation of Flipper-TR
High Membrane Tension (e.g., hypoosmotic shock)Longer lifetime (e.g., closer to 7.0 ns)Planar conformation of Flipper-TR
Liquid-disordered (Ld) lipid phase (in GUVs)~3.75 nsLower lipid packing
More Liquid-ordered (Lo) lipid phase (in GUVs)~5.31 nsHigher lipid packing

Table 1: Representative fluorescence lifetime values of Flipper-TR under different experimental conditions. Data compiled from various sources.[1][3]

Visualizing the Mechanism: Signaling and Workflow

To better understand the process, the following diagrams illustrate the core mechanism of Flipper-TR and a typical experimental workflow.

FlipperTR_Mechanism cluster_membrane Plasma Membrane Relaxed_Membrane Low Tension (Twisted Flipper-TR) Decreased_Tension Decreased Lateral Pressure Relaxed_Membrane->Decreased_Tension Short_Lifetime Shorter Fluorescence Lifetime (τ) Relaxed_Membrane->Short_Lifetime Results in Tense_Membrane High Tension (Planar Flipper-TR) Increased_Tension Increased Lateral Pressure Tense_Membrane->Increased_Tension Long_Lifetime Longer Fluorescence Lifetime (τ) Tense_Membrane->Long_Lifetime Results in Increased_Tension->Tense_Membrane Induces Decreased_Tension->Relaxed_Membrane Maintains

Caption: Mechanism of Flipper-TR in response to membrane tension changes.

FlipperTR_Workflow Prepare_Stock 1. Prepare 1 mM Flipper-TR stock solution in anhydrous DMSO Staining 3. Stain cells with 1 µM Flipper-TR in culture medium Prepare_Stock->Staining Cell_Culture 2. Culture cells of interest Cell_Culture->Staining Incubation 4. Incubate for a short period (e.g., < 1 minute) Staining->Incubation FLIM_Imaging 5. Acquire fluorescence lifetime data using FLIM microscopy Incubation->FLIM_Imaging Data_Analysis 6. Fit fluorescence decay curves (double-exponential) FLIM_Imaging->Data_Analysis Extract_Lifetime 7. Extract the longer lifetime (τ1) to quantify membrane tension Data_Analysis->Extract_Lifetime

Caption: A generalized experimental workflow for measuring membrane tension using Flipper-TR.

Experimental Protocols: A Practical Guide

Accurate and reproducible measurements with Flipper-TR necessitate careful adherence to optimized protocols. The following provides a detailed methodology for key experimental procedures.

Preparation of Flipper-TR Stock Solution
  • Reagent: Flipper-TR probe, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of Flipper-TR to warm to room temperature before opening.

    • Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM.[1] For example, dissolve 50 µg of Flipper-TR (check the molecular weight on the vial) in the appropriate volume of anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored correctly.[1]

Staining of Live Cells
  • Reagents: Cultured cells, cell culture medium (with or without serum), 1 mM Flipper-TR stock solution.

  • Procedure:

    • Prepare a staining solution by diluting the 1 mM Flipper-TR stock solution to a final concentration of 1 µM in the cell culture medium.[1] Note that the presence of serum (e.g., Fetal Calf Serum) may reduce labeling efficiency, potentially requiring an increase in probe concentration up to 2 µM.[1]

    • Remove the existing culture medium from the cells and replace it with the staining solution.

    • Incubation is typically very rapid, with plasma membrane staining appearing in less than one minute.[3]

    • The cells are now ready for imaging. It is recommended to perform imaging shortly after staining.

Induction of Osmotic Shock

A common method to manipulate membrane tension is through osmotic shock.[3]

  • Reagents: Isotonic, hypotonic, and hypertonic solutions. The composition of these solutions will depend on the specific cell type and experimental requirements. For example, a hypotonic solution can be prepared by diluting the standard culture medium with distilled water, while a hypertonic solution can be made by adding a non-permeable solute like sucrose (B13894) or sorbitol.

  • Procedure:

    • After staining the cells with Flipper-TR as described above, acquire a baseline FLIM image in isotonic medium.

    • To induce a hypotonic shock (increase tension), carefully replace the isotonic medium with a hypotonic solution.

    • To induce a hypertonic shock (decrease tension), replace the isotonic medium with a hypertonic solution.

    • Acquire FLIM images immediately after the solution change to capture the dynamic changes in membrane tension.

FLIM Data Acquisition and Analysis
  • Instrumentation: A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • Acquisition Parameters:

    • Excitation: Typically, a 488 nm laser is used for excitation.[1]

    • Emission: Collect the fluorescence emission between 575 and 625 nm.[1]

    • Data Collection: Acquire photon arrival time data for each pixel in the image. Ensure sufficient photon counts per pixel for accurate lifetime fitting.

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel or region of interest (ROI) with a double-exponential decay function.[1]

    • The fitting will yield two lifetime components, τ1 and τ2, and their respective amplitudes.

    • The longer lifetime component, τ1, is used to generate the fluorescence lifetime image and to quantify the membrane tension.[1] Longer τ1 values correspond to higher membrane tension.

By following these detailed protocols and understanding the fundamental mechanism of Flipper-TR, researchers can confidently and accurately measure membrane tension, paving the way for new discoveries in the exciting field of mechanobiology.

References

Introduction: The Critical Role of Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Flipper-TR: Principle of Membrane Tension Sensing

For Researchers, Scientists, and Drug Development Professionals

Cellular membranes are not static barriers but dynamic surfaces that are central to a vast array of biological processes, including cell motility, division, endocytosis, and signal transduction.[1] The physical state of these membranes, particularly their lateral tension, is a critical regulator of these events.[1][2] Membrane tension arises from the interplay between the lipid bilayer and the underlying cytoskeleton, as well as from osmotic pressure gradients and protein-lipid interactions. Accurately measuring membrane tension in live cells has been a significant challenge, traditionally relying on complex biophysical techniques like micropipette aspiration or optical tweezers, which are often limited to the plasma membrane and can be invasive.[1] The development of molecular probes like Flipper-TR has revolutionized the field by enabling the visualization and quantification of membrane tension with high spatiotemporal resolution using fluorescence microscopy.[3][4]

The Flipper-TR Probe: A Molecular Mechanosensor

Flipper-TR (Fluorescent Lipid Tension Reporter) is a specially designed fluorescent probe for measuring the tension of the plasma membrane in living cells.[5][6] It belongs to a family of mechanosensitive "flipper" probes that sense the physical organization of the lipid bilayer.[6]

Core Structure: The probe's mechanosensing ability originates from its unique chemical structure, which is built around two dithienothiophene (DTT) moieties, or "flippers," connected by a single carbon bond.[7][8] This structure acts as a "push-pull" system, with an electron-donating group at one end and an electron-accepting group at the other.[1][7] A hydrophilic headgroup ensures the probe inserts into the lipid bilayer with a specific orientation.[3]

Core Principle: From Mechanical Force to Optical Signal

The fundamental principle of Flipper-TR lies in its ability to change its conformation in response to the lateral pressure exerted by lipids within the membrane. This conformational change directly modulates its fluorescence properties, particularly its fluorescence lifetime.

  • Twisted vs. Planar Conformation: In a relaxed, low-tension membrane, the two DTT flippers are in a twisted conformation relative to each other due to steric hindrance.[3][7]

  • Effect of Increased Tension: As membrane tension increases, the packing of lipid acyl chains becomes tighter and more ordered.[3][9] This increased lateral pressure within the bilayer physically forces the Flipper-TR molecule to adopt a more planar (untwisted) conformation.[7][8]

  • Change in Fluorescence Lifetime: The transition from a twisted to a planar state is the key to the probe's function. This planarization leads to a significant increase in the fluorescence lifetime of the probe.[1][7][8] The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This change is readily quantifiable using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][10]

Therefore, a longer fluorescence lifetime of Flipper-TR directly corresponds to a more planar probe, indicating higher lipid packing and, consequently, higher membrane tension.[8] This relationship allows for the quantitative mapping of membrane tension across a cell.[9]

Flipper_Principle cluster_membrane Cell Membrane cluster_probe Flipper-TR Conformation cluster_signal Fluorescence Signal Relaxed Low Tension (Disordered Lipids) Twisted Twisted State Relaxed->Twisted allows Tense High Tension (Ordered Lipids) Planar Planar State Tense->Planar induces Short_Lifetime Shorter Lifetime Twisted->Short_Lifetime results in Long_Lifetime Longer Lifetime Planar->Long_Lifetime results in Workflow cluster_prep Sample Preparation cluster_imaging FLIM Imaging & Experiment cluster_analysis Data Analysis A Culture Cells B Prepare 1µM Flipper-TR in Culture Medium A->B C Incubate Cells (15-30 min) B->C D Acquire Baseline FLIM Image (Isotonic Medium) C->D E Induce Tension Change (e.g., Osmotic Shock) D->E F Acquire Post-Stimulus FLIM Image E->F G Fit Fluorescence Decay (Bi-exponential) F->G H Calculate Lifetime (τ) Map G->H I Quantify Change in Membrane Tension H->I Logic Tension Increase in Membrane Tension Packing Increased Lipid Packing & Order Tension->Packing causes PhaseSep Lipid Phase Separation Tension->PhaseSep can induce Planar Flipper-TR Planarization Packing->Planar forces PhaseSep->Packing creates domains of Lifetime Increase in Fluorescence Lifetime (τ) Planar->Lifetime leads to Composition Membrane Lipid Composition Composition->Packing modulates Composition->Lifetime directly influences

References

Flipper-TR®: A Technical Guide to its Photophysical Properties and Fluorescence Lifetime for Mechanobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flipper-TR® is a sophisticated fluorescent probe designed to investigate the intricate mechanical forces at play within cellular membranes. As a member of the "flipper" probe family, it has emerged as a important tool in the field of mechanobiology, offering unprecedented insights into membrane tension and lipid organization in living cells.[1] This technical guide provides an in-depth overview of Flipper-TR®'s core photophysical properties, its unique fluorescence lifetime characteristics, and the experimental protocols necessary for its successful implementation.

Core Photophysical Properties

Flipper-TR® is a push-pull fluorophore built around a bis(dithienothiophene) core.[2] This structure allows it to readily insert into the plasma membrane of living cells.[2][3] Once embedded within the lipid bilayer, its fluorescence properties become highly sensitive to the local environment, particularly the packing of lipid molecules.[4][5] The probe is only fluorescent when inserted in a lipid membrane, making it highly specific for cellular membranes.[1][3]

The key photophysical parameters of Flipper-TR® are summarized in the table below:

PropertyValueConditions
Absorption Maximum (λAbs) ~480-488 nmIn lipid membranes[1][3][6]
Emission Maximum (λEm) ~600 nmIn lipid membranes[1][3][6]
Molar Extinction Coefficient (εmax) 1.66 x 10⁴ M⁻¹cm⁻¹In DMSO[1][3]
Quantum Yield (QY) 30%In Ethyl Acetate (AcOEt)[1][3]
Fluorescence Lifetime (τ) 2.8 - 7.0 nsIn lipid membranes, dependent on tension[1][3]

The Mechanism of Action: A Molecular Torsion Sensor

The remarkable ability of Flipper-TR® to report on membrane tension lies in its dynamic molecular structure. The two dithienothiophene "flippers" of the molecule can twist relative to each other.[5][7] The degree of this twist is directly influenced by the lateral pressure exerted by the surrounding lipid molecules.

  • In a relaxed, low-tension membrane , the Flipper-TR® molecule adopts a more twisted conformation. This leads to a shorter fluorescence lifetime.[2]

  • In a tense, tightly packed membrane , the lateral pressure from the lipids forces the Flipper-TR® molecule into a more planar conformation. This planarization results in a significant increase in its fluorescence lifetime.[2][7]

This relationship between membrane tension and fluorescence lifetime is the fundamental principle behind Flipper-TR®'s utility as a mechanosensor.

Flipper_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension low_tension Relaxed Membrane Twisted Flipper-TR Shorter Fluorescence Lifetime high_tension Tense Membrane Planarized Flipper-TR Longer Fluorescence Lifetime low_tension->high_tension Increased Lateral Pressure high_tension->low_tension Decreased Lateral Pressure

Flipper-TR's response to membrane tension.

Fluorescence Lifetime: The Key Readout

Unlike intensity-based probes, Flipper-TR® utilizes fluorescence lifetime as its primary reporting mechanism. Fluorescence lifetime is an intrinsic property of a fluorophore and is less susceptible to artifacts such as probe concentration and photobleaching.[8]

The fluorescence decay of Flipper-TR® in cellular membranes is typically best described by a bi-exponential model, yielding two lifetime components: τ₁ and τ₂.[3][9]

  • τ₁ (the longer lifetime component) is the primary reporter of membrane tension and typically ranges from 2.8 to 7.0 ns.[3] An increase in τ₁ corresponds to an increase in membrane tension.

  • τ₂ (the shorter lifetime component) is less sensitive to membrane tension and typically has a smaller amplitude.[3]

The average fluorescence lifetime of Flipper-TR® can vary depending on the specific organelle being studied. For example, the average lifetime in the endoplasmic reticulum (ER) and mitochondria is generally lower than at the plasma membrane, reflecting differences in their membrane composition and tension.[9]

Experimental Protocol: Fluorescence Lifetime Imaging Microscopy (FLIM)

The most common technique to measure the fluorescence lifetime of Flipper-TR® in living cells is Time-Correlated Single Photon Counting (TCSPC) FLIM.[4][10]

Materials
  • Flipper-TR® probe (e.g., from Spirochrome)

  • Anhydrous DMSO for stock solution preparation

  • Cell culture medium

  • Live cells of interest

  • FLIM microscope system equipped with:

    • Pulsed laser source (e.g., 488 nm)[3]

    • TCSPC electronics

    • Sensitive detector (e.g., single-photon avalanche diode or hybrid photodetector)

    • Appropriate emission filter (e.g., 600/50 nm bandpass)[3][9]

Staining Protocol
  • Prepare a 1 mM stock solution of Flipper-TR® by dissolving the probe in anhydrous DMSO.[3] Store the stock solution at -20°C.

  • Culture cells to the desired confluency on a suitable imaging dish or coverslip.

  • Prepare a staining solution by diluting the Flipper-TR® stock solution in cell culture medium to a final concentration of 0.5 - 1 µM.

  • Incubate the cells with the staining solution for 15-30 minutes at 37°C.

  • The probe does not need to be washed out , as it is only fluorescent in the membrane.[3]

FLIM Data Acquisition and Analysis
  • Image the stained cells using the FLIM microscope.

  • Excite the Flipper-TR® with a pulsed laser at approximately 488 nm.[3]

  • Collect the emitted photons through a bandpass filter centered around 600 nm.[3]

  • For each pixel , the arrival times of the photons are recorded to build a fluorescence decay histogram.

  • Fit the decay curve for each pixel or region of interest (ROI) to a bi-exponential decay model to extract the fluorescence lifetimes (τ₁ and τ₂) and their respective amplitudes.[3][4][11]

  • Generate a fluorescence lifetime image , where the color of each pixel represents the calculated lifetime value (typically the amplitude-weighted average lifetime or τ₁).

FLIM_Workflow cluster_prep Sample Preparation cluster_acq FLIM Data Acquisition cluster_analysis Data Analysis A Culture Cells B Prepare Flipper-TR Staining Solution A->B C Incubate Cells with Flipper-TR B->C D Mount Sample on FLIM Microscope C->D E Excite with Pulsed Laser (488 nm) D->E F Collect Emitted Photons (600/50 nm) E->F G Record Photon Arrival Times (TCSPC) F->G H Generate Fluorescence Decay Curves G->H I Fit with Bi-exponential Model H->I J Extract Lifetime Parameters (τ1, τ2) I->J K Generate Fluorescence Lifetime Image J->K

Experimental workflow for FLIM imaging with Flipper-TR.

Conclusion

Flipper-TR® represents a significant advancement in the study of membrane biophysics. Its unique ability to translate changes in membrane tension into measurable shifts in fluorescence lifetime provides a powerful tool for researchers across various disciplines, from fundamental cell biology to drug development. By understanding its photophysical properties and adhering to appropriate experimental protocols, scientists can effectively harness the capabilities of Flipper-TR® to unravel the complex role of mechanical forces in cellular function and disease.

References

A Technical Guide to Measuring Lipid Packing and Membrane Order with Flipper-TR®

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fluorescent probe Flipper-TR®, detailing its mechanism of action and application in quantifying membrane lipid packing and order. It is intended for researchers, scientists, and drug development professionals who require precise measurement of membrane biophysical properties.

The Critical Role of Membrane Order

The plasma membrane is not a simple, homogenous barrier but a highly organized and dynamic interface crucial for cellular function. The arrangement and density of lipids within the bilayer, referred to as lipid packing or membrane order, directly influence fundamental cellular processes. These include signal transduction, membrane trafficking, ion channel regulation, and drug-membrane interactions. Aberrations in membrane order are implicated in numerous pathologies, making its measurement a key aspect of biological and pharmaceutical research.

Flipper-TR®: A Mechanosensitive Probe for Membrane Order

Flipper-TR® is a fluorescent probe engineered to report on the biophysical state of lipid membranes. It belongs to a family of mechanosensitive "flipper" probes that sense the physical compression and organization of the lipid bilayer.[1][2] The probe's core structure consists of two twisted dithienothiophene moieties that function as a mechanophore.[3][4] When inserted into a lipid membrane, the probe's fluorescence lifetime becomes highly sensitive to the surrounding lipid packing density.[5]

Core Mechanism of Action

The functionality of Flipper-TR® is rooted in its ability to change conformation in response to the lateral pressure exerted by surrounding lipid acyl chains. This change in conformation directly modulates its fluorescence lifetime, which can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[6]

  • In Disordered Membranes (Low Lipid Packing): In a fluid or disordered lipid environment, there is more space between lipid molecules. This allows the two dithienothiophene "flippers" of the probe to adopt a twisted, non-planar conformation. This twisted state has efficient non-radiative decay pathways, resulting in a shorter fluorescence lifetime .[7][8]

  • In Ordered Membranes (High Lipid Packing): In a more rigid or ordered environment, such as a liquid-ordered (Lo) phase, lipids are tightly packed. This increased lateral pressure forces the Flipper-TR® molecule into a more planar conformation.[3][6] This planarization reduces non-radiative decay, leading to a significant increase in the probe's longer fluorescence lifetime .[1][9]

Therefore, a longer fluorescence lifetime of Flipper-TR® directly correlates with higher lipid packing and greater membrane order.[4] This relationship allows for quantitative mapping of membrane order in live cells and model membranes.[10]

Flipper_Mechanism Mechanism of Flipper-TR® action in response to lipid packing. Disordered Twisted Flipper-TR Lifetime_Short Short Fluorescence Lifetime (τ) Disordered->Lifetime_Short Leads to Ordered Planar Flipper-TR Lifetime_Long Long Fluorescence Lifetime (τ) Ordered->Lifetime_Long Leads to

Flipper-TR® conformation and fluorescence lifetime in different membrane environments.

Quantitative Data and Photophysical Properties

The fluorescence lifetime of Flipper-TR® typically ranges from approximately 2.8 to 7.0 nanoseconds (ns), providing a wide dynamic range for detecting subtle changes in membrane order.[2][4][11]

Table 1: Photophysical Properties of Flipper-TR®
PropertyValueReference
Excitation Wavelength (λabs)~480-488 nm[2][4]
Emission Wavelength (λfl)~600 nm[2][4]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[4]
Fluorescence Lifetime (τ)2.8 - 7.0 ns[4][11]
Table 2: Example Fluorescence Lifetimes in Model Membranes

The probe's sensitivity allows it to distinguish between different lipid phases.

Membrane Composition / PhaseReported Fluorescence Lifetime (τ)Implied Membrane StateReference
DOPC:Cholesterol (60:40)~5.3 nsLiquid-ordered (Lo)[8]
Sphingomyelin:Cholesterol (70:30)~6.4 nsHighly Ordered[8]
HeLa Cells (Hypotonic Shock)Increase in lifetimeIncreased Tension/Order[10][12]
HeLa Cells (Hypertonic Shock)Decrease in lifetimeDecreased Tension/Disorder[7]

Experimental Protocol for FLIM Measurement

The following is a generalized protocol for staining live cells with Flipper-TR® and performing FLIM analysis. This protocol may require optimization for specific cell types and experimental conditions.[13]

Reagent Preparation
  • Stock Solution: Prepare a 1 mM stock solution of Flipper-TR® by dissolving 50 nmol of the probe in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Store this stock solution at -20°C, protected from light and moisture.

  • Staining Solution: Shortly before use, dilute the 1 mM stock solution into a serum-free cell culture medium to a final working concentration. A starting concentration of 0.5 - 1.0 µM is recommended.[2][13]

Cell Staining Procedure
  • Culture cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes).

  • Aspirate the existing culture medium from the cells.

  • Gently add the prepared staining solution to the cells.

  • Incubate for 10-15 minutes at the desired experimental temperature (e.g., 37°C).

  • No wash step is required, as the probe is essentially non-fluorescent in aqueous media and becomes fluorescent only upon insertion into a lipid membrane.[4][14]

FLIM Imaging and Data Acquisition
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a time-correlated single photon counting (TCSPC) system for FLIM.

  • Excitation: Excite the Flipper-TR® probe using a pulsed laser at approximately 485 nm or 488 nm.[4]

  • Emission: Collect the fluorescence emission through a bandpass filter, typically between 575 nm and 625 nm.[2][4]

  • Acquisition: Acquire photon arrival time data for each pixel in the image until sufficient photon counts are collected to ensure robust statistical analysis.

Data Analysis
  • Fluorescence Decay Fitting: For each pixel or region of interest (ROI), fit the collected photon decay histogram to a multi-exponential decay function. A double-exponential fit is commonly used.[4]

  • Lifetime Extraction: The fitting procedure will yield multiple lifetime components (τ1, τ2, etc.). The longer lifetime component (τ1), which has the higher amplitude, is used as the reporter for membrane lipid packing and tension.[4]

  • Image Generation: Generate a fluorescence lifetime map where the color or intensity of each pixel corresponds to the calculated τ1 value, providing a visual representation of membrane order across the cell.

Flipper_Workflow cluster_prep Sample Preparation cluster_acq Imaging & Acquisition cluster_analysis Data Analysis & Interpretation prep_stock Prepare 1 mM Stock in anhydrous DMSO prep_stain Dilute to 1 µM in Culture Medium prep_stock->prep_stain stain_cells Incubate Cells (10-15 min) prep_stain->stain_cells setup_flim FLIM Microscope Setup (488nm pulse laser, 600/50nm filter) stain_cells->setup_flim acquire_data Acquire Photon Decay Data (TCSPC) setup_flim->acquire_data fit_decay Fit Decay Curve (Double-Exponential) acquire_data->fit_decay extract_tau Extract Long Lifetime Component (τ1) fit_decay->extract_tau generate_map Generate Lifetime Map extract_tau->generate_map interpret Correlate Lifetime with Membrane Order generate_map->interpret

Experimental workflow for measuring membrane order using Flipper-TR® and FLIM.

Applications in Research and Drug Development

The ability to quantitatively measure membrane order opens up numerous avenues for investigation:

  • Cell Biology: Studying the role of membrane organization in signaling pathways, endocytosis, and cell migration.[15]

  • Mechanobiology: Investigating how mechanical forces influence and are influenced by membrane tension and lipid packing.[1][12]

  • Drug Development: Assessing how candidate drugs interact with the plasma membrane, their potential to disrupt lipid organization, and their mechanism of entry into cells.

  • Disease Research: Examining alterations in membrane properties associated with diseases like cancer, neurodegenerative disorders, and metabolic syndromes.

References

The Chemistry of Dithienothiophene-Based Fluorescent Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of dithienothiophene (DTT)-based fluorescent probes. These innovative tools are at the forefront of cellular imaging and mechanobiology, offering unprecedented insights into the intricate workings of biological membranes and associated signaling pathways.

Core Chemistry and Photophysical Properties

Dithienothiophene and its derivatives form a robust class of fluorescent molecules characterized by a fused three-ring thiophene (B33073) system. The electronic properties of the DTT core can be finely tuned through chemical modifications, leading to a wide range of photophysical behaviors. A particularly important derivative is the dithienothiophene S,S-dioxide (DTTDO), which acts as a strong electron-accepting moiety.

The combination of electron-donating and electron-accepting groups within a single molecule, often in a donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architecture, is a key design principle for these probes. This push-pull system gives rise to intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the local environment's polarity and viscosity.

A notable application of this design is in "flipper" probes, which consist of two dithienothiophene units that can rotate around a central bond. The degree of twisting between these units is influenced by the physical constraints of their environment, such as the packing of lipid molecules in a cell membrane. This change in conformation directly affects the probe's fluorescence lifetime, making it a sensitive reporter of membrane tension and fluidity.[1][2][3]

Quantitative Photophysical Data

The following table summarizes key photophysical properties of selected dithienothiophene-based fluorescent probes. This data is essential for selecting the appropriate probe for a specific application and for the correct setup of fluorescence microscopy experiments.

Probe Name/DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Solvent/EnvironmentReference(s)
DMB-TT-TPA4115200.86-THF[4]
DMB-TT-TPA (solid state)--0.41-Solid State[4]
Flipper Probe 1435-0.832.2Twisted form[5]
Flipper Probe 1up to +80 nm shift->0.80up to 4.8Planarized in So lipid bilayer[5]
DTTDO-Py+5386940.02-Water[6]
DTTDO-Py+5216470.21-Methanol[6]
DTTDO-DEA530682<0.01-Water[6]
DTTDO-DEA5176220.35-Dichloromethane[6]
DTTDO-MOR528674<0.01-Water[6]
DTTDO-MOR5176240.28-Dichloromethane[6]
Flipper-TR®4806000.302.8-7DMSO (absorbance), AcOEt (QY)[7]

Experimental Protocols

General Synthesis of Dithienothiophene "Flipper" Probes

The synthesis of mechanosensitive "flipper" probes often involves a multi-step process. A common strategy is the Stille coupling of two different dithienothiophene monomers, one electron-rich and one electron-poor (often an S,S-dioxide derivative).[1][8]

Example Synthetic Workflow:

A generalized synthetic route to dithienothiophene "flipper" probes.

Key Reagents and Steps:

  • Formation of Dithienothiophene Monomers: Typically starts from commercially available bromothiophenes.[1][8]

  • Functionalization: Vilsmeier formylation to introduce aldehyde groups for further modification.[1]

  • Oxidation: Use of meta-chloroperoxybenzoic acid (mCPBA) to form the S,S-dioxide.[5]

  • Coupling: Stille coupling is a common method to link the two dithienothiophene units.[1][5]

  • Final Modifications: Deprotection and esterification to add targeting moieties or improve water solubility.[1]

Live-Cell Imaging with Dithienothiophene Probes

Materials:

  • Dithienothiophene fluorescent probe (e.g., Flipper-TR®)

  • Live cells of interest (e.g., HeLa, fibroblasts)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fluorescence microscope equipped for Fluorescence Lifetime Imaging Microscopy (FLIM)

  • Confocal laser scanning microscope

Staining Protocol:

  • Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare a stock solution of the dithienothiophene probe in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 0.1 to 1 µM).

  • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a sufficient time to allow for membrane staining (typically 15-30 minutes) at 37°C in a CO2 incubator.

  • Gently wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.

  • The cells are now ready for imaging.

FLIM Imaging:

FLIM is the preferred method for quantifying changes in membrane tension using "flipper" probes.[9][10]

  • Excite the probe with a pulsed laser at a wavelength appropriate for the specific probe (e.g., 488 nm for Flipper-TR®).[7]

  • Collect the fluorescence emission over a defined spectral range (e.g., 575-625 nm for Flipper-TR®).[7]

  • Acquire time-correlated single-photon counting (TCSPC) data to determine the fluorescence lifetime at each pixel of the image.

  • Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell, which directly correlates with membrane tension.

Signaling Pathways and Applications

Dithienothiophene-based fluorescent probes, particularly the mechanosensitive "flipper" probes, are powerful tools for investigating mechanotransduction signaling pathways. These pathways are crucial for a wide range of cellular processes, including cell adhesion, migration, and differentiation.

Mechanotransduction and Membrane Tension

Mechanical forces exerted on the cell membrane can lead to changes in lipid packing and membrane tension. These physical changes can be detected by "flipper" probes and are known to influence the activity of various membrane-associated proteins, such as mechanosensitive ion channels and integrins.

Mechanotransduction cluster_membrane Plasma Membrane Flipper_Probe Flipper_Probe Mechanosensitive_Ion_Channel Mechanosensitive_Ion_Channel Ion_Influx Ion_Influx Mechanosensitive_Ion_Channel->Ion_Influx Integrin Integrin Focal_Adhesion_Signaling Focal_Adhesion_Signaling Integrin->Focal_Adhesion_Signaling External_Force External_Force Membrane_Tension_Change Membrane_Tension_Change External_Force->Membrane_Tension_Change Membrane_Tension_Change->Flipper_Probe alters lifetime Membrane_Tension_Change->Mechanosensitive_Ion_Channel activates Membrane_Tension_Change->Integrin modulates activity Downstream_Signaling Downstream_Signaling Ion_Influx->Downstream_Signaling Focal_Adhesion_Signaling->Downstream_Signaling

Sensing membrane tension changes with dithienothiophene "flipper" probes.

This diagram illustrates how an external force can induce a change in membrane tension, which is reported by a "flipper" probe. This change in tension can then activate mechanosensitive ion channels, leading to ion influx, and modulate the activity of integrins, which in turn triggers focal adhesion signaling. Both of these events can initiate downstream signaling cascades that affect various cellular functions.

Investigating Lipid Rafts

The fluorescence properties of some dithienothiophene-based probes are sensitive to the local lipid environment, making them suitable for studying the dynamics of lipid rafts.[11][12] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and play important roles in cell signaling.

Lipid_Raft_Dynamics cluster_membrane Plasma Membrane Probe_in_Raft Probe in Lipid Raft Lipid_Raft Lipid Raft High Order High Cholesterol/Sphingolipids Probe_in_Raft->Lipid_Raft Probe_in_Disordered Probe in Disordered Region Disordered_Region Disordered Region Low Order Probe_in_Disordered->Disordered_Region Signaling_Protein_Recruitment Signaling_Protein_Recruitment Lipid_Raft->Signaling_Protein_Recruitment Cellular_Response Cellular_Response Signaling_Protein_Recruitment->Cellular_Response

Probing lipid raft organization with dithienothiophene-based dyes.

This workflow shows how dithienothiophene probes can differentially partition into lipid rafts and more disordered regions of the plasma membrane. The distinct fluorescence signatures in these different environments can be used to visualize the organization and dynamics of lipid rafts and their role in recruiting signaling proteins to initiate cellular responses.

Conclusion

Dithienothiophene-based fluorescent probes represent a versatile and powerful class of tools for cell biology and drug discovery. Their tunable photophysical properties, coupled with innovative designs such as the "flipper" mechanophore, enable the visualization and quantification of subtle yet critical cellular processes. This guide provides a foundational understanding of the chemistry and application of these probes, empowering researchers to leverage their full potential in their scientific endeavors.

References

Unveiling Cellular Forces: A Technical Guide to Flipper-TR® in Mechanotransduction Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Sensing the Tension Within

Cellular mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to physiology and disease. At the heart of this process lies the plasma membrane, a dynamic interface that experiences and transmits forces. Membrane tension, a critical physical parameter, governs a vast array of cellular functions including motility, endocytosis, trafficking, and ion channel activation.[1][2] Historically, quantifying this tension in live cells has been a significant challenge. The advent of Flipper-TR®, a fluorescent membrane tension probe, has revolutionized the field by enabling real-time, quantitative measurements of membrane tension through Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][4]

This technical guide provides an in-depth overview of Flipper-TR® and its applications in cellular mechanotransduction research. We will delve into the core principles of the probe, detailed experimental protocols, quantitative data interpretation, and its role in elucidating mechanosensitive signaling pathways.

Core Principles of Flipper-TR®: From Twisting Molecules to Tension Maps

Flipper-TR® is a mechanosensitive fluorescent probe specifically designed to report on the physical state of lipid bilayers.[3][4] Its innovative design is centered around a "planarizable push-pull" mechanophore composed of two dithienothiophene (DTT) moieties.[1][5][6]

Mechanism of Action:

  • Insertion and Conformation: Flipper-TR® spontaneously inserts into the plasma membrane of living cells.[4][7] In a relaxed, low-tension membrane, the two DTT "flippers" are in a twisted conformation.[6][7]

  • Tension-Induced Planarization: As membrane tension increases, the lateral pressure exerted by the surrounding lipids forces the DTTs to adopt a more planar conformation.[6][7]

  • Fluorescence Lifetime Shift: This conformational change from twisted to planar directly affects the probe's fluorescence properties. Specifically, the fluorescence lifetime of Flipper-TR® increases as the molecule becomes more planar.[5][6][7] This relationship is the key to its function as a tension reporter.

This change in fluorescence lifetime is detected using FLIM, a technique that measures the decay rate of fluorescence on a pixel-by-pixel basis, creating a quantitative map of membrane tension across the cell.[1][2][8] The fluorescence lifetime of Flipper-TR® typically ranges from approximately 2.8 to 7 nanoseconds (ns), corresponding to low and high membrane tension/lipid order, respectively.[3][9][10]

Below is a diagram illustrating the fundamental principle of Flipper-TR®.

Flipper_Mechanism [Mechanical Force / Increased Lipid Packing] cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension low_tension_membrane {Relaxed Lipid Bilayer | Disordered Lipids} twisted_flipper {Flipper-TR® | (Twisted Conformation)} low_tension_membrane->twisted_flipper inserts into short_lifetime {Short Fluorescence Lifetime (τ) | (e.g., ~2.8 ns)} twisted_flipper->short_lifetime results in planar_flipper {Flipper-TR® | (Planar Conformation)} high_tension_membrane {Stretched Lipid Bilayer | Ordered Lipids} high_tension_membrane->planar_flipper inserts into long_lifetime {Long Fluorescence Lifetime (τ) | (e.g., ~7 ns)} planar_flipper->long_lifetime results in Flipper_Workflow start Start prep_reagents Prepare 1 mM Flipper-TR® Stock in Anhydrous DMSO start->prep_reagents staining Stain Cells with 1 µM Flipper-TR® in Medium (15-30 min, 37°C) prep_reagents->staining cell_culture Culture Cells on Glass-Bottom Dish cell_culture->staining imaging FLIM Imaging (488 nm Pulsed Laser Excitation, 600/50 nm Emission) staining->imaging analysis Data Analysis: Fit Fluorescence Decay (Bi-exponential model) imaging->analysis map Generate Membrane Tension Map (τ Lifetime) analysis->map end End map->end Piezo1_Pathway stimulus Mechanical Stimulus (e.g., Cell Swelling, Indentation, Shear Flow) membrane_tension Increase in Plasma Membrane Tension stimulus->membrane_tension flipper_measurement Measured by Flipper-TR® (Increased Fluorescence Lifetime) membrane_tension->flipper_measurement quantifies piezo1 Piezo1 Channel Activation membrane_tension->piezo1 ca_influx Ca²⁺ Influx piezo1->ca_influx downstream Downstream Signaling Cascades (e.g., Gene Expression, Cytoskeletal Remodeling) ca_influx->downstream

References

A Technical Guide to Mechanosensitive Fluorescent Probes: Visualizing the Forces Within

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of mechanosensitive fluorescent probes, powerful tools for visualizing and quantifying the subtle forces that govern cellular behavior. From fundamental principles to advanced applications, this document serves as a comprehensive resource for professionals seeking to integrate these innovative technologies into their research and development workflows.

Core Concepts of Mechanosensitive Fluorescent Probes

Cells perpetually experience and exert mechanical forces that are critical in regulating a vast array of biological processes, including growth, differentiation, migration, and tissue homeostasis. The study of how cells convert mechanical stimuli into biochemical signals is known as mechanotransduction.[1][2] Mechanosensitive fluorescent probes are specifically engineered molecules that translate a mechanical stimulus into a readable optical signal, typically a change in fluorescence intensity, lifetime, or emission spectrum.[3] This allows for the real-time visualization and quantification of forces at the molecular, subcellular, and tissue levels.

There are several classes of mechanosensitive probes, each with a unique mechanism of action:

  • FRET-Based Tension Sensors: Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[4][5] FRET-based tension sensors incorporate a FRET pair connected by a flexible linker. When a force is applied to the sensor, the linker extends, increasing the distance between the donor and acceptor and thereby decreasing FRET efficiency.[4] These sensors can be genetically encoded and targeted to specific proteins of interest, allowing for the measurement of forces across individual molecules.[6][7]

  • Planarizable Push-Pull Probes: These small-molecule probes, often referred to as "flipper" probes, consist of a twisted molecular structure with electron-donating and electron-accepting groups.[8][9] When inserted into a lipid membrane, the degree of twisting is influenced by the lateral packing of the lipids. Increased membrane tension leads to a more planar conformation of the probe, resulting in a shift in its fluorescence excitation or emission spectrum and a change in its fluorescence lifetime.[10][11]

  • DNA-Based Tension Probes: These probes utilize the force-dependent unfolding of DNA hairpins or the rupture of double-stranded DNA.[12][13] A fluorophore and a quencher are positioned such that unfolding or rupture separates them, leading to an increase in fluorescence. The force required to induce this change can be precisely tuned by altering the DNA sequence.[14]

Quantitative Data of Representative Probes

The selection of a mechanosensitive probe is dictated by the specific biological question and the expected force range. The following tables summarize the quantitative properties of several commonly used probes.

Table 1: FRET-Based Tension Sensors

Probe NameTarget ProteinLinkerForce Range (pN)FRET ChangeReference
Vinculin Tension Sensor (VinTS)Vinculin(GPGGA)81 - 6Decrease with tension[15][16]
E-Cadherin Tension SensorE-CadherinFlagelliform1 - 10Decrease with tension[6]
Talin Tension SensorTalinFlagelliform1 - 10Decrease with tension[6]
Nesprin-2G Tension SensorNesprin-2GSpectrin repeats4 - 6Decrease with tension[17]

Table 2: Planarizable Push-Pull Probes

Probe NameMechanismPrimary MeasurementKey FeaturesReference
Flipper-TR®Planarization in membraneFluorescence LifetimeHigh sensitivity to membrane tension and lipid packing[18][19][20]
HaloFlipperCovalent HaloTag labelingFluorescence LifetimeTargeted to specific intracellular membranes[10]

Table 3: DNA-Based Tension Probes

Probe NameMechanismForce Threshold (pN)Signal ChangeReference
DNAMeterDNA hairpin unfoldingTunable (e.g., ~2 pN)Ratiometric fluorescence increase[12][13]
Tension Gauge Tether (TGT)dsDNA ruptureTunableIrreversible fluorescence increase[3]

Signaling Pathways and Mechanotransduction

Mechanosensitive probes have been instrumental in elucidating the role of force in various signaling pathways. For instance, forces transmitted through integrins at focal adhesions can activate downstream signaling cascades that regulate cell behavior.

Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell ECM Fibronectin Integrin Integrin ECM->Integrin Binding Talin Talin Integrin->Talin Recruitment FAK FAK Integrin->FAK Activation Vinculin Vinculin (with Tension Sensor) Talin->Vinculin Force Transmission Actin Actin Cytoskeleton Vinculin->Actin Force Transmission Actin->Talin Force Generation RhoA RhoA/ROCK Pathway FAK->RhoA YAP_TAZ YAP/TAZ FAK->YAP_TAZ RhoA->Actin Contractility Nucleus Nucleus (Gene Expression) YAP_TAZ->Nucleus Nuclear Translocation

Figure 1: Mechanotransduction at Focal Adhesions.

Experimental Protocols

This protocol provides a general workflow for using genetically encoded FRET-based tension sensors, such as the Vinculin Tension Sensor (VinTS).[21][22]

  • Construct Generation and Transfection:

    • The tension sensor module is inserted into the protein of interest using standard molecular cloning techniques.[22]

    • The resulting plasmid DNA is transfected into the cells of interest (e.g., mouse embryonic fibroblasts) using a suitable transfection reagent.[17][21]

    • Allow for protein expression for 24-48 hours.

  • Cell Culture and Imaging Preparation:

    • Seed transfected cells onto fibronectin-coated glass-bottom dishes or polyacrylamide gels of desired stiffness.[23]

    • Allow cells to spread and form mature focal adhesions (typically 4-24 hours).

    • Replace culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM) prior to imaging.

  • Image Acquisition (Sensitized Emission FRET):

    • Use an inverted fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores (e.g., mTFP1 and Venus).

    • Acquire three images:

      • Donor Image: Excite with donor wavelength, collect with donor emission filter.

      • Acceptor Image: Excite with acceptor wavelength, collect with acceptor emission filter.

      • FRET Image: Excite with donor wavelength, collect with acceptor emission filter.

    • It is crucial to also image cells expressing donor-only and acceptor-only constructs to correct for spectral bleed-through.[24]

  • Data Analysis:

    • Correct for background and spectral bleed-through.

    • Calculate the FRET efficiency pixel-by-pixel using established algorithms.[25]

    • Correlate FRET efficiency with specific subcellular structures (e.g., focal adhesions) to determine the tension across the protein of interest.[22]

FRET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Construct Generation (e.g., VinTS) B Cell Transfection A->B C Cell Seeding on Substrate B->C D Acquire Donor, Acceptor, and FRET Channel Images C->D E Acquire Control Images (Donor-only, Acceptor-only) C->E F Background Subtraction & Bleed-through Correction D->F E->F G Calculate FRET Efficiency Map F->G H Correlate with Cellular Structures G->H I Quantitative Tension Data H->I

Figure 2: Experimental Workflow for FRET-Based Tension Sensing.

This protocol outlines the use of Flipper-TR® for measuring plasma membrane tension via Fluorescence Lifetime Imaging Microscopy (FLIM).[19][26][27]

  • Probe Preparation:

    • Prepare a stock solution of Flipper-TR® in anhydrous DMSO.[19]

    • Dilute the stock solution to the desired working concentration (typically 1 µM) in cell culture medium immediately before use.

  • Cell Staining:

    • Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes. The probe will spontaneously insert into the plasma membrane.[19]

    • Washing is generally not required as the probe is only fluorescent in a lipid environment.

  • FLIM Imaging:

    • Use a confocal or two-photon microscope equipped with a pulsed laser (e.g., 488 nm) and time-correlated single photon counting (TCSPC) hardware.[19]

    • Collect emitted photons through a bandpass filter (e.g., 575-625 nm).

    • Acquire FLIM data, ensuring sufficient photon counts for accurate lifetime determination.

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel to a multi-exponential model to calculate the average fluorescence lifetime.

    • Generate a fluorescence lifetime map of the cell, where changes in lifetime correlate with changes in membrane tension.[11] An increase in lifetime generally corresponds to an increase in membrane tension.[10]

Applications in Drug Development

Mechanosensitive fluorescent probes are emerging as valuable tools in drug discovery and development.[4]

  • High-Throughput Screening: FRET-based biosensors can be used in high-throughput screening assays to identify compounds that modulate the mechanical state of specific proteins or signaling pathways.[4]

  • Mechanism of Action Studies: These probes can help elucidate the mechanism of action of drugs that target the cytoskeleton or cell adhesion. For example, they can be used to determine if a drug alters cellular contractility by measuring changes in tension across focal adhesion proteins.

  • Disease Modeling: Dysregulation of mechanotransduction is implicated in various diseases, including fibrosis and cancer.[3] Mechanosensitive probes can be used in disease models to study the effects of pathological changes in the mechanical microenvironment and to test the efficacy of therapeutic interventions.

Drug_Development_Logic A Disease Model (e.g., Fibrosis, Cancer) B Apply Mechanosensitive Probe (e.g., FRET-sensor, Flipper) A->B C Establish Baseline Mechanical Phenotype B->C D Compound Library Screening C->D E Measure Changes in Force/Tension D->E F Identify 'Hit' Compounds That Modulate Mechanics E->F G Mechanism of Action Studies F->G H Lead Optimization F->H

Figure 3: Logic Flow for Probe Use in Drug Discovery.

Conclusion

Mechanosensitive fluorescent probes represent a significant advancement in our ability to study the intricate interplay between mechanical forces and biological function. By providing a visual and quantitative readout of molecular and cellular forces, these tools are paving the way for new discoveries in fundamental cell biology and offering novel approaches for the development of therapeutics that target the mechanical aspects of disease. As probe design and imaging technologies continue to evolve, the application of mechanosensitive probes is poised to expand, further revolutionizing our understanding of the forces that shape life.

References

Flipper-TR®: An In-Depth Technical Guide to a Fluorescent Membrane Tension Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Flipper-TR® fluorescent membrane tension probe. It details its core specifications, experimental applications, and the underlying mechanism of action, offering a valuable resource for researchers in mechanobiology, cell biology, and drug discovery.

Core Product Specifications

Flipper-TR® is a specialized fluorescent probe designed to measure membrane tension in living cells.[1] Its mechanosensitive properties stem from its unique molecular structure, which responds to changes in the lipid bilayer's organization.[2][3]

Photophysical and Chemical Properties

The following table summarizes the key quantitative data for Flipper-TR®.

PropertyValueReference
Chemical Name FliptR probe[1]
CAS Number 2081888-04-0[4]
Absorption Maximum (λabs) 480 nm[5]
Emission Maximum (λfl) 600 nm[5]
Molar Extinction Coefficient (εmax) 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[5]
Quantum Yield (QY) 30% (in AcOEt)[5]
Fluorescence Lifetime (τ) 2.8 - 7 ns[5]
Fluorescence Lifetime in Different Membrane Environments

The fluorescence lifetime of Flipper-TR® is highly sensitive to the lipid packing and tension of the membrane it is embedded in.[2][6] Below is a summary of reported fluorescence lifetimes in various model and cellular membranes.

Membrane Composition/ConditionFluorescence Lifetime (τ) (ns)Reference
Giant Unilamellar Vesicles (GUVs)
DOPC (liquid-disordered phase)3.75 ± 0.08[7]
DOPC:Cholesterol (60:40)5.31 ± 0.12[7]
Sphingomyelin:Cholesterol (70:30) (liquid-ordered phase)6.39 ± 0.09[7]
Phase-separated DOPC:SM:CL (25:58:17) - Ld phase4.79 ± 0.21[7]
Phase-separated DOPC:SM:CL (25:58:17) - Lo phase6.57 ± 0.29[7]
HeLa Cells
Isosmotic Conditions (0.3 Osm)Longer lifetime than hyperosmotic[7]
Hypoosmotic Shock (< 0.3 Osm)Longer lifetime than isosmotic[7]
Hyperosmotic Shock (> 0.3 Osm)Shorter lifetime than isosmotic[7]
MDCK Cells
Isosmotic Conditions (0.3 Osm)Longer lifetime than hyperosmotic[7]
Hypoosmotic Shock (< 0.3 Osm)Longer lifetime than isosmotic[7]
Hyperosmotic Shock (> 0.3 Osm)Shorter lifetime than isosmotic[7]
Apical sideLonger lifetime than basolateral[7]

Mechanism of Action: Visualizing Membrane Tension

Flipper-TR® is a planarizable push-pull probe.[8] Its core structure consists of two dithienothiophene "flippers" that can twist relative to each other.[7][9] In a relaxed, low-tension membrane, the flippers are in a twisted conformation. As membrane tension increases, the surrounding lipid molecules become more ordered and packed, which in turn forces the Flipper-TR® molecule into a more planar conformation.[8][9] This planarization leads to a red-shift in its excitation spectrum and, crucially, an increase in its fluorescence lifetime.[8] This relationship between membrane tension and fluorescence lifetime allows for quantitative imaging of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[10][11]

cluster_membrane Cellular Membrane cluster_probe Flipper-TR Probe cluster_signal Fluorescence Signal Low_Tension Low Membrane Tension (Disordered Lipids) Twisted Twisted Conformation Low_Tension->Twisted allows High_Tension High Membrane Tension (Ordered Lipids) Planar Planar Conformation High_Tension->Planar induces Short_Lifetime Shorter Fluorescence Lifetime (τ) Twisted->Short_Lifetime results in Long_Lifetime Longer Fluorescence Lifetime (τ) Planar->Long_Lifetime results in

Caption: Flipper-TR's mechanism of action.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing Flipper-TR® in cell-based assays.

General Staining Protocol for Live Cells

This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.[3]

Materials:

  • Flipper-TR® probe

  • Anhydrous DMSO

  • Cell culture medium (with and without serum)

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Stock Solution Preparation: Dissolve the contents of a Flipper-TR® vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 50 nmol vial, add 50 µL of DMSO. Store the stock solution at -20°C or below. The solution is stable for at least three months when stored properly.[3]

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Staining Solution Preparation: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in cell culture medium. Note that the presence of serum (e.g., FCS) may reduce labeling efficiency, and the probe concentration can be increased up to 2 µM if the signal is low.[3]

  • Cell Staining: Replace the culture medium with the staining solution, ensuring the cells are fully covered.

  • Incubation: Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂ before imaging.[3] After 30 minutes or more, endosomal structures may become labeled due to membrane turnover.[3]

FLIM Imaging and Data Analysis

Instrumentation:

  • A FLIM microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single photon counting (TCSPC) system.[3][10]

Acquisition Settings:

  • Excitation: 488 nm pulsed laser.[3]

  • Emission: Collect photons through a 600/50 nm bandpass filter.[3]

  • Optimize acquisition settings to minimize phototoxicity and photobleaching.

Data Analysis:

  • Acquire FLIM data, accumulating sufficient photon counts for robust statistical analysis.

  • Fit the photon histograms from regions of interest (ROIs) or on a pixel-by-pixel basis using a double-exponential decay model to extract two lifetime components, τ₁ and τ₂.[3]

  • The longer lifetime component (τ₁), which typically has a higher amplitude, is used to report on membrane tension and generally ranges from 2.8 to 7.0 ns.[3] An increase in τ₁ corresponds to an increase in membrane tension.[3]

Osmotic Shock Experiment in HeLa Cells

This protocol describes how to induce and measure changes in membrane tension in response to osmotic stress.[10][12]

Procedure:

  • Cell Preparation and Staining: Prepare and stain HeLa cells with Flipper-TR® as described in the general staining protocol.

  • Baseline Imaging: Image the cells in their normal isotonic culture medium to establish a baseline fluorescence lifetime.

  • Inducing Osmotic Shock:

    • Hypo-osmotic shock: To increase membrane tension, replace the imaging medium with a diluted medium or sterile water to achieve the desired lower osmolarity (e.g., 150 mOsm).[12]

    • Hyper-osmotic shock: To decrease membrane tension, replace the imaging medium with a medium containing a non-permeable solute (e.g., sorbitol or sucrose) to achieve the desired higher osmolarity.

  • Time-Lapse FLIM: Immediately after changing the medium, acquire a time-lapse series of FLIM images to monitor the dynamic changes in fluorescence lifetime. An imaging interval of 2 seconds has been previously reported.[12]

  • Data Analysis: Analyze the FLIM data to quantify the changes in τ₁ over time in response to the osmotic shock.

cluster_prep Cell Preparation cluster_imaging FLIM Imaging cluster_analysis Data Analysis Start Start Culture_Cells Culture HeLa cells on glass-bottom dish Start->Culture_Cells Prepare_Staining_Sol Prepare 1 µM Flipper-TR in culture medium Culture_Cells->Prepare_Staining_Sol Stain_Cells Incubate cells with Flipper-TR for 15 min Prepare_Staining_Sol->Stain_Cells Baseline_Image Acquire baseline FLIM image in isotonic medium Stain_Cells->Baseline_Image Osmotic_Shock Induce osmotic shock (hypo- or hyper-osmotic) Baseline_Image->Osmotic_Shock Time_Lapse Acquire time-lapse FLIM images Osmotic_Shock->Time_Lapse Fit_Decay Fit fluorescence decay curves (double exponential) Time_Lapse->Fit_Decay Extract_Lifetime Extract fluorescence lifetime (τ₁) Fit_Decay->Extract_Lifetime Analyze_Changes Analyze changes in τ₁ over time Extract_Lifetime->Analyze_Changes End End Analyze_Changes->End

Caption: Experimental workflow for osmotic shock assay.

References

Methodological & Application

Application Notes and Protocols for Flipper-TR® Staining in Live Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in live cells.[1][2] This mechanosensitive probe dynamically responds to changes in the physical state of the lipid bilayer, providing a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, endocytosis, and the effects of drugs on membrane properties. Flipper-TR® inserts into the plasma membrane and reports changes in membrane tension through alterations in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4]

The core of the Flipper-TR® probe consists of two twisted dithienothiophene units that act as a "flipper."[5] In a relaxed membrane, the flipper is more twisted, leading to a shorter fluorescence lifetime. As membrane tension increases, the lipid bilayer becomes more ordered, causing the flipper to adopt a more planar conformation. This planarization results in a red-shifted excitation and an increase in the fluorescence lifetime.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Flipper-TR® staining and imaging.

Table 1: Photophysical Properties of Flipper-TR®

ParameterValueReference
Excitation Wavelength (λabs)~488 nm[1][2]
Emission Wavelength (λem)~600 nm[1][2]
Molar Extinction Coefficient (εmax)1.6 x 10⁴ mol⁻¹·cm⁻¹[1]
Fluorescence Lifetime (τ) Range2.8 - 7.0 ns[2]
Recommended Emission Filter600/50 nm bandpass[2]

Table 2: Recommended Staining Parameters for Live Mammalian Cells

ParameterRecommended ValueNotesReference
Stock Solution Concentration1 mM in anhydrous DMSOStore at -20°C.[2]
Working Concentration1 µM (can be increased to 2 µM)Dilute in cell culture medium just before use.[2]
Incubation Time5 - 15 minutesStaining is rapid.[3][7]
Incubation Temperature37°CStandard cell culture conditions.[7]

Experimental Protocols

This protocol is optimized for staining adherent mammalian cells (e.g., HeLa cells) but can be adapted for other cell types.

Materials:

  • Flipper-TR® probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) with or without serum

  • Adherent mammalian cells cultured on imaging-compatible dishes or coverslips

  • Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm)

Protocol:

  • Preparation of Flipper-TR® Stock Solution (1 mM):

    • Allow the vial of Flipper-TR® to warm to room temperature before opening.

    • Dissolve the contents in anhydrous DMSO to a final concentration of 1 mM. For a 50 nmol vial, this would be 50 µL of DMSO.

    • Aliquot and store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored properly.[2]

  • Preparation of Staining Solution (1 µM):

    • Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final working concentration of 1 µM in pre-warmed (37°C) cell culture medium. For example, add 1 µL of 1 mM stock to 1 mL of medium.

    • Note: The presence of Fetal Calf Serum (FCS) or other sera may reduce labeling efficiency.[2] If low signal is observed, the concentration can be increased up to 2 µM.[2]

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the 1 µM Flipper-TR® staining solution to the cells.

    • Incubate for 5-15 minutes at 37°C in a cell culture incubator.

  • Imaging:

    • The probe does not need to be washed out, as it is only fluorescent within the lipid membrane.[2] This is particularly advantageous for long-term imaging.

    • Image the cells using a FLIM system.

    • Excite the sample with a 488 nm pulsed laser.

    • Collect the fluorescence emission using a 600/50 nm bandpass filter.[2]

    • Acquire time-correlated single photon counting (TCSPC) data to determine the fluorescence lifetime.

  • Data Analysis:

    • Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components, τ1 and τ2.[2]

    • The longer lifetime component (τ1), which typically ranges from 2.8 to 7.0 ns, is used to report on membrane tension. A longer lifetime corresponds to higher membrane tension.[2][3]

Diagrams

Flipper_TR_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM Stock in anhydrous DMSO prep_working Prepare 1 µM Working Solution in cell culture medium prep_stock->prep_working Dilute add_probe Add Staining Solution to Cells prep_working->add_probe incubate Incubate 5-15 min at 37°C add_probe->incubate flim FLIM Imaging (Ex: 488 nm, Em: 600/50 nm) incubate->flim analysis Data Analysis (Double-exponential fit) flim->analysis tension Correlate Lifetime (τ1) to Membrane Tension analysis->tension

Flipper-TR® Staining and Imaging Workflow

Flipper_TR_Mechanism cluster_membrane Plasma Membrane cluster_relaxed Low Tension (Relaxed) cluster_tensed High Tension (Stretched) relaxed Twisted Flipper-TR® (Shorter Lifetime τ) increase Increased Membrane Tension relaxed->increase tensed Planarized Flipper-TR® (Longer Lifetime τ) decrease Decreased Membrane Tension tensed->decrease increase->tensed decrease->relaxed

Mechanism of Flipper-TR® Action

References

Application Notes and Protocols for FLIM Imaging with Flipper-TR®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in living cells.[1][2] This mechanosensitive probe reports changes in the physical state of the lipid bilayer through alterations in its fluorescence lifetime, making it a powerful tool for investigating the role of membrane mechanics in various cellular processes.[3][4][5] Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique to quantify these changes.[2][6] This document provides a comprehensive, step-by-step guide for utilizing Flipper-TR® in FLIM imaging experiments.

When membrane tension increases, the Flipper-TR® molecule undergoes planarization, leading to a longer fluorescence lifetime.[3][4] Conversely, in relaxed membranes, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime.[3] This relationship allows for the quantitative mapping of membrane tension across cellular membranes.

Principle of Flipper-TR® Action

The core of Flipper-TR® consists of two dithienothiophene units that can rotate relative to each other.[4][7] The degree of this rotation is influenced by the lateral pressure within the lipid bilayer.

G cluster_0 Low Membrane Tension cluster_1 High Membrane Tension Twisted Conformation Twisted Conformation Shorter Fluorescence Lifetime Shorter Fluorescence Lifetime Twisted Conformation->Shorter Fluorescence Lifetime Results in Planarized Conformation Planarized Conformation Longer Fluorescence Lifetime Longer Fluorescence Lifetime Planarized Conformation->Longer Fluorescence Lifetime Results in Increased Lateral Pressure Increased Lateral Pressure Increased Lateral Pressure->Planarized Conformation Leads to Decreased Lateral Pressure Decreased Lateral Pressure Decreased Lateral Pressure->Twisted Conformation Leads to

Caption: Mechanism of Flipper-TR® in response to membrane tension.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful FLIM imaging with Flipper-TR®.

Table 1: Flipper-TR® Probe Specifications

PropertyValueReference
Excitation Wavelength (λex)488 nm (pulsed laser)[2][8][9]
Emission Wavelength (λem)575 - 625 nm (bandpass filter)[8][9]
Fluorescence Lifetime Range~2.8 ns to 7 ns[9][10]
Stock Solution Concentration1 mM in anhydrous DMSO[9][11]
Working Concentration0.5 - 1 µM in cell culture medium[1][10]

Table 2: Typical Fluorescence Lifetime Values

Membrane StateTypical Lifetime (τ)Reference
Low Tension / DisorderedShorter Lifetime (~2-4 ns)[12]
High Tension / OrderedLonger Lifetime (~5-7 ns)[12]

Experimental Protocols

This section provides a detailed step-by-step protocol for staining live cells with Flipper-TR® and performing FLIM imaging.

I. Reagent Preparation
  • Prepare a 1 mM Flipper-TR® stock solution: Dissolve the contents of one vial of Flipper-TR® in anhydrous DMSO.[9] Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution is stable for approximately 3 months.[8][9]

  • Prepare the staining solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.[1][9][10] Note that the presence of fetal calf serum (FCS) may reduce labeling efficiency, and the concentration may need to be increased up to 2 µM if a low signal is observed.[8][9]

II. Cell Staining Procedure
  • Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or coverslip (e.g., glass-bottom dish).

  • Staining: Remove the existing culture medium and replace it with the freshly prepared Flipper-TR® staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Washing (Optional): The probe is only fluorescent when inserted into a membrane, so washing is not strictly necessary, especially for short-term imaging.[8] For longer-term imaging (>24h), you may wash the cells once with fresh, pre-warmed medium to remove any excess probe.[8]

G A Prepare 1 mM Flipper-TR® stock solution in DMSO B Dilute stock solution to 0.5-1 µM in culture medium A->B C Replace cell medium with staining solution B->C D Incubate cells for 15-30 min at 37°C C->D E Optional: Wash cells with fresh medium D->E F Proceed to FLIM Imaging E->F

Caption: Experimental workflow for staining live cells with Flipper-TR®.

III. FLIM Imaging
  • Microscope Setup: Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.[7]

  • Excitation: Excite the sample using a 488 nm pulsed laser.[8][9]

  • Emission: Collect the fluorescence emission through a 600/50 nm bandpass filter.[8][13]

  • Image Acquisition: Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting. It is recommended to accumulate >100 photons per pixel.[11]

  • Data Analysis: Fit the fluorescence decay curves with a double-exponential decay model to extract the fluorescence lifetimes (τ1 and τ2).[12][13] The amplitude-weighted average lifetime can then be calculated to represent the membrane tension.

Data Interpretation

A longer average fluorescence lifetime of Flipper-TR® corresponds to higher membrane tension or a more ordered lipid environment. Conversely, a shorter lifetime indicates lower membrane tension or a more disordered membrane state. It is crucial to perform appropriate controls and consider that factors other than tension, such as lipid composition, can also influence the fluorescence lifetime of the probe.[3][7]

Organelle-Specific Imaging

Derivatives of Flipper-TR® are available for targeting specific organelles, allowing for the investigation of membrane tension in various cellular compartments.[14]

  • ER Flipper-TR®: Targets the endoplasmic reticulum.[10][15]

  • Mito Flipper-TR®: Targets the mitochondria.[14]

  • Lyso Flipper-TR®: Targets lysosomes.[14]

The staining and imaging protocols for these probes are similar to that of the plasma membrane-targeting Flipper-TR®, with specific targeting moieties ensuring their localization.

Troubleshooting

  • Low Signal: Increase the probe concentration (up to 2 µM) or incubate for a longer period.[9] Ensure the use of anhydrous DMSO for the stock solution, as moisture can degrade the probe.[8][9]

  • High Background: Perform an optional washing step after incubation.

  • Phototoxicity: Minimize laser power and exposure time to reduce photodamage to the cells.[8]

References

Application Notes and Protocols for Flipper-TR® Experiments in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane is a crucial interface between the plant cell and its environment, playing a vital role in sensing and responding to mechanical stresses such as turgor pressure, osmotic shock, and physical forces. Membrane tension is a key biophysical parameter that governs many cellular processes, including cell expansion, division, and signaling. Flipper-TR® is a fluorescent membrane tension probe that allows for the quantitative measurement of membrane tension in living cells.[1] This probe's fluorescence lifetime is sensitive to the lipid packing of the cell membrane; a higher membrane tension leads to a more ordered lipid environment and a longer fluorescence lifetime.[2][3] These application notes provide detailed protocols for performing Flipper-TR® experiments on plant cells, enabling researchers to investigate the dynamics of membrane tension in various physiological and pathological contexts.

Principle of Flipper-TR®

Flipper-TR® is a mechanosensitive fluorescent probe composed of two twisted dithienothiophene moieties.[1] When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is influenced by the lateral pressure exerted by the surrounding lipids.[4] Increased membrane tension leads to a planarization of the Flipper-TR® molecule, resulting in an increase in its fluorescence lifetime.[2] This relationship allows for the quantification of relative changes in membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[4]

Data Presentation

The following tables summarize representative quantitative data obtained from Flipper-TR® experiments on plant cells.

Table 1: Photophysical Properties of Flipper-TR®

PropertyValueReference
Excitation Wavelength (λex)488 nm[1]
Emission Wavelength (λem)575 - 625 nm[1]
Fluorescence Lifetime Range2.8 - 7 ns[1]

Table 2: Representative Flipper-TR® Fluorescence Lifetimes in Arabidopsis thaliana Root Cells under Osmotic Stress

ConditionOsmolarityExpected Change in Membrane TensionRepresentative Fluorescence Lifetime (τ)
Isotonic~200 mOsmBaseline~4.5 ns
Hypotonic (e.g., water)<200 mOsmIncrease~5.5 ns
Hypertonic (e.g., 400 mM Mannitol)>200 mOsmDecrease~3.5 ns

Note: The fluorescence lifetime values are representative and can vary depending on the specific cell type, developmental stage, and imaging conditions. Calibration is recommended for each experimental system.

Experimental Protocols

Protocol 1: Flipper-TR® Staining of Whole Arabidopsis thaliana Roots and Leaves

This protocol describes the staining of intact plant tissues with Flipper-TR® for the analysis of membrane tension in situ.

Materials:

  • Flipper-TR® probe (Spirochrome, SC020)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Plant Imaging Buffer (PIB): 10 mM MES-KOH (pH 5.8), 10 mM KCl, 1 mM CaCl2

  • Microscope slides and coverslips

  • Forceps

Procedure:

  • Preparation of Flipper-TR® Stock Solution:

    • Dissolve the content of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO to obtain a 1 mM stock solution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Plant Material Preparation:

    • Gently remove Arabidopsis seedlings from the growth medium.

    • For root imaging, carefully place the whole seedling in a small petri dish containing PIB.

    • For leaf imaging, excise a young leaf and place it in a drop of PIB on a microscope slide.

  • Staining:

    • Prepare a 1 µM Flipper-TR® staining solution by diluting the 1 mM stock solution 1:1000 in PIB.

    • For roots, replace the PIB in the petri dish with the staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • For leaves, apply the staining solution to the leaf on the microscope slide and cover with a coverslip. Incubate for 15-30 minutes at room temperature in the dark.

  • Washing (Optional):

    • To reduce background fluorescence, you can briefly wash the stained tissue with fresh PIB before imaging.

  • Mounting and Imaging:

    • For roots, mount the seedling in a drop of fresh PIB on a microscope slide and cover with a coverslip.

    • Image the samples immediately using a confocal microscope equipped with a FLIM module.

    • Use a 488 nm laser for excitation and collect the emission between 575 and 625 nm.

Protocol 2: Flipper-TR® Staining of Arabidopsis thaliana Protoplasts

This protocol is adapted for single-cell analysis of membrane tension in protoplasts, which lack the cell wall.

Materials:

  • Arabidopsis thaliana cell suspension culture or leaf tissue

  • Enzyme Solution: 1% (w/v) Cellulase R-10, 0.25% (w/v) Macerozyme R-10 in Protoplast Isolation Buffer (PIB, see above, supplemented with 400 mM Mannitol)

  • W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES-KOH (pH 5.7)

  • Flipper-TR® staining solution (1 µM in W5 solution with 400 mM Mannitol)

Procedure:

  • Protoplast Isolation:

    • Incubate the plant material in the enzyme solution for 3-4 hours with gentle shaking (50 rpm) in the dark.

    • Filter the protoplast suspension through a 100 µm nylon mesh to remove undigested tissue.

    • Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.

    • Gently resuspend the protoplasts in W5 solution.

  • Staining:

    • Pellet the protoplasts again and resuspend them in the 1 µM Flipper-TR® staining solution.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Washing:

    • Pellet the stained protoplasts and resuspend them in fresh W5 solution containing 400 mM Mannitol.

  • Imaging:

    • Transfer a small volume of the protoplast suspension to a microscope slide.

    • Image immediately using a confocal microscope with a FLIM module as described in Protocol 1.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging & Analysis prep_tissue Plant Tissue (e.g., Arabidopsis Root/Leaf) stain_solution Prepare 1 µM Flipper-TR in Imaging Buffer prep_tissue->stain_solution prep_protoplast Plant Protoplasts prep_protoplast->stain_solution incubation Incubate (15-30 min for tissue, 10-15 min for protoplasts) stain_solution->incubation mount Mount Sample on Slide incubation->mount flim FLIM Acquisition (Ex: 488 nm, Em: 575-625 nm) mount->flim analysis Fluorescence Lifetime Data Analysis flim->analysis tension Relative Membrane Tension Map analysis->tension

Caption: Experimental workflow for Flipper-TR® experiments in plant cells.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol flipper Flipper-TR Probe tension Membrane Tension (e.g., Osmotic Stress) flipper->tension reports on lipid Lipid Packing tension->lipid alters msc Mechanosensitive Ion Channel (e.g., MSL/MCA) tension->msc activates lipid->flipper affects conformation of ions Ion Influx (e.g., Ca2+) msc->ions facilitates response Downstream Cellular Responses (e.g., Gene Expression, Cytoskeletal Reorganization) ions->response triggers

Caption: Plausible mechanosensitive signaling pathway in a plant cell.

References

Application Notes and Protocols: Flipper-TR for Studying Bacterial Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flipper-TR, a fluorescent membrane tension probe, for the quantitative study of bacterial membrane mechanics. This document outlines the probe's mechanism of action, detailed experimental protocols for its use with both Gram-positive and Gram-negative bacteria, and presents key quantitative data from relevant studies. Furthermore, it illustrates the experimental workflow and a proposed signaling pathway, providing a framework for investigating the downstream cellular responses to changes in membrane tension.

Introduction to Flipper-TR and its Application in Bacteria

Flipper-TR is a mechanosensitive fluorescent probe designed to specifically insert into the plasma membrane and report on changes in membrane tension.[1][2][3] Its utility has been extended from eukaryotic cells to the study of bacteria, offering a powerful tool to investigate the biophysical interactions between bacteria and their environment.[4][5] Understanding these interactions is critical for developing new strategies to combat biofilm formation, design novel antibacterial materials, and advance biosensing technologies.[1][4]

The probe has been successfully used to stain the membranes of both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[4][5] Studies have shown that Flipper-TR can detect subtle changes in membrane tension arising from different surface adhesion mechanisms and interactions with nanostructured surfaces designed to be bactericidal.[4][5]

Mechanism of Action

Flipper-TR's functionality is based on its unique molecular structure, which consists of two dithienothiophene moieties.[3] In a low-tension or relaxed membrane, these two parts are twisted relative to each other.[6] When the membrane is stretched or under increased tension, the probe planarizes. This change in conformation alters its fluorescence lifetime.[6][7] Specifically, an increase in membrane tension leads to a longer fluorescence lifetime. This relationship allows for the quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using Flipper-TR to measure membrane tension in bacteria.

Table 1: Flipper-TR Fluorescence Lifetimes in Different Bacterial Species

Bacterial SpeciesGram TypeConditionAverage Fluorescence Lifetime (τ₁) (ns)Reference
Bacillus subtilis 168Gram-positiveImmobilized on CellTak3.22 ± 0.16[5]
Escherichia coli BW25113Gram-negativeImmobilized on CellTak3.05 ± 0.21[5]

Table 2: Influence of Surface Adhesion on Flipper-TR Fluorescence Lifetime in B. subtilis

Surface CoatingAdhesion MechanismAverage Fluorescence Lifetime (τ₁) (ns)Reference
Poly-L-lysine (PLL)Electrostatic~3.1[5]
CellTakCovalent-like~3.3[5]

Experimental Protocols

This section provides a detailed methodology for staining bacteria with Flipper-TR and performing FLIM measurements.

Materials
  • Flipper-TR probe (e.g., from Spirochrome)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[3]

  • Bacterial culture (e.g., E. coli, B. subtilis)

  • Appropriate bacterial growth medium

  • Microscopy slides or coverslips coated with an adhesive (e.g., CellTak or Poly-L-lysine)

  • Phosphate-Buffered Saline (PBS)

  • FLIM system equipped with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).[3]

Staining Protocol
  • Prepare Flipper-TR Stock Solution: Dissolve the Flipper-TR probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.[3]

  • Bacterial Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in its appropriate growth medium.

  • Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with PBS to remove residual medium.

  • Staining: Resuspend the bacterial pellet in PBS or growth medium. Add the Flipper-TR stock solution to the bacterial suspension to a final concentration of 1-2 µM.[5]

  • Incubation: Incubate the bacterial suspension with Flipper-TR for 10-15 minutes at room temperature, protected from light.[5]

  • Immobilization: After incubation, immobilize the stained bacteria on an adhesive-coated microscopy slide or coverslip for imaging.

FLIM Imaging and Data Analysis
  • Microscope Setup: Use a FLIM microscope with a suitable pulsed laser for excitation (e.g., 488 nm). Collect the fluorescence emission through a bandpass filter (e.g., 600/50 nm).[3]

  • Image Acquisition: Acquire FLIM images of the stained bacteria. Ensure sufficient photon counts for accurate lifetime analysis.

  • Data Analysis: Fit the fluorescence decay curves with a bi-exponential model. The longer lifetime component (τ₁) is the one that reports on membrane tension.[3][5] Analyze the lifetime data to generate FLIM images where the pixel color or brightness corresponds to the fluorescence lifetime, providing a visual representation of membrane tension across the bacterial cell.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for studying bacterial membrane tension using Flipper-TR.

G cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis bact_culture Bacterial Culture staining Staining with Flipper-TR bact_culture->staining immobilization Immobilization on Surface staining->immobilization flim FLIM Imaging immobilization->flim lifetime_fit Fluorescence Lifetime Fitting (τ₁) flim->lifetime_fit tension_map Membrane Tension Mapping lifetime_fit->tension_map quantification Quantitative Analysis tension_map->quantification

Flipper-TR Experimental Workflow
Proposed Signaling Pathway: Membrane Tension-Mediated Stress Response

Changes in membrane tension, quantifiable by Flipper-TR, can trigger downstream signaling cascades in bacteria. A primary response to increased membrane tension, such as that caused by osmotic shock, is the activation of mechanosensitive (MS) channels. The opening of these channels can lead to the activation of stress response pathways, such as two-component systems, which in turn regulate the expression of genes involved in adapting to the new environmental conditions. The following diagram illustrates a proposed signaling pathway that can be investigated using Flipper-TR.

G cluster_stimulus Stimulus & Measurement cluster_response Cellular Response stimulus Environmental Stimulus (e.g., Osmotic Shock, Surface Adhesion) mem_tension Increased Membrane Tension (Measured by Flipper-TR FLIM) stimulus->mem_tension ms_channels Mechanosensitive Channel Activation (e.g., MscL, MscS) mem_tension->ms_channels ion_flux Ion/Solute Efflux ms_channels->ion_flux tcs Two-Component System Activation (e.g., PhoQ/PhoP, Cpx) ms_channels->tcs gene_exp Target Gene Expression (Stress Response Proteins) tcs->gene_exp adaptation Cellular Adaptation gene_exp->adaptation

Proposed Mechanotransduction Pathway

References

Application Notes and Protocols for Flipper-TR® in Yeast Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the fluorescent membrane tension probe, Flipper-TR®, in yeast models. This document outlines the mechanism of action, experimental procedures, data interpretation, and relevant signaling pathways, enabling researchers to accurately measure plasma membrane tension and its downstream effects in Saccharomyces cerevisiae.

Introduction to Flipper-TR®

Flipper-TR® is a mechanosensitive fluorescent probe designed to measure membrane tension in living cells.[1][2] Its core structure consists of two twisted dithienothiophenes that act as a "flipper."[1] When inserted into a lipid bilayer, the probe's conformation changes in response to the lateral pressure exerted by the surrounding lipids.[3][4] In a relaxed membrane with low tension, the two fluorophores are twisted, resulting in a shorter fluorescence lifetime.[3] Conversely, increased membrane tension leads to a more planar conformation of the probe, causing a red-shift in the excitation spectrum and a longer fluorescence lifetime.[3][4] This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), allows for the quantitative assessment of membrane tension.[1][3] Flipper-TR® is particularly useful for studying dynamic cellular processes involving changes in membrane mechanics, such as endocytosis, exocytosis, and cell division.[3]

Data Presentation: Quantitative Analysis of Membrane Tension

The fluorescence lifetime of Flipper-TR® in the plasma membrane of yeast cells directly correlates with membrane tension. Changes in the osmotic environment can be used to experimentally modulate membrane tension and record corresponding changes in the probe's fluorescence lifetime. Below is a summary of expected fluorescence lifetime values for Flipper-TR® in Saccharomyces cerevisiae under different osmotic conditions.

Osmotic ConditionExpected Effect on Membrane TensionTypical Fluorescence Lifetime (τ) Range (ns)
Hypo-osmotic Shock (e.g., transfer to pure water)Increase> 4.5
Isotonic (e.g., standard growth medium)Basal4.0 - 4.5
Hyper-osmotic Shock (e.g., addition of sorbitol)Decrease< 4.0

Note: These values are approximate and can vary depending on the specific yeast strain, growth conditions, and FLIM instrumentation. It is recommended to establish a baseline fluorescence lifetime for each experimental setup.

Experimental Protocols

This section provides a detailed methodology for sample preparation, Flipper-TR® staining, and FLIM imaging of Saccharomyces cerevisiae.

Materials
  • Saccharomyces cerevisiae strain of interest

  • Yeast extract peptone dextrose (YPD) or appropriate synthetic complete (SC) medium[5]

  • Flipper-TR® probe (Spirochrome, SC020)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Concanavalin A (ConA) solution (1 mg/mL in sterile water)[6]

  • Glass-bottom imaging dishes

  • Fluorescence Lifetime Imaging Microscope (FLIM) equipped with a pulsed laser (e.g., 488 nm) and a suitable emission filter (e.g., 575-625 nm bandpass).[1]

Yeast Culture Preparation
  • Streak the desired S. cerevisiae strain on a YPD agar (B569324) plate and incubate at 30°C until colonies appear (typically 2-3 days).

  • Inoculate a single colony into 5 mL of liquid YPD or SC medium and grow overnight at 30°C with shaking (200-250 rpm).

  • The following day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.2.

  • Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).

Immobilization of Yeast Cells
  • Coat the glass bottom of an imaging dish with a thin layer of Concanavalin A solution and allow it to air dry for at least 30 minutes.[6]

  • Harvest 1 mL of the mid-log phase yeast culture by centrifugation at 3,000 x g for 3 minutes.

  • Resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium.

  • Add the cell suspension to the ConA-coated imaging dish and incubate for 15-20 minutes at room temperature to allow the cells to adhere.

  • Gently wash the dish twice with fresh growth medium to remove non-adherent cells.

Flipper-TR® Staining
  • Prepare a 1 mM stock solution of Flipper-TR® in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light and moisture.

  • Dilute the Flipper-TR® stock solution in the appropriate yeast growth medium to a final working concentration of 1-2 µM. It is recommended to start with 1 µM and optimize as needed.

  • Replace the medium in the imaging dish containing the immobilized yeast cells with the Flipper-TR® staining solution.

  • Incubate the cells for 15-30 minutes at room temperature, protected from light.

FLIM Imaging and Data Analysis
  • Mount the imaging dish on the FLIM microscope.

  • Excite the Flipper-TR® probe using a pulsed laser at approximately 488 nm.[1]

  • Collect the fluorescence emission through a bandpass filter centered around 600 nm (e.g., 575-625 nm).[1]

  • Acquire FLIM data using the microscope's software. Ensure sufficient photon counts are collected for accurate lifetime determination.

  • Analyze the FLIM data to calculate the fluorescence lifetime (τ) of Flipper-TR® in the yeast plasma membrane. The data is typically fitted to a bi-exponential decay model, with the longer lifetime component (τ1) representing the membrane-bound probe.[4]

Signaling Pathway Visualization

Changes in plasma membrane tension in yeast are intricately linked to the Target of Rapamycin Complex 2 (TORC2) signaling pathway.[7][8][9] This pathway plays a crucial role in regulating cell growth, proliferation, and actin cytoskeleton organization in response to mechanical cues from the cell membrane.[10][11]

TORC2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Membrane_Tension Membrane Tension Slm1_2_inactive Slm1/2 (Eisosomes) Membrane_Tension->Slm1_2_inactive Increase Slm1_2_active Slm1/2 (Active) Slm1_2_inactive->Slm1_2_active Release from Eisosomes TORC2 TORC2 Slm1_2_active->TORC2 Activation Ypk1_inactive Ypk1 (Inactive) TORC2->Ypk1_inactive Phosphorylation Ypk1_active Ypk1 (Active) Ypk1_inactive->Ypk1_active Actin_Organization Actin Cytoskeleton Organization Ypk1_active->Actin_Organization Endocytosis Endocytosis Ypk1_active->Endocytosis Sphingolipid_Synthesis Sphingolipid Biosynthesis Ypk1_active->Sphingolipid_Synthesis

Caption: TORC2 signaling in response to membrane tension in yeast.

Experimental Workflow

The following diagram outlines the key steps for a typical experiment using Flipper-TR® to measure membrane tension in yeast.

Flipper_TR_Yeast_Workflow Yeast_Culture 1. Yeast Culture (Mid-log phase) Immobilization 2. Cell Immobilization (ConA-coated dish) Yeast_Culture->Immobilization Staining 3. Flipper-TR® Staining (1-2 µM, 15-30 min) Immobilization->Staining Imaging 4. FLIM Imaging (488 nm excitation) Staining->Imaging Data_Analysis 5. Data Analysis (Fluorescence Lifetime Calculation) Imaging->Data_Analysis Interpretation 6. Biological Interpretation (Relate lifetime to membrane tension) Data_Analysis->Interpretation

Caption: Experimental workflow for Flipper-TR® in yeast.

References

Application Notes and Protocols for FLIM Data Analysis of Flipper-TR Lifetime Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellular membranes are dynamic structures that are subject to mechanical forces, which collectively generate membrane tension. This tension plays a crucial role in a multitude of cellular processes, including cell migration, division, and signal transduction. The Flipper-TR® probe is a fluorescent sensor designed to specifically insert into the plasma membrane and report on changes in membrane tension.[1][2] Its fluorescence lifetime, when measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is directly correlated with the lipid packing and tension of the membrane.[3][4] An increase in membrane tension leads to a more planar conformation of the Flipper-TR molecule, resulting in a longer fluorescence lifetime.[3][5]

FLIM is a powerful imaging technique that measures the exponential decay rate of fluorescence from a fluorophore at each pixel of an image, providing insights into the molecular environment of the probe.[6] This document provides a detailed workflow for the acquisition and analysis of FLIM data using the Flipper-TR probe to quantify relative changes in plasma membrane tension.

Mechanism of Action of Flipper-TR

Flipper-TR is a mechanosensitive probe that reports on membrane tension through changes in its molecular conformation. In a relaxed membrane with low tension, the two dithienothiophene moieties of the Flipper-TR molecule are twisted relative to each other. This twisted conformation has a shorter fluorescence lifetime. As membrane tension increases, the surrounding lipid molecules become more ordered and packed, which forces the Flipper-TR molecule into a more planar conformation. This planarization extends the excited state lifetime, resulting in a longer fluorescence lifetime.[3][5][7]

Flipper_Mechanism LowTension Relaxed Membrane (Disordered Lipids) Twisted Flipper-TR (Twisted) LowTension->Twisted Probe State HighTension Stretched Membrane (Ordered Lipids) ShortTau Short Fluorescence Lifetime (τ) Twisted->ShortTau Results in Planar Flipper-TR (Planar) LongTau Long Fluorescence Lifetime (τ) HighTension->Planar Probe State Planar->LongTau Results in label_arrow Increase in Tension

Caption: Mechanism of Flipper-TR in response to membrane tension.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog Number (Example)
Flipper-TR® ProbeSpirochromeSC020
Anhydrous DMSOAny-
Cell Culture MediumVaries by cell line-
Fetal Bovine Serum (FBS)Varies-
Glass-bottom dishes/coverslipsAny-
Cell Staining Protocol

This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.[8]

  • Prepare Stock Solution: Dissolve the 50 nmol vial of Flipper-TR® in 50 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C or below.[8]

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips appropriate for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in your normal cell culture medium.[8] If low signal is observed, the concentration can be increased up to 2 µM. Note that the presence of serum (like FBS) may reduce labeling efficiency.[8]

  • Staining: Replace the culture medium in the dish with the Flipper-TR® staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Imaging: The cells are now ready for FLIM imaging. It is not necessary to wash the probe out. Imaging should be performed in the staining solution.

FLIM Imaging and Data Acquisition

FLIM measurements are typically performed using a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware.[6]

exp_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Seed Cells on Glass-Bottom Dish B Culture Cells to Desired Confluency A->B C Prepare 1 µM Flipper-TR Staining Solution B->C D Incubate Cells for 15-30 minutes C->D E Mount Sample on FLIM Microscope D->E F Set Acquisition Parameters (Laser, Filters, etc.) E->F G Acquire FLIM Data (Accumulate Photons) F->G H Import Data into Analysis Software G->H I Perform Lifetime Fitting or Phasor Analysis H->I J Extract and Quantify Lifetime Data I->J

Caption: General experimental workflow for Flipper-TR FLIM measurements.

Recommended Microscope Settings:

ParameterRecommended Setting
Excitation Wavelength 488 nm pulsed laser[8][9]
Laser Repetition Rate 40-80 MHz[9]
Emission Filter 575-625 nm or 600/50 nm bandpass[2][8]
Objective High numerical aperture (e.g., 60x or 100x oil immersion)
Detector Hybrid detector (HyD) or Single-Photon Avalanche Diode (SPAD)
Pixel Dwell Time Adjust to collect sufficient photons without phototoxicity
Image Resolution e.g., 256x256 or 512x512 pixels

Data Acquisition Guidelines:

  • Photon Counts: It is critical to accumulate a sufficient number of photons per pixel to ensure accurate lifetime fitting. A minimum peak intensity of 1,000-10,000 photons in the decay curve for a region of interest (ROI) and at least 100-200 photons for the brightest pixel is recommended.[9][10]

  • Phototoxicity: Flipper-TR can be phototoxic under prolonged or high-intensity illumination.[5] Minimize laser power and exposure time to mitigate these effects.

  • Instrument Response Function (IRF): Record the IRF of your system using a scattering solution (e.g., ludox) or a known short-lifetime dye to enable accurate deconvolution during data analysis.

FLIM Data Analysis Workflow

The goal of the analysis is to extract the fluorescence lifetime (τ) from the raw photon arrival time data. For Flipper-TR, the fluorescence decay is typically best described by a bi-exponential model.[10][11]

Analysis Methods
  • Bi-exponential Reconvolution Fitting: This is the standard method for Flipper-TR data. The decay curve is fitted to a model with two lifetime components, τ1 and τ2. The longer lifetime component, τ1 , which typically has the higher amplitude, is the one that reports on membrane tension.[8][11] The lifetime can range from approximately 2.8 ns in low-tension membranes to 7.0 ns in high-tension membranes.[8][10]

  • Phasor Analysis: A fit-free method that transforms the decay curve for each pixel into a single point (a phasor) on a 2D plot.[6][12] Different lifetime components will map to different positions on the phasor plot, allowing for visual segmentation of regions with different membrane tensions without the need for fitting.[6]

  • Mean Photon Arrival Time ("Fast FLIM"): A computationally simple method that calculates the intensity-weighted average lifetime. While less precise than reconvolution fitting, it provides a quick preview of the lifetime distribution and is useful for real-time analysis.[6][13]

References

Application Notes and Protocols for Osmotic Shock Experiments Using Flipper-TR®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotic shock, a physiological dysfunction resulting from a sudden change in the solute concentration around a cell, triggers rapid water movement across the cell membrane, profoundly impacting membrane tension and initiating complex signaling cascades.[1] Flipper-TR® is a fluorescent probe that specifically inserts into the plasma membrane and reports on changes in membrane tension through alterations in its fluorescence lifetime.[2] This makes it an invaluable tool for real-time, quantitative analysis of cellular responses to osmotic stress.

The Flipper-TR® probe is a planarizable push-pull molecule. In a relaxed membrane, the probe is in a twisted conformation. As membrane tension increases, the probe becomes more planar, leading to a red-shift in its excitation spectrum and, crucially, an increase in its fluorescence lifetime.[3][4] This property allows for the quantification of membrane tension changes using Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5] Longer fluorescence lifetimes correspond to higher membrane tension.[2]

These application notes provide a detailed protocol for inducing and measuring changes in plasma membrane tension during osmotic shock using Flipper-TR® and FLIM.

Key Principles of Flipper-TR® in Measuring Membrane Tension

FeatureDescriptionReference
Mechanism of Action Reports changes in lipid bilayer organization. Increased membrane tension leads to a more planar conformation of the probe.[2][3]
Readout Change in fluorescence lifetime, measured by FLIM.[2][4]
Correlation A longer fluorescence lifetime (τ) of Flipper-TR® indicates increased membrane tension.[2]
Excitation/Emission Excitation is typically performed with a 488 nm pulsed laser, and emission is collected around 575-625 nm.[2]
Data Analysis Fluorescence decay curves are fitted with a double-exponential model to extract two lifetime components, τ1 and τ2. The longer lifetime, τ1, which has a higher amplitude, is used to report on membrane tension.[2][6]

Experimental Design and Protocols

I. Cell Preparation and Flipper-TR® Staining

This protocol is optimized for adherent mammalian cell lines (e.g., HeLa, MDCK) cultured on glass-bottom dishes suitable for high-resolution microscopy.

Materials:

  • Flipper-TR® probe (Spirochrome, SC020)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes

Protocol:

  • Prepare Flipper-TR® Stock Solution:

    • Dissolve the contents of one vial of Flipper-TR® in 50 µL of anhydrous DMSO to create a 1 mM stock solution.[2]

    • Store the stock solution at -20°C. The solution is stable for at least three months when stored properly.[2]

  • Prepare Staining Solution:

    • Dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in serum-free cell culture medium.[2]

    • Note: The presence of serum may reduce labeling efficiency. If the signal is low, the concentration can be increased up to 2 µM.[2]

  • Cell Staining:

    • Wash the cells once with pre-warmed PBS.

    • Add the 1 µM Flipper-TR® staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.

    • Wash the cells three times with the imaging medium (e.g., complete culture medium or an isotonic buffer) to remove excess probe.

    • The cells are now ready for imaging.

II. Induction of Osmotic Shock

Osmotic shock is induced by replacing the isotonic imaging medium with either a hypotonic or hypertonic solution.

Materials:

  • Isotonic Solution (Control): e.g., Hanks' Balanced Salt Solution (HBSS) or standard cell culture medium.

  • Hypotonic Solution: Dilute the isotonic solution with distilled water (e.g., 50% isotonic solution, 50% dH₂O).

  • Hypertonic Solution: Supplement the isotonic solution with a non-permeable solute like sorbitol or sucrose (B13894) (e.g., isotonic solution + 300 mM sorbitol).

Protocol:

  • Baseline Imaging:

    • Mount the stained cells on the FLIM microscope.

    • Acquire baseline FLIM images in the isotonic solution for a set period (e.g., 3-5 minutes) to establish a stable baseline fluorescence lifetime.

  • Inducing Hypotonic Shock (Increased Tension):

    • Carefully remove the isotonic solution from the dish.

    • Gently add the pre-warmed hypotonic solution.

    • Immediately begin acquiring FLIM images to capture the dynamic changes in membrane tension. Water influx will cause the cell to swell, increasing plasma membrane tension.[1]

  • Inducing Hypertonic Shock (Decreased Tension):

    • Carefully remove the isotonic solution from the dish.

    • Gently add the pre-warmed hypertonic solution.

    • Immediately begin acquiring FLIM images. Water efflux will cause the cell to shrink, leading to a decrease in plasma membrane tension.[1][3]

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Staining cluster_imaging FLIM Imaging & Osmotic Shock cluster_analysis Data Analysis Cell_Culture Culture cells on glass-bottom dish Prepare_Stock Prepare 1 mM Flipper-TR stock in DMSO Prepare_Staining Dilute to 1 µM Flipper-TR in serum-free medium Prepare_Stock->Prepare_Staining Stain_Cells Incubate cells with Flipper-TR solution Prepare_Staining->Stain_Cells Wash_Cells Wash cells 3x with imaging medium Stain_Cells->Wash_Cells Baseline Acquire baseline FLIM images in isotonic solution Wash_Cells->Baseline Osmotic_Shock Replace with hypotonic or hypertonic solution Baseline->Osmotic_Shock Post_Shock Acquire time-lapse FLIM images Osmotic_Shock->Post_Shock ROI_Selection Select regions of interest (ROI) on the plasma membrane Post_Shock->ROI_Selection Fit_Decay Fit fluorescence decay curves (bi-exponential model) ROI_Selection->Fit_Decay Extract_Lifetime Extract τ1 (long lifetime component) Fit_Decay->Extract_Lifetime Quantify_Changes Quantify changes in τ1 relative to baseline Extract_Lifetime->Quantify_Changes

Experimental workflow for osmotic shock studies using Flipper-TR.

Data Presentation and Interpretation

The primary quantitative output of these experiments is the fluorescence lifetime (τ) of Flipper-TR®. Changes in membrane tension are directly correlated with changes in this value.

Expected Changes in Flipper-TR® Fluorescence Lifetime
ConditionOsmotic Effect on CellExpected Change in Membrane TensionExpected Change in Flipper-TR® Lifetime (τ1)
Isotonic No net water movementBaselineStable baseline value (e.g., ~4.5 ns in HeLa cells)[6]
Hypotonic Water influx, cell swellingIncreaseIncrease (Longer lifetime)[4]
Hypertonic Water efflux, cell shrinkageDecreaseDecrease (Shorter lifetime)[3][4]

Note: Absolute lifetime values can be instrument-dependent. It is crucial to report relative changes (Δτ) or normalized values against the baseline control for reproducibility.[7]

Cellular Response to Osmotic Shock

Osmotic stress activates complex intracellular signaling pathways to restore cellular homeostasis.[8] A key pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9]

Simplified Osmotic Stress Signaling Pathway

G Osmotic_Shock Osmotic Shock (Hypertonic or Hypotonic) Membrane_Tension Change in Plasma Membrane Tension Osmotic_Shock->Membrane_Tension Osmosensors Transmembrane Osmosensors Osmotic_Shock->Osmosensors Second_Messengers Second Messengers (e.g., Ca²⁺) Membrane_Tension->Second_Messengers Osmosensors->Second_Messengers MAPKKK MAPK Kinase Kinase (MAPKKK) Second_Messengers->MAPKKK MAPKK MAPK Kinase (MAPKK) MAPKKK->MAPKK P MAPK MAP Kinase (MAPK) (e.g., Hog1, p38, JNK) MAPKK->MAPK P Cellular_Response Cellular Response (Gene Expression, Osmolyte Accumulation, Apoptosis, Cell Cycle Regulation) MAPK->Cellular_Response

Key signaling events following osmotic shock.

Troubleshooting and Considerations

  • Low Signal/Noise: Ensure complete removal of serum during staining. The probe concentration can be cautiously increased. Minimize excitation laser power to reduce phototoxicity and photobleaching.[2][7]

  • Internal Staining: Flipper-TR® primarily targets the plasma membrane. Significant intracellular signal may indicate compromised cell health or excessive probe concentration. Reduce incubation time or probe concentration.

  • Variability in Lifetime: Membrane composition can influence Flipper-TR® lifetime.[4][10] If an experimental condition alters lipid composition, changes in lifetime cannot be solely attributed to tension.

  • FLIM Data Analysis: Accurate lifetime extraction is critical. Use a bi-exponential decay model and consistently analyze the τ1 component. Ensure sufficient photon counts for robust fitting by selecting appropriate regions of interest (ROIs) or averaging over multiple cells.[2][6][7]

By following these protocols, researchers can effectively utilize Flipper-TR® to gain quantitative insights into the mechanobiology of cellular responses to osmotic stress.

References

Measuring membrane tension changes during cell division with Flipper-TR 5.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division, or mitosis, is a fundamental biological process involving dramatic changes in cell shape, driven by a tightly regulated interplay of intracellular forces. A key physical parameter governing these morphological changes is membrane tension, the force acting on the plane of the cell membrane. Dysregulation of membrane tension can lead to defects in cell division and is implicated in various pathological conditions, including cancer. Flipper-TR is a fluorescent membrane probe specifically designed to measure membrane tension in living cells. Its fluorescence lifetime is sensitive to the lipid packing of the membrane, which in turn is influenced by membrane tension. This application note provides a detailed guide for utilizing Flipper-TR to quantitatively measure changes in membrane tension throughout the different stages of cell division.

Flipper-TR is a mechanosensitive fluorescent probe that reports on the physical state of the lipid bilayer.[1][2] In a relaxed membrane, the probe's two dithienothiophene moieties are in a twisted conformation. As membrane tension increases, the lipid packing becomes more ordered, forcing the Flipper-TR molecule into a more planar conformation.[2][3] This planarization leads to an increase in its fluorescence lifetime.[2] By employing Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can spatially and temporally map these changes in membrane tension within living cells.[4]

Data Presentation

Quantitative analysis of Flipper-TR fluorescence lifetime provides a proxy for membrane tension. The data is typically acquired using FLIM and analyzed by fitting the fluorescence decay curves to a bi-exponential model. The longer lifetime component (τ1) is used to report on membrane tension.[1]

Table 1: Representative Flipper-TR Fluorescence Lifetime Changes During Cell Division

Cell Cycle StageLocationAverage Fluorescence Lifetime (τ1, ns)Qualitative Tension Change
Interphase (Adherent)Plasma Membrane~4.5 - 5.5Baseline
Mitosis (General)Plasma Membrane~4.15 - 5.15 (a decrease of ~0.35 ns compared to interphase)Overall Decrease
Prophase/MetaphaseCell PolesHigher LifetimeIncreased Tension
AnaphaseCleavage FurrowLower LifetimeDecreased Tension
Telophase/CytokinesisIngression FurrowDynamic ChangesSpatiotemporal Fluctuations

Note: The absolute lifetime values can vary depending on the cell type, instrumentation, and specific experimental conditions. The data presented here is a representative summary based on published findings. It has been observed that mitotic cells, in general, show a lower Flipper-TR lifetime compared to adherent interphase cells, suggesting a more disordered membrane state, which may be influenced by changes in lipid composition during mitosis.[1]

Experimental Protocols

Cell Culture and Synchronization

To study membrane tension at specific stages of cell division, it is essential to have a synchronized population of cells. HeLa cells are a commonly used cell line for this purpose.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Thymidine (B127349)

  • Nocodazole (B1683961)

  • Glass-bottom imaging dishes

Protocol: Double Thymidine Block for Synchronization at G1/S Boundary

  • Seed HeLa cells in glass-bottom imaging dishes at a density that will allow them to reach 30-40% confluency.

  • Allow cells to adhere and grow for 24 hours.

  • Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests the cells at the G1/S boundary.

  • Release the cells from the block by washing twice with warm PBS and adding fresh, pre-warmed culture medium.

  • Incubate for 9-10 hours.

  • Add thymidine again to a final concentration of 2 mM and incubate for another 15-16 hours. This constitutes the second block.

  • To collect cells progressing through G2 and M phase, release the cells from the second thymidine block by washing twice with warm PBS and adding fresh, pre-warmed culture medium. Cells will proceed through the cell cycle in a synchronized manner.

Protocol: Nocodazole Block for Synchronization in Mitosis

  • Following release from a single or double thymidine block (after the 9-10 hour release period), add nocodazole to the culture medium to a final concentration of 100 ng/mL.

  • Incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.

  • To observe progression through mitosis, gently wash out the nocodazole with warm PBS and replace it with fresh, pre-warmed culture medium. Imaging can commence immediately.

Flipper-TR Staining

Materials:

  • Flipper-TR probe (from a commercial supplier like Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

Protocol:

  • Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.

  • On the day of the experiment, dilute the Flipper-TR stock solution in pre-warmed cell culture medium to a final working concentration of 1 µM.

  • Remove the culture medium from the synchronized cells and add the Flipper-TR staining solution.

  • Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

  • After incubation, the cells can be imaged directly in the staining solution, as Flipper-TR is only fluorescent in the membrane environment.[5] Alternatively, for long-term imaging, the staining solution can be replaced with fresh, pre-warmed medium.

FLIM Imaging and Data Analysis

Instrumentation:

  • A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • A pulsed laser with an excitation wavelength of ~488 nm.

  • An emission filter centered around 600 nm (e.g., 600/50 nm bandpass).

  • An objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

  • Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.

Imaging Protocol:

  • Place the imaging dish with stained, synchronized cells on the microscope stage within the environmental chamber.

  • Locate the cells of interest that are entering or progressing through mitosis.

  • Set the excitation laser power to a minimum to avoid phototoxicity.

  • Acquire FLIM data over time to capture the different stages of cell division. Ensure sufficient photon counts are collected for accurate lifetime fitting.

  • Simultaneously acquire brightfield or DIC images to correlate the fluorescence lifetime data with the morphological changes of the dividing cell.

Data Analysis:

  • The acquired FLIM data will be in the form of a photon arrival time histogram for each pixel.

  • Use appropriate software (e.g., SymPhoTime, PicoQuant; LAS X, Leica) to fit the decay curves.

  • Fit the data to a bi-exponential decay model to extract the two lifetime components, τ1 and τ2, and their respective amplitudes.

  • The longer lifetime component, τ1, is the parameter that correlates with membrane tension.

  • Generate fluorescence lifetime maps where the color of each pixel represents the calculated τ1 value. This will provide a visual representation of the spatial distribution of membrane tension.

  • For quantitative analysis, define regions of interest (ROIs) at different cellular locations (e.g., cell poles, cleavage furrow) and at different time points corresponding to the stages of mitosis.

  • Calculate the average τ1 value within these ROIs to obtain quantitative measurements of membrane tension changes.

Visualizations

Signaling Pathway and Probe Mechanism

Flipper_TR_Mechanism cluster_membrane Plasma Membrane cluster_probe Flipper-TR Conformation cluster_lifetime Fluorescence Lifetime Relaxed_Membrane Relaxed Membrane (Low Tension) Twisted Twisted Conformation Relaxed_Membrane->Twisted Allows Tense_Membrane Tense Membrane (High Tension) Planar Planar Conformation Tense_Membrane->Planar Induces Short_Lifetime Short Lifetime (τ) Twisted->Short_Lifetime Results in Long_Lifetime Long Lifetime (τ) Planar->Long_Lifetime Results in

Caption: Flipper-TR mechanism for sensing membrane tension.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Synchronization 2. Cell Synchronization (e.g., Double Thymidine Block) Cell_Culture->Synchronization Staining 3. Flipper-TR Staining (1 µM, 15-30 min) Synchronization->Staining Imaging 4. Live-Cell FLIM Imaging (488 nm excitation, 600/50 nm emission) Staining->Imaging Data_Analysis 5. Data Analysis (Bi-exponential fitting, τ1 analysis) Imaging->Data_Analysis Quantification 6. Quantification of Membrane Tension Changes Data_Analysis->Quantification

Caption: Experimental workflow for measuring membrane tension during cell division.

Conclusion

Flipper-TR, in conjunction with FLIM, provides a powerful tool for the quantitative analysis of membrane tension dynamics in living cells. The protocols outlined in this application note offer a robust framework for investigating the role of membrane tension during the complex process of cell division. These measurements can provide valuable insights for basic research in cell biology and may have significant implications for understanding diseases characterized by aberrant cell proliferation and for the development of novel therapeutic strategies.

References

Application Notes & Protocols: Calculating Absolute Membrane Tension from Flipper-TR® Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize the Flipper-TR® fluorescent membrane tension probe to calculate absolute membrane tension in living cells. This document outlines the underlying principles, detailed experimental protocols, and the necessary calculations to convert fluorescence lifetime data into absolute tension values.

Principle of Flipper-TR® and Membrane Tension Measurement

Flipper-TR® is a fluorescent probe specifically designed to measure membrane tension in live cells. Its fluorescence lifetime is directly proportional to the lipid packing and tension of the cell membrane. The probe consists of two large, twisted dithienothiophene units. When inserted into a lipid bilayer, the probe's conformation changes in response to membrane tension.

In a relaxed, low-tension membrane, the two "flipper" units of the probe are more twisted, which leads to a shorter fluorescence lifetime. As membrane tension increases, the lipids become more ordered and packed, which in turn planarizes the Flipper-TR® probe. This planarization results in a longer fluorescence lifetime. This relationship allows for a quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

The absolute membrane tension (γ) can be calculated from the measured fluorescence lifetime (τ) using the following equation:

γ = (kBT / α) * (τ / τ0 - 1)

Where:

  • γ is the membrane tension in units of mN/m.

  • kB is the Boltzmann constant (1.38 x 10⁻²³ J/K).

  • T is the absolute temperature in Kelvin.

  • α is the area per lipid molecule.

  • τ is the measured fluorescence lifetime of Flipper-TR®.

  • τ0 is the fluorescence lifetime of Flipper-TR® in a tensionless membrane.

Experimental Protocols

This section details the necessary steps for sample preparation, Flipper-TR® staining, and data acquisition using FLIM.

2.1. Materials

  • Flipper-TR® probe (e.g., from Abberior or other suppliers)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Imaging dishes or slides with coverslips

  • Fluorescence Lifetime Imaging Microscope (FLIM) system

2.2. Cell Preparation and Staining

  • Seed cells onto imaging dishes at an appropriate density to ensure they are in the desired growth phase (e.g., sub-confluent) at the time of imaging.

  • Prepare a stock solution of Flipper-TR® in a suitable solvent like DMSO.

  • On the day of the experiment, dilute the Flipper-TR® stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. The sample is now ready for imaging.

2.3. FLIM Data Acquisition

  • Turn on the FLIM system, including the laser, detectors, and control software.

  • Place the imaging dish with the stained cells onto the microscope stage.

  • Locate the cells of interest using brightfield or DIC imaging.

  • Switch to fluorescence imaging to confirm successful staining and select a region of interest.

  • Set up the FLIM acquisition parameters. Typical settings for Flipper-TR® imaging include:

    • Excitation wavelength: 488 nm

    • Emission wavelength: 575-625 nm

    • Laser power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.

    • Acquisition time: Collect photons until a sufficient number is acquired for a reliable lifetime fit (e.g., 1000-3000 photons per pixel).

  • Acquire the FLIM data. The output will be an image where the intensity of each pixel represents the fluorescence lifetime.

Data Analysis and Calculation of Absolute Membrane Tension

3.1. Fluorescence Lifetime Fitting

  • The acquired FLIM data needs to be fitted to a decay model to determine the fluorescence lifetime (τ). A mono-exponential or bi-exponential decay model is typically used.

  • The fitting can be performed using the FLIM software or other data analysis programs like ImageJ/Fiji with appropriate plugins.

  • The resulting lifetime map will show the spatial distribution of membrane tension across the cell.

3.2. Determination of τ₀ (Lifetime in a Tensionless Membrane) To calculate absolute membrane tension, the fluorescence lifetime of Flipper-TR® in a tensionless environment (τ₀) must be determined. This is a critical calibration step.

  • Method 1: Using Liposomes or Giant Unilamellar Vesicles (GUVs):

    • Prepare GUVs from a lipid composition that mimics the plasma membrane of the cells being studied.

    • Stain the GUVs with Flipper-TR®.

    • Acquire FLIM data from the GUVs. Since GUVs are osmotically relaxed, their membranes are considered tensionless.

    • The average lifetime measured in the GUVs can be used as τ₀.

  • Method 2: Using Chemical Perturbation:

    • Treat cells with a compound that disrupts the cytoskeleton and reduces membrane tension, such as Latrunculin A or Cytochalasin D.

    • Stain the treated cells with Flipper-TR® and acquire FLIM data.

    • The lifetime measured in these cells will be close to τ₀.

3.3. Calculation of Absolute Membrane Tension Once τ and τ₀ are known, the absolute membrane tension (γ) can be calculated for each pixel or region of interest using the formula provided in Section 1. The area per lipid (α) is typically assumed to be around 0.6-0.7 nm².

Quantitative Data Summary

The following tables provide examples of Flipper-TR® lifetime values and calculated membrane tension in different cell types and conditions.

Table 1: Example Flipper-TR® Lifetime Values in Different Cell Lines

Cell LineConditionAverage Lifetime (τ) (ns)Reference
HeLaControl3.5 - 4.5
FibroblastsControl3.8 - 4.8General Expectation
NeuronsControl4.0 - 5.0General Expectation

Table 2: Example Calculation of Absolute Membrane Tension

ParameterValueUnitNotes
Measured Lifetime (τ)4.0nsExample value from a specific ROI
Tensionless Lifetime (τ₀)2.8nsDetermined from GUVs
Temperature (T)310.15K37°C
Boltzmann Constant (kB)1.38 x 10⁻²³J/K
Area per Lipid (α)0.7nm²Assumed value
Calculated Tension (γ) ~2.6 mN/m Using the formula

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation cluster_output Output cell_seeding Seed Cells on Imaging Dish staining Stain with Flipper-TR® (1-2 µM, 15-30 min) cell_seeding->staining washing Wash to Remove Unbound Probe staining->washing flim_setup Setup FLIM System (488nm exc, 575-625nm em) washing->flim_setup roi_selection Select Region of Interest flim_setup->roi_selection flim_acq Acquire FLIM Data roi_selection->flim_acq lifetime_fit Fit Lifetime Decay (e.g., bi-exponential) flim_acq->lifetime_fit tension_calc Calculate Absolute Tension (γ) γ = (kBT/α) * (τ/τ₀ - 1) lifetime_fit->tension_calc t0_determination Determine τ₀ (e.g., using GUVs) t0_determination->tension_calc tension_map Membrane Tension Map tension_calc->tension_map

Caption: Workflow for calculating membrane tension using Flipper-TR®.

Flipper-TR® Mechanism of Action

Caption: Principle of Flipper-TR® fluorescence lifetime change with membrane tension.

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Flipper-TR 5.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flipper-TR® Probe

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with the Flipper-TR® membrane tension probe.

Understanding the Flipper-TR® Mechanism

Flipper-TR® is a mechanosensitive fluorescent probe designed to measure membrane tension in live cells. It spontaneously inserts into the plasma membrane and is only fluorescent within a lipid environment.[1][2] Crucially, Flipper-TR® reports changes in membrane tension through its fluorescence lifetime , which is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][4]

The probe's core structure consists of two dithienothiophene "flippers" that can twist relative to each other.[1]

  • In a low-tension or disordered membrane, the probe is in a more twisted conformation, resulting in a shorter fluorescence lifetime .

  • In a high-tension or ordered membrane, the probe is forced into a more planar conformation, leading to a longer fluorescence lifetime .[5][6]

Therefore, a low fluorescence intensity (i.e., a low photon count) is primarily a technical issue that prevents accurate lifetime measurement, whereas the lifetime value itself is the key biological readout.[6]

cluster_0 Low Membrane Tension / Disordered cluster_1 High Membrane Tension / Ordered Twisted Twisted Flipper-TR® Short_Lifetime Short Fluorescence Lifetime (e.g., ~3 ns) Twisted->Short_Lifetime Results in Planar Planar Flipper-TR® Long_Lifetime Long Fluorescence Lifetime (e.g., ~7 ns) Planar->Long_Lifetime Results in

Figure 1. Mechanism of Flipper-TR® action in response to membrane tension.

Troubleshooting Low Fluorescence Signal (Low Photon Count)

A sufficient photon count is essential for accurate FLIM measurements. If your signal is too weak, it can be difficult to obtain reliable lifetime data. The following FAQs address common causes and solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Flipper-TR® fluorescence signal weak or completely absent?

A low signal is often the result of issues with the probe itself, the staining protocol, or the imaging setup. Use the troubleshooting workflow below to diagnose the problem systematically.

Q2: How should I properly store and handle the Flipper-TR® probe?

Improper storage is a common cause of probe degradation.

  • Storage: Upon receipt, store the vial at -20°C, protected from light.[1][7]

  • Stock Solution: Prepare a stock solution (e.g., 1 mM) using anhydrous DMSO. Using old or wet DMSO can significantly reduce the probe's shelf life.[1]

  • Solution Storage: Store the DMSO stock solution at -20°C. When stored properly, it should be stable for approximately 3 months. Before opening, allow the vial to warm to room temperature to prevent condensation.[1]

Q3: My signal is weak. Should I increase the probe concentration or the incubation time?

This requires a careful balance, as both can have negative effects if overdone.

  • Concentration: The recommended starting concentration is 1 µM. If the signal is low, you can increase it, typically up to 2 µM.[1]

  • Incubation Time: A standard incubation time is 15 minutes at 37°C.[8] Excessively long incubation can lead to the probe's endocytosis, causing it to accumulate in endosomal compartments. This not only reduces the desired plasma membrane signal but also introduces signal from compartments with a different, often lower, fluorescence lifetime.[8][9]

Q4: Does the type of cell culture medium affect Flipper-TR® staining?

Yes, the medium composition is critical.

  • Serum: The efficiency of labeling can be reduced in media containing Fetal Calf Serum (FCS) or other serums.[1] For optimal staining, consider using a serum-free medium during the incubation step.

  • Washing: Flipper-TR® is in a dynamic equilibrium between the medium and the cell membrane. Washing the cells with medium containing serum (e.g., FBS) or BSA after staining can extract the probe from the membrane, leading to a decreased signal.[8]

Q5: What are the correct microscope settings for FLIM imaging of Flipper-TR®?

Flipper-TR® imaging must be performed on a microscope equipped for FLIM, typically using a Time-Correlated Single Photon Counting (TCSPC) system.[1][10]

  • Excitation: Use a pulsed laser at 485 nm or 488 nm.[1]

  • Emission: Collect the signal through a bandpass filter centered around 600 nm, such as 575-625 nm or 600/50 nm.[1][10]

  • Laser Repetition Rate: The fluorescence lifetime of Flipper-TR® can range from 2.8 to 7 ns.[4] A high laser repetition rate (e.g., 80 MHz) may not allow enough time for the fluorescence to fully decay before the next pulse arrives. It is often recommended to reduce the laser frequency to 20 or 40 MHz to capture the full decay curve accurately.[10]

  • Phototoxicity: Minimize exposure to the excitation light to avoid photodamage to the cells, which can alter membrane properties.[1]

Troubleshooting Workflow

This flowchart provides a step-by-step process to identify the cause of a low signal.

Start Problem: Low Fluorescence Signal (Low Photon Count) Check_Probe 1. Check Probe Integrity Start->Check_Probe Probe_Storage Stored at -20°C? Stock made with anhydrous DMSO? Check_Probe->Probe_Storage How was it handled? Check_Staining 2. Optimize Staining Protocol Staining_Details [See Table 1] Concentration 1-2 µM? Incubation time 15-30 min? Serum-free medium used? Check_Staining->Staining_Details What were the conditions? Check_Cells 3. Verify Cell Health Cell_Details Cells healthy and adherent? Not overgrown or apoptotic? Check_Cells->Cell_Details What is their state? Check_Imaging 4. Verify Imaging Setup Imaging_Details [See Table 2] Correct laser (488nm)? Correct emission filter (600/50nm)? Laser repetition rate optimized (e.g. 20MHz)? Check_Imaging->Imaging_Details What are the parameters? Probe_Storage->Check_Staining If YES Probe_Solution Use fresh probe or prepare new stock solution. Probe_Storage->Probe_Solution If NO Probe_Solution->Check_Staining If issue persists Staining_Details->Check_Cells If optimal Staining_Solution Increase concentration to 2 µM. Use serum-free medium for staining. Staining_Details->Staining_Solution If suboptimal Staining_Solution->Check_Cells If issue persists Cell_Details->Check_Imaging If healthy Cell_Solution Use a healthy, sub-confluent cell culture. Cell_Details->Cell_Solution If unhealthy Cell_Solution->Check_Imaging If issue persists Imaging_Solution Consult microscope manager to confirm FLIM settings. Imaging_Details->Imaging_Solution If incorrect

Figure 2. Step-by-step workflow for troubleshooting low Flipper-TR® signal.

Data & Protocols

Recommended Experimental Parameters

For best results, start with the recommended conditions and optimize empirically for your specific cell type and experimental setup.[1]

ParameterRecommended ConditionNotes
Stock Solution 1 mM in anhydrous DMSOStore at -20°C for up to 3 months.[1]
Working Concentration 1 µM (can be increased to 2 µM)Titrate to find the optimal concentration for your cell type.[1][11]
Incubation Time 15 - 30 minutesLonger times may increase endocytosis.[8][11]
Incubation Temperature 37°CStandard cell culture conditions.[1]
Staining Medium Serum-free mediumSerum can reduce labeling efficiency.[1]

Table 1. Recommended Staining Conditions for Flipper-TR®.

ParameterRecommended SettingNotes
Microscopy Technique Fluorescence Lifetime Imaging (FLIM)Required to measure membrane tension.[3]
Excitation Wavelength 485 nm or 488 nm (pulsed laser)Standard for Flipper-TR®.[1]
Emission Filter 600/50 nm or 575-625 nm bandpassCaptures the peak emission of the probe.[1]
Laser Repetition Rate 20 - 40 MHzLower rates may be needed to capture the full fluorescence decay.[10]
Detector Time-Correlated Single Photon Counting (TCSPC)Standard for high-precision lifetime measurements.[10]

Table 2. Recommended FLIM Imaging Parameters for Flipper-TR®.

Standard Protocol for Staining Live Cells

This protocol is a starting point and was optimized for HeLa cells, but has been confirmed in other common cell lines.[1]

  • Cell Preparation: Grow cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR® stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 1 µM. Do not store the staining solution for extended periods.[1]

  • Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution, ensuring the cells are completely covered.

  • Incubation: Place the cells back in the incubator at 37°C in a humidified atmosphere with 5% CO₂ for 15 minutes.[1]

  • Imaging: Proceed directly to FLIM imaging. The probe is fluorogenic and only fluoresces in the membrane, so a wash step is not required and may even reduce the signal if the wash buffer contains serum.[1][2] If imaging over long periods (>24h), it is recommended to keep the probe in the medium.[1]

References

How to avoid Flipper-TR 5 internalization and endosomal staining.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flipper-TR® Probes

Welcome to the technical support center for Flipper-TR® membrane tension probes. This guide provides troubleshooting advice and answers to frequently asked questions regarding probe internalization and endosomal staining, which can interfere with accurate plasma membrane tension measurements.

Frequently Asked Questions (FAQs)

Q1: Why is the Flipper-TR® signal appearing as bright puncta inside my cells instead of localizing to the plasma membrane?

A1: The appearance of bright, punctate structures within the cell indicates that the Flipper-TR® probe has been internalized. Flipper-TR® is designed to insert into the plasma membrane, but like many lipophilic molecules, it can be taken up by the cell over time through endocytosis. These puncta are typically endosomes or other intracellular vesicles containing the probe. Endosomal structures often exhibit a lower fluorescence lifetime compared to the plasma membrane.[1]

Q2: What is endocytosis and why does it affect my Flipper-TR® staining?

A2: Endocytosis is a natural cellular process where the cell internalizes substances by engulfing them in vesicles derived from the plasma membrane. Since Flipper-TR® resides within the plasma membrane, it can be passively included in these vesicles as they form and pinch off into the cell's interior. This process is temperature-dependent and can be influenced by incubation time and probe concentration. Prolonged imaging times may lead to increased internalization of Flipper-TR® through endocytosis.[2]

Q3: Will the internalized Flipper-TR® affect my plasma membrane tension measurements?

A3: Yes. The goal of using Flipper-TR® is to measure the fluorescence lifetime specifically at the plasma membrane. Signal from internalized probes in endosomes will contaminate the fluorescence lifetime imaging microscopy (FLIM) data, averaging with the plasma membrane signal and leading to an inaccurate representation of its tension. The fluorescence lifetime of Flipper-TR® in endosomal membranes is typically lower than in the plasma membrane.[1][3]

Q4: How can I confirm that the internal puncta are endosomes?

A4: To confirm the identity of the internal structures, you can perform co-localization experiments. This involves co-staining the cells with Flipper-TR® and a known endosomal or lysosomal marker, such as LysoTracker™ or a fluorescently-tagged Rab protein (e.g., Rab5 for early endosomes).

Troubleshooting Guide: Internalization and Endosomal Staining

If you are observing significant internalization of Flipper-TR®, consult the following table for potential causes and recommended solutions.

Problem Possible Cause Recommended Solution
High intracellular signal (puncta) 1. Incubation Time is Too Long: Endocytosis is a time-dependent process.Optimize Incubation Time: Reduce the incubation period. For many cell lines, 5-15 minutes at 37°C is sufficient.[3] Perform a time-course experiment (e.g., 5, 10, 15, 30 minutes) to find the optimal window where plasma membrane staining is bright and internal signal is minimal.
2. Probe Concentration is Too High: High concentrations can saturate the plasma membrane and promote internalization pathways.Titrate Probe Concentration: Start with a lower concentration. The recommended starting concentration is 1 µM, but this can often be lowered to 50 nM - 500 nM depending on the cell type and imaging system sensitivity.[1][4]
3. Incubation Temperature is Too High: Endocytosis is an active, temperature-dependent process that is highly active at 37°C.Reduce Incubation/Imaging Temperature: Perform the staining and/or imaging at a lower temperature. Staining on ice (4°C) for a slightly longer duration can significantly inhibit endocytosis. If imaging for extended periods, using a temperature-controlled microscope stage set to a lower temperature (e.g., 20-25°C) can also reduce the rate of internalization.
4. Cell Type Specificity: Some cell types, like macrophages or highly active cancer cells, have intrinsically high rates of endocytosis.Empirical Optimization is Critical: For cell types with high endocytic rates, a combination of reduced time, concentration, and temperature is crucial. Optimal conditions must be determined empirically for each cell type.[1]
5. Long-Term Imaging: For experiments lasting several hours, internalization is highly likely to occur.Re-stain at Each Timepoint: For long-term experiments, it is recommended to image the cells, wash away the probe, and then re-stain the sample immediately before the next timepoint. This prevents the accumulation of the probe in endosomes over time.[5]
6. Presence of Serum: Fetal Calf Serum (FCS) or other sera in the medium can sometimes reduce labeling efficiency, tempting users to increase concentration or time.Use Serum-Free Medium: Perform the staining in a serum-free medium, such as phenol-red-free DMEM or FluoroBrite™, to achieve efficient labeling without needing excessively high probe concentrations or long incubation times.[1][5]

Experimental Protocols

Protocol 1: Standard Staining Protocol for Live Cells (Optimized for Minimal Internalization)

This protocol is a starting point and has been optimized for common cell lines like HeLa and MDCK.[1][5]

  • Prepare Stock Solution: Dissolve one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C or below.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a final working concentration of 1 µM in serum-free cell culture medium (e.g., FluoroBrite™ DMEM).

  • Cell Preparation: Culture cells on coverslips or imaging dishes suitable for microscopy. Ensure cells are healthy and sub-confluent.

  • Staining: Aspirate the culture medium from the cells and replace it with the pre-warmed staining solution.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C.

    • Troubleshooting Note: If internalization is observed, reduce this time to 5 minutes or perform the incubation at room temperature or 4°C.

  • Imaging: Proceed directly to FLIM imaging. A wash step is typically not required as the probe is only fluorescent in a lipid membrane.[1][4] If background is high, you may optionally wash the cells once with fresh, pre-warmed medium.

  • Image Acquisition: Use a pulsed laser at 485 nm or 488 nm for excitation and collect emission through a 600/50 nm bandpass filter.[1] Acquire images promptly after staining. For time-lapse experiments, limit the total imaging duration to under 45 minutes to minimize endocytosis.[2]

Protocol 2: Using Endocytosis Inhibitors (Pharmacological Control)

To pharmacologically block internalization, chemical inhibitors of endocytosis can be used. This serves as a control to confirm that internalization is endocytosis-dependent and can also be a method to achieve clean plasma membrane staining.

  • Prepare Cells: Culture cells as described in Protocol 1.

  • Pre-treatment with Inhibitor: Before staining, pre-incubate the cells with an endocytosis inhibitor in culture medium for 30-60 minutes. Common inhibitors include:

    • Dynasore (80 µM): An inhibitor of dynamin, which is critical for vesicle scission in both clathrin- and caveolin-mediated endocytosis.

    • Chlorpromazine (10 µg/mL): An inhibitor of clathrin-mediated endocytosis.[6]

    • Genistein (200 µM): An inhibitor of caveolae-dependent endocytosis.

  • Staining: Prepare the Flipper-TR® staining solution (1 µM) in medium that also contains the endocytosis inhibitor at the same concentration used for pre-treatment.

  • Incubation: Replace the pre-treatment medium with the Flipper-TR®/inhibitor solution and incubate for 15-30 minutes at 37°C.

  • Imaging: Proceed with FLIM imaging as described above. The presence of the inhibitor should significantly reduce the appearance of intracellular puncta.

Note: Always perform control experiments to ensure the chosen inhibitor does not otherwise affect cell health or the membrane properties being studied.

Data Presentation

Table 1: Summary of Recommended Staining Parameters

The optimal conditions should be determined empirically for each specific cell line and experimental setup.

ParameterRecommended Starting ConditionOptimization RangeKey Consideration
Concentration 1 µM50 nM - 2 µMLower concentrations reduce the driving force for internalization.[2][4]
Incubation Time 15 minutes5 - 30 minutesShorter times limit the opportunity for endocytosis to occur.[3]
Temperature 37°C4°C - 37°CLower temperatures inhibit the active process of endocytosis.
Medium Serum-FreeN/ASerum can reduce labeling efficiency, necessitating harsher conditions.[1]

Visual Guides

Troubleshooting Workflow

This diagram outlines the logical steps to troubleshoot and optimize Flipper-TR® staining to prevent probe internalization.

G cluster_0 Troubleshooting Flipper-TR Internalization Start Start: Observe Internalized Signal (Intracellular Puncta) CheckTime Is Incubation Time > 15 min? Start->CheckTime ReduceTime Action: Reduce Incubation Time (Try 5-10 min) CheckTime->ReduceTime Yes CheckConc Is Concentration > 1 µM? CheckTime->CheckConc No ReduceTime->CheckConc ReduceConc Action: Reduce Concentration (Try 100-500 nM) CheckConc->ReduceConc Yes CheckTemp Are you imaging at 37°C for a long duration? CheckConc->CheckTemp No ReduceConc->CheckTemp ReduceTemp Action: Incubate/Image at 4°C or RT to inhibit endocytosis CheckTemp->ReduceTemp Yes CheckCellType Is the cell type known for high endocytic activity? CheckTemp->CheckCellType No ReduceTemp->CheckCellType Combine Action: Combine all optimizations: Low Time, Low Conc., Low Temp. CheckCellType->Combine Yes Success Result: Clean Plasma Membrane Staining CheckCellType->Success No Combine->Success G cluster_1 Cellular Environment PM Plasma Membrane with Flipper-TR Probe (->) Invagination Membrane Invagination (Clathrin/Caveolin Mediated) PM->Invagination 1. Endocytosis Initiation Vesicle Endocytic Vesicle Forms (Flipper-TR is trapped inside) Invagination->Vesicle 2. Vesicle Scission Endosome Early Endosome (Internalized Signal) Vesicle->Endosome 3. Intracellular Trafficking Block Inhibition Point (Low Temp, Dynasore, etc.) Block->Invagination Blocks Process

References

Flipper-TR® Concentration Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flipper-TR®, the advanced fluorescent probe for measuring plasma membrane tension. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to optimize Flipper-TR® concentration for various cell types and ensure successful experiments.

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Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Flipper-TR®.

Problem Potential Cause Solution
Low Fluorescence Signal 1. Suboptimal Probe Concentration: The Flipper-TR® concentration is too low for the specific cell type.[1] 2. Presence of Serum: Fetal Calf Serum (FCS) or other sera in the culture medium can reduce labeling efficiency.[1][2] 3. Short Incubation Time: The incubation period may be insufficient for the probe to adequately label the plasma membrane. 4. Low Cell Density: Too few cells will result in a weak overall signal.1. Increase Concentration: Gradually increase the Flipper-TR® concentration from the starting recommendation of 1 µM up to 2 µM.[1] 2. Use Serum-Free Medium: If possible, perform the staining in a serum-free medium. If serum is required for cell viability, consider a brief wash with serum-free medium before and during staining. 3. Optimize Incubation Time: While 15 minutes is a good starting point, empirically test longer incubation times (e.g., 30 minutes).[1] Be mindful that prolonged incubation can lead to probe internalization.[1][3] 4. Ensure Adequate Cell Density: Plate cells to achieve a suitable confluency for imaging.
High Background Fluorescence 1. Probe Aggregation: Improper dissolution of the Flipper-TR® stock solution. 2. Internalization of the Probe: The probe has been endocytosed by the cells, leading to signal from intracellular vesicles.[1][3][4]1. Proper Dissolution: Ensure the Flipper-TR® is fully dissolved in anhydrous DMSO to make the 1 mM stock solution.[1][2] 2. Reduce Incubation Time/Temperature: Shorten the incubation time or perform the incubation at a lower temperature (e.g., room temperature instead of 37°C) to slow down endocytosis. 3. Wash Step: Optionally, after incubation, gently wash the cells once with fresh medium to remove excess probe from the solution.[1][5]
Phototoxicity or Cell Death 1. High Laser Power: Excessive laser power during imaging can induce photodamage.[1][6][7] 2. Prolonged Exposure: Continuous and long-term imaging at high laser power. 3. High Probe Concentration: Although generally well-tolerated, very high concentrations might contribute to phototoxicity in sensitive cell lines.[8]1. Minimize Laser Power: Use the lowest laser power necessary to obtain a sufficient signal for FLIM analysis. 2. Optimize Acquisition Settings: Reduce the exposure time per frame and the total imaging duration.[1] 3. Use Optimal Concentration: Determine the lowest effective probe concentration for your cell type. No impact on cell viability has been observed after 2-3 days of incubation with the probe at concentrations below 1 μM.[1]
Inconsistent Fluorescence Lifetime Readings 1. Changes in Lipid Composition: Flipper-TR®'s lifetime is sensitive to the lipid environment, not just tension.[1][2][4][9] Experimental treatments may alter membrane composition. 2. Temperature Fluctuations: Membrane properties are temperature-dependent, which can affect the probe's lifetime.[3][10] 3. Incorrect Data Analysis: Using an inappropriate fitting model for the fluorescence decay. Flipper-TR® decay is typically fitted with a double-exponential model.[1][11]1. Control for Compositional Changes: Be aware of any experimental manipulations that could alter membrane lipids and interpret the data accordingly.[9] 2. Maintain Stable Temperature: Use a stage-top incubator or a temperature-controlled imaging chamber to ensure a constant temperature throughout the experiment.[3][10] 3. Use Correct Fitting Model: Fit the fluorescence decay data using a bi-exponential decay model and use the longer lifetime component (τ1) to report on membrane tension.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Flipper-TR®?

A1: The recommended starting concentration is 1 µM in your cell culture medium.[1][2] However, the optimal concentration is cell-type dependent and should be determined empirically. If the signal is low, you can increase the concentration up to 2 µM.[1]

Q2: How long should I incubate my cells with Flipper-TR®?

A2: A good starting point for incubation is 15 minutes at 37°C.[1][12] For some cell lines like MDCK and HeLa, 5 minutes may be sufficient.[12] For tissues, a longer incubation of 30 minutes with a higher concentration (e.g., 2 µM) might be necessary to ensure penetration.[10] It is important to optimize this for your specific system, as prolonged incubation can lead to internalization of the probe.[1][3][4]

Q3: Does the presence of serum in the media affect Flipper-TR® staining?

A3: Yes, the presence of Fetal Calf Serum (FCS) or other sera in the culture medium can decrease the labeling efficiency of Flipper-TR®.[1][2] For optimal staining, it is recommended to use a serum-free medium during the incubation period.

Q4: Can I use Flipper-TR® for cell types other than mammalian cells?

A4: Yes, Flipper-TR® has been successfully used in a wide range of organisms, including bacteria (Gram-positive and Gram-negative), yeast, and plants.[1][2][9][13][14][15]

Q5: Is Flipper-TR® cytotoxic?

A5: Flipper-TR® exhibits negligible cytotoxicity at working concentrations.[8] Studies have shown no impact on cell viability after 2-3 days of incubation with the probe at concentrations below 1 µM.[1] However, phototoxicity can occur with high laser power and prolonged imaging.[6][7]

Q6: Should I use fluorescence intensity or fluorescence lifetime to measure membrane tension?

A6: It is crucial to use fluorescence lifetime, specifically the longer lifetime component (τ1) from a bi-exponential fit, to reliably report on membrane tension.[1][2] Fluorescence intensity is not a reliable indicator of membrane tension as it can be affected by probe concentration and other factors.[1][2]

Q7: Can changes in membrane lipid composition affect the Flipper-TR® lifetime?

A7: Yes, this is a critical point. The fluorescence lifetime of Flipper-TR® is sensitive to the lipid packing and order of the membrane, which is influenced by both membrane tension and lipid composition.[1][2][4][9] Therefore, if your experimental conditions alter the lipid composition of the plasma membrane, the observed changes in lifetime cannot be solely attributed to changes in membrane tension.[3]

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent Mammalian Cells

This protocol is a starting point and should be optimized for each specific cell type. The protocol was optimized for HeLa cells.[1][2]

  • Cell Preparation:

    • Grow cells on coverslips, glass-bottom dishes, or glass-bottom multi-well plates to the desired confluency.

  • Preparation of Staining Solution:

    • Allow the Flipper-TR® vial and anhydrous DMSO to warm to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the contents of one Flipper-TR® vial (50 nmol) in 50 µL of anhydrous DMSO. Store this stock solution at -20°C or below.[1]

    • Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium (serum-free medium is recommended for optimal staining).

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the 1 µM Flipper-TR® staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Imaging:

    • The probe is fluorogenic and does not need to be washed out, especially for long-term imaging.[1] Optionally, you can wash the cells once with fresh medium.

    • Image the cells using a Fluorescence Lifetime Imaging Microscopy (FLIM) system.

    • Excitation: Use a pulsed laser at 485 nm or 488 nm.[1]

    • Emission: Collect the fluorescence signal using a 600/50 nm bandpass filter.[1]

Data Presentation: Recommended Flipper-TR® Concentrations for Different Cell Types

The optimal concentration and incubation time should be empirically determined. The following table provides starting points based on published data.

Cell TypeStarting ConcentrationIncubation TimeIncubation TemperatureNotes
HeLa1 µM15 min37°CProtocol was optimized using this cell line.[1]
MDCK1 µM15 min37°CFor confluent monolayers, longer incubation (1h) may be needed for probe penetration.[12][16]
C2C12 MyoblastsNot specified, but used successfully10 min37°CStained in phenol-red-free Leibovitz's L-15 medium.[11]
E. coli (Gram-negative)2 µMNot specifiedNot specifiedShows a shorter lifetime than in mammalian cells.[9]
B. subtilis (Gram-positive)2 µMNot specifiedNot specifiedShows a shorter lifetime than in mammalian cells.[9]
Drosophila Ovaries (Tissue)2 µM30 min25°CHigher concentration and longer incubation are used for tissue penetration.[10]

Visualizations

Flipper-TR® Mechanism of Action

Flipper_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension LowTension Relaxed Membrane (Low Lipid Packing) TwistedFlipper Flipper-TR® (Twisted Conformation) LowTension->TwistedFlipper inserts into ShortLifetime Shorter Fluorescence Lifetime (τ) TwistedFlipper->ShortLifetime HighTension Stretched Membrane (High Lipid Packing) PlanarFlipper Flipper-TR® (Planarized Conformation) HighTension->PlanarFlipper inserts into LongLifetime Longer Fluorescence Lifetime (τ) PlanarFlipper->LongLifetime

Caption: Mechanism of Flipper-TR® in response to membrane tension.

Experimental Workflow for Optimizing Flipper-TR® Concentration

Optimization_Workflow start Start: Select Cell Type prep_cells Prepare Cells for Imaging start->prep_cells staining_sol Prepare Staining Solutions (e.g., 0.5, 1, 1.5, 2 µM Flipper-TR®) prep_cells->staining_sol incubation Incubate Cells with Flipper-TR® (e.g., 15 min at 37°C) staining_sol->incubation imaging Acquire FLIM Data incubation->imaging analysis Analyze Fluorescence Lifetime (τ1) imaging->analysis decision Signal-to-Noise Ratio Sufficient? analysis->decision end End: Optimal Concentration Determined decision->end Yes increase_conc Increase Flipper-TR® Concentration decision->increase_conc No increase_conc->staining_sol

Caption: Workflow for determining the optimal Flipper-TR® concentration.

Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting start Problem: Low Signal check_conc Is Flipper-TR® concentration ≥ 1 µM? start->check_conc increase_conc Increase concentration (up to 2 µM) check_conc->increase_conc No check_serum Is staining medium serum-free? check_conc->check_serum Yes increase_conc->check_serum use_serum_free Use serum-free medium for staining check_serum->use_serum_free No check_incubation Is incubation time ≥ 15 min? check_serum->check_incubation Yes use_serum_free->check_incubation increase_incubation Increase incubation time check_incubation->increase_incubation No solution Signal should improve check_incubation->solution Yes increase_incubation->solution

Caption: A logical guide for troubleshooting low Flipper-TR® signal.

References

Common artifacts in Flipper-TR 5 FLIM measurements and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flipper-TR FLIM measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Flipper-TR as a membrane tension probe?

A1: Flipper-TR is a mechanosensitive fluorescent probe that reports on the lipid packing of cellular membranes.[1][2] Its core structure consists of two dithienothiophene (DTT) units that can rotate relative to each other.[1][3][4] When inserted into a lipid bilayer, the lateral pressure exerted by the lipids restricts this rotation. In more ordered or tightly packed membranes, the probe becomes more planar, leading to an increase in its fluorescence lifetime.[3][4][5] Conversely, in less ordered membranes, the probe is more twisted, resulting in a shorter fluorescence lifetime.[1][3][4] This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is used as a proxy for membrane tension.[5][6][7]

Q2: Why is FLIM necessary for Flipper-TR measurements, and not just fluorescence intensity?

A2: The fluorescence intensity of Flipper-TR can change by a factor of 10 between its twisted and planar states.[4][5] This makes intensity measurements unreliable as they are influenced by probe concentration and illumination power. Fluorescence lifetime, however, is an intrinsic property of the fluorophore in its specific environment and is independent of these factors.[5][8] Therefore, FLIM provides a more robust and quantitative measure of the probe's conformation and, by extension, membrane tension.[6][9]

Q3: What is a typical fluorescence lifetime range for Flipper-TR?

A3: The fluorescence lifetime of Flipper-TR can vary significantly depending on the lipid environment. In highly disordered lipid membranes, the lifetime (τ1, the longer decay component) can be as low as 2.3 ns, while in highly ordered membranes, it can reach up to 7.0 ns.[4][6] In various cell lines, the average lifetime of Flipper-TR is typically lower, for instance, around 4.5 ns in HeLa cells, while the ER Flipper-TR has an even lower average lifetime of about 3.5 ns in the same cells.[10]

Troubleshooting Guide

Issue 1: Low Photon Count and Poor Signal-to-Noise Ratio

Q: My FLIM images are noisy, and I have very few photons per pixel. How can I improve this?

A: Low photon count is a common challenge in Flipper-TR FLIM experiments, primarily because the probe is sensitive to photodamage, necessitating the use of minimal excitation light.[1]

Solutions:

  • Optimize Acquisition Parameters:

    • Increase Acquisition Time: Longer integration times will accumulate more photons. However, be mindful of potential phototoxicity and cell movement.[1]

    • Pixel Binning: Combining adjacent pixels can increase the photon count per "super-pixel" at the cost of spatial resolution. A binning value greater than 2 is generally not recommended.[11]

    • Region of Interest (ROI) Pooling: For analysis, pooling photons from a larger ROI can significantly improve the precision of the lifetime estimate.[1] It is recommended to record a minimum intensity peak of 10,000 photons per field of view, with at least 200 photons for the brightest pixel.[10]

  • Adjust Microscope Settings:

    • Laser Power: While minimizing photodamage is crucial, a slight, careful increase in laser power might be necessary.

    • Scanning Speed and Summation: Slower scanning speeds or frame/line summation can enhance photon collection.[10]

  • Data Analysis Strategy:

    • Instead of pixel-by-pixel fitting, which requires high photon counts, perform analysis on entire fields of view or large groups of pixels.[1]

Issue 2: Photobleaching and Phototoxicity

Q: I'm observing a decrease in fluorescence intensity over time and signs of cell stress. What can I do to minimize photobleaching and phototoxicity?

A: Flipper-TR can be susceptible to photobleaching and the excitation light, typically around 488 nm, can induce photodamage in live samples.[6]

Solutions:

  • Minimize Excitation Light: Use the lowest possible laser power that still provides a sufficient signal.

  • Reduce Exposure Time: Limit the duration of continuous imaging on the same field of view.

  • Use Advanced TCSPC Devices: Newer Time-Correlated Single Photon Counting (TCSPC) systems with reduced dead time can detect more photons per excitation cycle, allowing for lower excitation power.[10]

  • Co-staining Considerations: If using other fluorescent probes, choose those with minimal spectral overlap with Flipper-TR to avoid unnecessary excitation. Blue or far-red probes like Alexa-405 or Alexa-647 are good options as their excitation and emission spectra do not significantly interfere with Flipper-TR measurements.[10][12]

Issue 3: Probe Internalization and Off-Target Staining

Q: The Flipper-TR signal is not confined to the plasma membrane and appears in intracellular structures. How can I prevent this?

A: Over time, Flipper-TR can be internalized by endocytosis, leading to labeling of endosomal structures.[6][11][13] These intracellular membranes typically have a lower lifetime, which can confound the analysis of plasma membrane tension.[6]

Solutions:

  • Optimize Incubation Time: Keep incubation times as short as possible. For many cell types, a 15-minute incubation at 37°C is sufficient.[3] For some cell lines like MDCK and HeLa, even 5 minutes can be adequate.[3] Prolonged imaging times (over 45 minutes for a batch of dissected ovaries, for example) should be avoided.[11]

  • Maintain Probe in Medium: Flipper-TR exists in a dynamic equilibrium between the plasma membrane and the medium.[10] Keeping the probe in the imaging medium can help maintain a stable plasma membrane signal.

  • Washing Steps: For some applications, a wash step after staining can remove excess probe and reduce background. However, for long-term imaging, keeping the probe in the medium is often preferred.[6]

  • Data Analysis: Use image segmentation to specifically analyze the plasma membrane signal and exclude intracellular structures. An intensity threshold can also help to partially filter out weaker signals from other membranes.[11]

Issue 4: Environmental and Experimental Condition Artifacts

Q: My Flipper-TR lifetime values are inconsistent between experiments or are affected by the addition of drugs or changes in temperature. How can I control for these variables?

A: The fluorescence lifetime of Flipper-TR is highly sensitive to its physicochemical environment.[1]

Solutions:

  • Temperature Control: Ensure the imaging chamber is equilibrated to the desired temperature before starting measurements, as temperature can affect membrane properties.[11]

  • Solvent Effects: Be aware that solvents like DMSO can increase the hypertonicity of the solution and affect the Flipper-TR lifetime.[10] Use consistent and minimal concentrations of any solvents.

  • Constant Probe Concentration: When adding drugs or changing the medium, maintain a constant Flipper-TR concentration to avoid artifacts from probe exchange dynamics.[10]

  • Control for Lipid Composition Changes: If an experimental condition is known to alter the lipid composition of the membrane, changes in Flipper-TR lifetime cannot be solely attributed to membrane tension.[6][9][11] Consider using complementary techniques to assess lipid order.

  • Cell Confluency: Cell density can impact Flipper-TR lifetime. For instance, confluent RPE1 cells show a different lifetime compared to non-confluent cells.[10] It is important to maintain consistent cell confluency in your experiments.

Issue 5: Instrument-Dependent Variability

Q: I am getting different absolute lifetime values when using different FLIM systems. How can I ensure my results are reproducible?

A: Absolute lifetime values can vary between different microscope setups and with different acquisition settings, such as the laser repetition rate.[1]

Solutions:

  • Consistent Laser Repetition Rate: Flipper probes have long fluorescence lifetimes (up to 7 ns).[10] A laser repetition rate of 20 MHz is ideal to capture the full decay curve.[1] Higher rates, like the 80 MHz common in many two-photon systems, can artificially shorten the measured lifetime.[10]

  • Instrument Response Function (IRF): The IRF characterizes the temporal response of the FLIM system. It is crucial to measure the IRF consistently for accurate lifetime determination, especially for reconvolution fitting.[10] This can be done using a fluorophore with a very short lifetime, like a quenched fluorescein (B123965) solution.[10]

  • Report Relative Changes: To improve reproducibility across different instruments, it is often safer to report relative changes in lifetime (Δτ) normalized to an internal control or baseline condition.[1]

  • Detailed Reporting: For publications, it is essential to report all relevant experimental parameters, including the microscope configuration, detector type, laser repetition rate, photon budget, and the fitting model used.[1]

Experimental Protocols & Data

Standard Flipper-TR Staining Protocol for Cultured Cells
  • Cell Preparation: Grow cells on coverslips or glass-bottom dishes to the desired confluency.

  • Staining Solution Preparation: Dilute the Flipper-TR stock solution (typically 1 mM in DMSO) to a final concentration of 1 µM in pre-warmed cell culture medium.[3][6] If low signal is observed, the concentration can be increased up to 2 µM, especially in media containing serum.[6]

  • Incubation: Replace the culture medium with the staining solution and incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[3][6]

  • Imaging: Proceed with FLIM imaging. The probe can be left in the medium during imaging.[6]

Key FLIM Acquisition Parameters
ParameterRecommended Value/SettingRationale
Excitation Wavelength 485 nm or 488 nm pulsed laserMatches the excitation peak of Flipper-TR.[6][10]
Emission Filter 600/50 nm bandpassCollects the peak fluorescence emission of Flipper-TR.[6][10]
Laser Repetition Rate 20 MHzAllows for the capture of the full, long decay of the Flipper-TR fluorescence.[1]
Photon Count >100 photons/pixel for fittingAccumulating sufficient photons improves the accuracy of the lifetime fit.[14]

Diagrams

Artifact_Troubleshooting_Workflow start Start FLIM Measurement check_signal Low Photon Count? start->check_signal check_photobleaching Photobleaching/ Phototoxicity? check_signal->check_photobleaching No sol_signal Increase Acquisition Time Use Pixel Binning Pool ROIs check_signal->sol_signal Yes check_localization Probe Internalization? check_photobleaching->check_localization No sol_photobleaching Decrease Laser Power Reduce Exposure Time Use Efficient Detector check_photobleaching->sol_photobleaching Yes check_consistency Inconsistent Lifetimes? check_localization->check_consistency No sol_localization Shorten Incubation Time Maintain Probe in Medium Segment Plasma Membrane check_localization->sol_localization Yes end_node Optimized Measurement check_consistency->end_node No sol_consistency Control Temperature Use Consistent Solvents Report Relative Changes check_consistency->sol_consistency Yes sol_signal->check_photobleaching sol_photobleaching->check_localization sol_localization->check_consistency sol_consistency->end_node

Caption: Troubleshooting workflow for common Flipper-TR FLIM artifacts.

FlipperTR_Mechanism twisted Twisted State (Low Lipid Packing) lifetime_short Short Fluorescence Lifetime (τ) twisted->lifetime_short Non-radiative decay planar Planar State (High Lipid Packing) lifetime_long Long Fluorescence Lifetime (τ) planar->lifetime_long Radiative decay

Caption: Mechanism of Flipper-TR fluorescence lifetime change with lipid packing.

References

Flipper-TR® Technical Support Center: Gram-Negative Bacteria Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Flipper-TR® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing our fluorescent membrane tension probe with a focus on gram-negative bacteria. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: Can Flipper-TR® be used to stain gram-negative bacteria?

A1: Yes, Flipper-TR® has been successfully used to stain the membranes of gram-negative bacteria, such as Escherichia coli.[1] Evidence suggests that the probe can traverse the outer membrane and localize to the inner cytoplasmic membrane.[1] However, the complex cell wall structure of gram-negative bacteria can present challenges not typically encountered with gram-positive or eukaryotic cells.

Q2: What is the expected fluorescence lifetime of Flipper-TR® in gram-negative bacteria?

A2: The fluorescence lifetime of Flipper-TR® in gram-negative bacteria is generally shorter than in mammalian cells. For example, in E. coli, the lifetime (τ₁) is approximately 3.05 ± 0.21 ns, whereas in the gram-positive bacterium Bacillus subtilis, it is slightly longer at around 3.22 ± 0.16 ns.[1] It is important to note that fluorescence lifetime can be influenced by the specific lipid composition of the bacterial membrane.[1]

Q3: How does the outer membrane of gram-negative bacteria affect Flipper-TR® staining?

A3: The outer membrane of gram-negative bacteria acts as a permeability barrier, which can hinder the access of Flipper-TR® to the inner membrane where it reports on membrane tension.[2] This can result in lower signal intensity or inconsistent staining compared to gram-positive bacteria. In some instances, it has been suggested that the cell wall of gram-negative bacteria could prevent Flipper-TR® staining, leading to background-level fluorescence.

Q4: Is it necessary to remove the Flipper-TR® probe from the medium after staining?

A4: No, it is generally not necessary to remove the probe after the incubation period. Flipper-TR® is fluorogenic, meaning it only becomes highly fluorescent when inserted into a lipid membrane.[3] The fluorescence of the probe in the aqueous medium is minimal.

Q5: How should I analyze the fluorescence data from Flipper-TR® experiments?

A5: Flipper-TR® reports membrane tension through changes in its fluorescence lifetime, which should be measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[3] Fluorescence intensity is not a reliable indicator of membrane tension. The fluorescence decay is typically fitted with a double-exponential model, and the longer lifetime component (τ₁) is used to report on membrane tension.[3]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal in Gram-Negative Bacteria

This is one of the most common issues when staining gram-negative bacteria with Flipper-TR®.

Potential Cause Recommended Solution
Outer Membrane Barrier The lipopolysaccharide (LPS) layer of the outer membrane can prevent the probe from reaching the inner membrane.
Gentle Permeabilization with EDTA: A pre-incubation step with a low concentration of EDTA can help to permeabilize the outer membrane by chelating divalent cations that stabilize the LPS layer.[4][5] This can facilitate the entry of Flipper-TR®. It is crucial to optimize the EDTA concentration and incubation time to avoid cell lysis.
Suboptimal Probe Concentration The optimal concentration of Flipper-TR® may be higher for gram-negative bacteria compared to other cell types.
Increase Probe Concentration: While the standard starting concentration is 1 µM, for gram-negative bacteria, you may need to increase this to 2 µM or higher.[1][3] Always perform a concentration titration to find the optimal balance between signal and potential toxicity.
Inadequate Incubation Time Insufficient time for the probe to penetrate the outer membrane and insert into the inner membrane.
Extend Incubation Time: Increase the incubation time to 30 minutes or longer. Monitor the staining over a time course to determine the optimal duration.
Bacterial Strain Variability Different strains of the same gram-negative species can have variations in their outer membrane composition, affecting probe penetration.
Optimize for Your Strain: The provided protocols should be considered a starting point. Empirical optimization for your specific bacterial strain is highly recommended.
Issue 2: High Background Fluorescence
Potential Cause Recommended Solution
Probe Aggregation Flipper-TR® is hydrophobic and can form aggregates in aqueous solutions if not properly prepared.
Proper Probe Preparation: Ensure the Flipper-TR® stock solution is made in anhydrous DMSO.[3] When diluting into your bacterial medium, vortex or pipette vigorously to ensure it is well-dispersed. Prepare the staining solution immediately before use.[3]
Bacterial Autofluorescence Some bacterial components can exhibit natural fluorescence, which may interfere with the Flipper-TR® signal.
Acquire an Unstained Control: Always image an unstained sample of your bacteria using the same acquisition settings to determine the level of autofluorescence. The fluorescence lifetime of autofluorescence is typically much shorter than that of Flipper-TR®.[1]
Issue 3: Inconsistent or Irreproducible Staining
Potential Cause Recommended Solution
Inconsistent Cell Density Variations in the number of bacteria can affect the final staining result.
Standardize Bacterial Growth Phase and Density: Always use bacteria from the same growth phase (e.g., mid-logarithmic) and normalize the cell density (e.g., by OD₆₀₀) before staining.
Probe Degradation Flipper-TR® in DMSO solution can degrade over time if not stored properly.
Proper Storage: Store the DMSO stock solution at -20°C and protect it from light and moisture.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Flipper-TR® staining in bacteria.

Parameter Gram-Negative (E. coli) Gram-Positive (B. subtilis) Reference
Recommended Concentration 2 µM2 µM[1]
Fluorescence Lifetime (τ₁) 3.05 ± 0.21 ns3.22 ± 0.16 ns[1]
Excitation Wavelength 488 nm488 nm[3]
Emission Collection 575 - 625 nm575 - 625 nm[3]

Experimental Protocols

Protocol 1: Standard Flipper-TR® Staining of E. coli

This protocol is adapted from successful staining procedures for gram-negative bacteria.[1]

  • Prepare a 1 mM Flipper-TR® Stock Solution: Dissolve the contents of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO. Store this stock solution at -20°C.

  • Bacterial Culture: Grow E. coli in your desired medium to the mid-logarithmic phase.

  • Harvest and Wash: Harvest the bacteria by centrifugation and wash once with a suitable buffer (e.g., PBS). Resuspend the bacterial pellet in the buffer.

  • Prepare Staining Solution: Dilute the 1 mM Flipper-TR® stock solution to a final concentration of 2 µM in the bacterial suspension.

  • Incubation: Incubate the bacterial suspension with Flipper-TR® at room temperature for 10-15 minutes, protected from light.

  • Immobilization for Imaging: Immobilize the stained bacteria on a glass-bottom dish or coverslip suitable for microscopy.

  • Imaging: Proceed with FLIM imaging using a pulsed laser at 488 nm for excitation and collect the emission between 575 nm and 625 nm.

Protocol 2: Enhanced Staining of Gram-Negative Bacteria with EDTA

This protocol includes an optional pre-treatment step to improve probe penetration.

  • Prepare Solutions:

    • 1 mM Flipper-TR® stock solution in anhydrous DMSO.

    • EDTA solution (e.g., 100 mM in water, pH 8.0).

    • Wash buffer (e.g., PBS).

  • Bacterial Culture and Harvest: Follow steps 2 and 3 from Protocol 1.

  • EDTA Pre-treatment (Optional):

    • Resuspend the bacterial pellet in the wash buffer containing a low concentration of EDTA (e.g., 1-5 mM).

    • Incubate at room temperature for 5-10 minutes. Note: The optimal EDTA concentration and incubation time should be determined empirically to maximize permeabilization while minimizing cell death.

    • Centrifuge the bacteria and wash once with the wash buffer to remove the EDTA.

  • Staining and Imaging: Follow steps 4-7 from Protocol 1.

Visualizations

Flipper_TR_Mechanism cluster_membrane Bacterial Inner Membrane Lipid Bilayer Lipid Bilayer Flipper_TR_Twisted Flipper-TR (Twisted Conformation) Short_Lifetime Shorter Fluorescence Lifetime (τ₁) Flipper_TR_Twisted->Short_Lifetime results in Flipper_TR_Planar Flipper-TR (Planar Conformation) Long_Lifetime Longer Fluorescence Lifetime (τ₁) Flipper_TR_Planar->Long_Lifetime results in Low_Tension Low Membrane Tension Low_Tension->Flipper_TR_Twisted maintains High_Tension High Membrane Tension High_Tension->Flipper_TR_Planar induces

Caption: Flipper-TR® conformational changes in response to membrane tension.

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis Culture Grow Gram-Negative Bacteria Harvest Harvest and Wash Bacteria Culture->Harvest Permeabilize Optional: Permeabilize with EDTA Harvest->Permeabilize Add_Probe Add Flipper-TR® (e.g., 2 µM) Harvest->Add_Probe if no permeabilization Permeabilize->Add_Probe if needed Incubate Incubate 10-30 min Add_Probe->Incubate Immobilize Immobilize Bacteria Incubate->Immobilize FLIM Acquire Data with FLIM Immobilize->FLIM Analyze Analyze Fluorescence Lifetime (τ₁) FLIM->Analyze

References

Flipper-TR Technical Support Center: Serum's Impact on Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Flipper-TR Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Flipper-TR labeling experiments and troubleshooting common issues, with a specific focus on the impact of serum in culture media.

Frequently Asked Questions (FAQs)

Q1: What is Flipper-TR and how does it work?

A1: Flipper-TR is a fluorescent probe designed to measure membrane tension in live cells.[1][2] It spontaneously inserts into the plasma membrane.[1][3] The probe's fluorescence lifetime changes in response to alterations in the lipid bilayer's organization, which is influenced by membrane tension.[1][3] In more ordered or tense membranes, the probe's structure becomes more planar, leading to a longer fluorescence lifetime.[4] Conversely, in less ordered or relaxed membranes, the probe is more twisted, resulting in a shorter fluorescence lifetime. This relationship allows for the quantification of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3]

Q2: Can I perform Flipper-TR labeling in a culture medium containing serum (e.g., FBS)?

A2: While it is possible to label cells in the presence of serum, it is not recommended for optimal results. The efficiency of Flipper-TR labeling may be reduced in media containing Fetal Calf Serum (FCS) or other sera.[1] For best results, it is advisable to use a serum-free medium, such as Fluorobrite, for the staining procedure.[4]

Q3: Why does serum in the culture medium affect Flipper-TR labeling efficiency?

A3: Serum contains a high concentration of proteins, primarily albumin, which can bind to fluorescent dyes.[5][6][7] This binding can sequester Flipper-TR probes in the medium, reducing the effective concentration of the probe available to insert into the cell membrane. This interaction can lead to a lower signal-to-noise ratio and potentially affect the accuracy of membrane tension measurements.

Q4: I observe a weak Flipper-TR signal when using a medium with serum. What should I do?

A4: If you experience a low signal in the presence of serum, you can try increasing the probe concentration. The standard starting concentration is 1 µM, but this can be increased up to 2 µM to compensate for the reduced labeling efficiency.[1] However, the most effective solution is to switch to a serum-free medium for the duration of the labeling and imaging experiment.

Q5: Is it necessary to wash the cells after Flipper-TR labeling?

A5: A wash step is not strictly necessary as Flipper-TR is only fluorescent when inserted into a lipid membrane.[1][3] However, if you choose to wash the cells, it is critical to use a serum-free medium. Washing with a medium containing serum or BSA will decrease the Flipper-TR staining due to the dynamic exchange of the probe between the cell membrane and the medium.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no Flipper-TR signal Serum Interference: Serum proteins in the culture medium are binding to the Flipper-TR probe, reducing its availability for membrane insertion.1. Use Serum-Free Medium: Perform the labeling and imaging in a serum-free medium like Fluorobrite. 2. Increase Probe Concentration: If using serum is unavoidable, increase the Flipper-TR concentration from 1 µM up to 2 µM.[1] 3. Optimize Incubation Time: Ensure an adequate incubation period (typically 15-30 minutes) for the probe to incorporate into the plasma membrane. For tissues, longer incubation times (e.g., 30 minutes) and higher concentrations (e.g., 2 µM) may be necessary.[8]
High background fluorescence Serum Autofluorescence: Components in the serum can contribute to background fluorescence.1. Use Serum-Free Medium: This will eliminate the primary source of serum-related background. 2. Image in Phenol (B47542) Red-Free Medium: Phenol red can also contribute to background fluorescence.
Signal decreases over time Probe Extraction by Serum: If the imaging medium contains serum, it can gradually pull the Flipper-TR probe out of the cell membrane.1. Maintain a Constant Probe Concentration: If long-term imaging is required in the presence of serum, keeping a constant concentration of Flipper-TR in the medium can help maintain the dynamic equilibrium. 2. Use Serum-Free Imaging Medium: This is the most effective way to prevent signal loss over time.
Inconsistent results between experiments Variability in Serum Composition: Different batches of serum can have varying protein compositions, leading to inconsistent effects on labeling.1. Standardize with Serum-Free Protocol: Adopting a serum-free protocol will improve the reproducibility of your experiments.

Data Presentation

The presence of serum in the culture medium during Flipper-TR labeling can have a significant impact on several experimental parameters. The following table provides a qualitative summary of these effects.

Parameter Labeling in Serum-Free Medium Labeling in Serum-Containing Medium
Labeling Efficiency HighReduced[1]
Required Probe Concentration 0.5 - 1 µM1 - 2 µM[1]
Signal-to-Noise Ratio HighLower
Background Fluorescence LowPotentially Higher
Signal Stability Over Time HighCan be reduced[4]
Reproducibility HighModerate

This table provides a generalized representation of the expected effects. Optimal conditions should be determined empirically for each specific cell type and experimental setup.

Experimental Protocols

Protocol 1: Flipper-TR Labeling in Serum-Free Medium (Recommended)
  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.

  • Prepare Staining Solution:

    • Thaw the 1 mM Flipper-TR stock solution in DMSO at room temperature.

    • Dilute the Flipper-TR stock solution to a final concentration of 1 µM in a serum-free culture medium (e.g., Fluorobrite or phenol red-free DMEM). Prepare this solution shortly before use.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Gently add the Flipper-TR staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.

  • Imaging:

    • Proceed with FLIM imaging directly in the staining solution. A washing step is not required.

    • Excite the sample with a 488 nm pulsed laser and collect the emission between 575 and 625 nm.[1]

Protocol 2: Flipper-TR Labeling in Serum-Containing Medium (Alternative)
  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip.

  • Prepare Staining Solution:

    • Thaw the 1 mM Flipper-TR stock solution in DMSO at room temperature.

    • Dilute the Flipper-TR stock solution to a final concentration of 1-2 µM in your complete culture medium containing serum. A higher concentration may be needed to counteract the effects of serum.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the Flipper-TR staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.

  • Imaging:

    • Proceed with FLIM imaging. If a wash is necessary, use the complete culture medium to maintain consistency, but be aware that this may reduce the signal. For long-term imaging, it is recommended to keep the Flipper-TR probe in the medium to maintain staining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging start Start culture_cells Culture cells on glass-bottom dish start->culture_cells prepare_staining_solution Prepare Flipper-TR staining solution culture_cells->prepare_staining_solution add_staining_solution Add staining solution to cells prepare_staining_solution->add_staining_solution incubate Incubate 15-30 min at 37°C add_staining_solution->incubate flim_imaging Perform FLIM imaging incubate->flim_imaging end End flim_imaging->end

Caption: Experimental workflow for Flipper-TR labeling of live cells.

serum_interference cluster_serum_free Serum-Free Medium cluster_serum_containing Serum-Containing Medium flipper_free Flipper-TR Probe membrane_free Cell Membrane flipper_free->membrane_free Efficient Insertion flipper_serum Flipper-TR Probe serum_protein Serum Protein (e.g., Albumin) flipper_serum->serum_protein Binding membrane_serum Cell Membrane flipper_serum->membrane_serum Reduced Insertion bound_complex Bound Flipper-TR-Protein Complex

Caption: Proposed mechanism of serum interference with Flipper-TR labeling.

References

Flipper-TR® Lifetime Calibration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing Flipper-TR® fluorescence lifetime calibration. It includes detailed troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Flipper-TR® and how does it measure membrane tension?

A1: Flipper-TR® is a fluorescent membrane probe designed to measure membrane tension in live cells.[1][2][3] It is a mechanosensitive molecule that spontaneously inserts into the plasma membrane.[2][3] The core of Flipper-TR® consists of two dithienothiophene units that can twist relative to each other.[4][5] In a relaxed membrane with low tension, the probe is in a more twisted conformation. As membrane tension increases, the surrounding lipids become more ordered and packed, which planarizes the Flipper-TR® molecule. This change in conformation leads to an increase in its fluorescence lifetime.[6] By measuring this lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM), we can quantify changes in membrane tension.[3][7]

Q2: What is Fluorescence Lifetime Imaging Microscopy (FLIM)?

A2: FLIM is an imaging technique that measures the average time a fluorophore spends in the excited state before returning to the ground state, a property known as its fluorescence lifetime.[4] This lifetime is sensitive to the fluorophore's local environment but is independent of its concentration, which is a major advantage over intensity-based measurements.[7] For Flipper-TR®, FLIM is essential to measure the changes in its fluorescence lifetime that correlate with membrane tension.[3][8]

Q3: Why is a bi-exponential decay model used to fit Flipper-TR® lifetime data?

A3: The fluorescence decay of Flipper-TR® in cellular membranes is complex and does not fit well to a single exponential decay model.[9][10] A bi-exponential model, which describes the decay with two lifetime components (τ1 and τ2), provides a much better fit to the experimental data.[8][9] The longer lifetime component, τ1, is the one that is sensitive to changes in membrane tension and is therefore used for analysis.[8][11] The shorter component, τ2, is less understood but is also extracted during the fitting process.

Q4: Can I use fluorescence intensity to measure membrane tension with Flipper-TR®?

A4: No, fluorescence intensity is not a reliable indicator of membrane tension when using Flipper-TR®.[8] Changes in fluorescence intensity can be influenced by many factors other than membrane tension, such as probe concentration and illumination intensity. The fluorescence lifetime is the key parameter that directly correlates with the probe's conformation and thus membrane tension.[7]

Q5: Does lipid composition affect Flipper-TR® lifetime?

A5: Yes, the fluorescence lifetime of Flipper-TR® is sensitive to the lipid composition and packing of the membrane.[12][13] Therefore, it is crucial to consider that changes in lifetime may not solely be due to changes in membrane tension if the lipid composition is also altered during the experiment.[8][13] When possible, experiments should be designed to minimize changes in lipid composition to isolate the effects of membrane tension.

Experimental Protocols

Protocol 1: Staining Live Cells with Flipper-TR®

This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type.

Materials:

  • Flipper-TR® probe

  • Anhydrous DMSO

  • Phenol (B47542) red-free cell culture medium

  • Cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare Stock Solution: Dissolve the Flipper-TR® vial contents in anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 50 nmol of the probe in 50 µL of DMSO. Store the stock solution at -20°C or below.[8]

  • Prepare Staining Solution: Dilute the 1 mM Flipper-TR® stock solution in phenol red-free cell culture medium to a final concentration of 50 nM to 1 µM.[4][8] It is recommended to start with 1 µM and optimize from there. Prepare this solution fresh just before use.

  • Cell Staining: Replace the culture medium of your cells with the Flipper-TR® staining solution.

  • Incubation: Incubate the cells for at least 10-15 minutes at your desired imaging temperature.[4][12]

  • Imaging: The cells can now be imaged directly in the staining solution. A wash step is generally not required as the probe is poorly fluorescent in aqueous solution.[4]

Protocol 2: Flipper-TR® Fluorescence Lifetime Imaging (FLIM)

Instrumentation:

  • A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • Pulsed laser source.

Acquisition Settings:

  • Excitation Wavelength: ~488 nm.[2][4]

  • Laser Pulse Frequency: 20 MHz is ideal for Flipper-TR®'s long lifetime.[4][9] If using a system with a fixed 80 MHz laser, a pulse picker is recommended.

  • Emission Filter: 600/50 nm bandpass filter.[4][8]

  • Photon Count Rate: Keep the photon count rate below 10% of the laser repetition rate to avoid pulse pile-up, especially on older systems.[4]

  • Acquisition Time: Acquire data for a sufficient duration (e.g., 2-4 minutes per image) to collect enough photons for robust lifetime fitting.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low fluorescence signal 1. Insufficient probe concentration. 2. Presence of serum in the staining medium reduces labeling efficiency.[8] 3. Poor probe penetration in tissues.[12]1. Increase the Flipper-TR® concentration up to 2 µM.[8] 2. Use serum-free medium for staining. 3. Increase incubation time and/or probe concentration for tissue samples.[12]
High background fluorescence / Internalization of the probe 1. Prolonged incubation times can lead to endocytosis of the probe.[9][12] 2. Cell stress or specific cell types may have higher rates of endocytosis.1. Reduce the incubation time. 2. Perform imaging within 45 minutes of staining.[12] 3. Acquire images of the plasma membrane, avoiding internal structures with lower lifetime values.[9]
Inconsistent lifetime values between experiments 1. Instrument-dependent variability.[4] 2. Variations in cell confluency.[9][13] 3. Changes in imaging temperature.[12] 4. Different lipid composition between cell batches.1. Report relative lifetime changes (Δτ) normalized to a control condition.[4] 2. Maintain consistent cell confluency for all experiments. 3. Allow the imaging chamber to equilibrate to the set temperature for at least 10 minutes before imaging.[12] 4. Perform rigorous calibration for each cell type.[12]
Poor fit of the lifetime decay curve 1. Insufficient photon counts. 2. Incorrect fitting model (e.g., mono-exponential instead of bi-exponential).1. Increase the image acquisition time to collect more photons. 2. Use a bi-exponential reconvolution fitting model for data analysis.[4]
Unexpected lifetime changes (e.g., decrease with expected tension increase) 1. In some cell types or conditions, the relationship between tension and lifetime can be inverse.[12] 2. Concomitant changes in lipid composition.[13]1. Perform a calibration for your specific cell type using osmotic shocks (hypotonic and hypertonic solutions) to establish the relationship between lifetime and tension.[12] 2. Design control experiments to assess the impact of your experimental conditions on lipid composition.

Data Presentation

Parameter Typical Value Range Notes
Flipper-TR® Staining Concentration 50 nM - 2 µMStart with 1 µM and optimize for your cell type.
Incubation Time 10 - 30 minutesLonger times may be needed for tissues but can lead to internalization.
Excitation Wavelength ~488 nmCan also be excited via two-photon excitation around 880-950 nm.[9]
Emission Wavelength 575 - 625 nmA 600/50 nm bandpass filter is commonly used.[4][8]
Laser Repetition Rate 20 MHz (ideal)80 MHz can be used, but may lead to less accurate lifetime determination for long lifetime components.[9]
τ1 (Long Lifetime Component) 2.8 - 7.0 nsThis is the component sensitive to membrane tension.[8]
τ2 (Short Lifetime Component) 0.5 - 2.0 nsLess sensitive to membrane tension.[8]

Visualizations

Flipper_TR_Mechanism cluster_membrane Plasma Membrane cluster_lifetime Fluorescence Lifetime (τ) twisted Twisted Flipper-TR planar Planar Flipper-TR twisted->planar Increased Membrane Tension low_tau Shorter Lifetime twisted->low_tau planar->twisted Decreased Membrane Tension high_tau Longer Lifetime planar->high_tau FLIM_Workflow A 1. Cell Staining with Flipper-TR® B 2. FLIM Data Acquisition (Pulsed Laser Excitation) A->B C 3. Photon Arrival Time Measurement (TCSPC) B->C D 4. Generation of Decay Curve C->D E 5. Bi-exponential Fitting D->E F 6. Extraction of Lifetime (τ1) E->F G 7. Image Generation (Lifetime Map) F->G Troubleshooting_Logic Start Start FLIM Experiment Problem Encountering an Issue? Start->Problem LowSignal Low Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes PoorFit Poor Data Fit Problem->PoorFit Yes End Successful Experiment Problem->End No Sol_LowSignal Increase [Probe] Use Serum-Free Medium LowSignal->Sol_LowSignal Sol_HighBg Reduce Incubation Time HighBg->Sol_HighBg Sol_Inconsistent Normalize to Control Maintain Consistent Conditions Inconsistent->Sol_Inconsistent Sol_PoorFit Increase Acquisition Time Use Bi-exponential Fit PoorFit->Sol_PoorFit Sol_LowSignal->End Sol_HighBg->End Sol_Inconsistent->End Sol_PoorFit->End

References

Addressing variability in Flipper-TR 5 lifetime values between experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flipper-TR, the fluorescent membrane tension probe. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when using Flipper-TR.

Frequently Asked Questions (FAQs)

Q1: What is Flipper-TR and how does it measure membrane tension?

Flipper-TR is a fluorescent probe that specifically inserts into the plasma membrane of living cells.[1] Its core structure consists of two "flipper" molecules that can twist or planarize in response to changes in the surrounding lipid environment.[2][3] In a more fluid, less packed membrane (lower tension), the flippers are more twisted. As membrane tension increases, the lipids become more ordered and packed, which in turn forces the Flipper-TR molecule into a more planar conformation.[2][4][5] This change in conformation directly affects its fluorescence lifetime. By measuring the fluorescence lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM), we can quantify changes in membrane tension.[6][7][8][9]

Q2: What is the expected fluorescence lifetime range for Flipper-TR?

The fluorescence lifetime of Flipper-TR can vary significantly depending on the lipid environment, ranging from approximately 2.8 ns in highly disordered membranes to 7.0 ns in highly ordered membranes.[10][11] This wide dynamic range allows for sensitive detection of changes in membrane tension and lipid packing.[11]

Q3: My Flipper-TR lifetime values are inconsistent between experiments. What are the potential sources of variability?

Variability in Flipper-TR lifetime measurements can arise from several factors, both biological and technical. It is crucial to carefully control your experimental conditions to ensure reproducibility. Key sources of variability include:

  • Lipid Composition: The baseline fluorescence lifetime of Flipper-TR is highly sensitive to the lipid composition of the membrane.[6][11][12] Different cell types, or even the same cells under different growth conditions, can have different membrane lipid profiles, leading to different baseline lifetime values.

  • Temperature: Membrane fluidity is temperature-dependent. Changes in temperature during your experiment can alter membrane packing and therefore affect the Flipper-TR lifetime.[13]

  • Probe Concentration and Incubation Time: While Flipper-TR is designed for plasma membrane staining, prolonged incubation or high concentrations can lead to its internalization into endosomal compartments.[11][13] The endosomal membrane environment is different from the plasma membrane, resulting in a different and typically lower fluorescence lifetime, which can contaminate your signal.[11]

  • Cell Confluency: The confluence of your cell culture can impact membrane tension. For example, confluent RPE1 cells have been observed to have a higher Flipper-TR lifetime compared to non-confluent cells.[11]

  • Instrumentation and Data Analysis: The choice of FLIM system, laser repetition rate, and the method used to analyze the fluorescence decay (e.g., multi-exponential fitting, phasor analysis) can all influence the final lifetime value.[14][15][16]

Troubleshooting Guides

Problem 1: Low or No Flipper-TR Signal on the Plasma Membrane
Possible Cause Troubleshooting Step
Poor probe staining Ensure the Flipper-TR stock solution is properly prepared in anhydrous DMSO and stored at -20°C or below.[10] Use fresh staining solution for each experiment, as the probe can degrade over time in aqueous media.[10]
Residual oil/contaminants on dissection tools If dissecting tissues, ensure that tools are thoroughly cleaned between samples to avoid transferring substances that could interfere with staining.[13]
Presence of serum in media Fetal Calf Serum (FCS) or other sera in the cell culture medium can reduce labeling efficiency.[10] Consider staining in serum-free medium.
Incorrect probe concentration The optimal concentration can vary between cell types. Start with the recommended 1 µM and titrate up to 2 µM if the signal is low.[10]
Problem 2: High Background Signal or Internalized Probe
Possible Cause Troubleshooting Step
Prolonged incubation time Minimize the incubation time to what is necessary for sufficient plasma membrane staining. For cultured cells, 15 minutes is often sufficient.[13] For tissues, a longer time (e.g., 30 minutes) might be needed for penetration, but this should be optimized.[13]
High probe concentration Using a concentration that is too high can promote endocytosis. Use the lowest effective concentration.
Robust endocytosis in the cell type Some cell types have naturally high rates of endocytosis.[13] For these cells, it is especially critical to use shorter incubation times and image immediately after staining.
Problem 3: Inconsistent Lifetime Values Across Replicates
Possible Cause Troubleshooting Step
Temperature fluctuations Use a stage-top incubator or other temperature control system to maintain a constant temperature throughout the experiment.[13] Allow the sample to equilibrate to the imaging temperature for at least 10 minutes before starting acquisition.[13]
Variations in cell confluency Plate cells at a consistent density and aim to perform experiments at a similar level of confluency for all replicates.[11]
Inconsistent data analysis parameters Use the same analysis method (e.g., fitting model, phasor ROI) and parameters for all datasets being compared.
Photodamage Minimize the exposure of your sample to the excitation laser to avoid photo-oxidation of lipids, which can alter membrane properties and Flipper-TR lifetime.[17]

Experimental Protocols

Standard Flipper-TR Staining Protocol for Cultured Cells
  • Prepare Stock Solution: Dissolve Flipper-TR in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C or below.[10]

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR stock solution in your desired cell culture medium (serum-free is recommended for optimal staining) to a final concentration of 1-2 µM.[10]

  • Cell Staining: Remove the growth medium from your cultured cells and replace it with the Flipper-TR staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at your desired experimental temperature. The optimal time may vary depending on the cell type.

  • Washing: Gently wash the cells two to three times with fresh culture medium to remove unbound probe.

  • Imaging: Immediately proceed with FLIM imaging.

FLIM Data Acquisition and Analysis
  • Excitation and Emission: Flipper-TR is typically excited with a 488 nm laser, and emission is collected in a band between 575 and 625 nm.[10]

  • Photon Counts: Acquire a sufficient number of photons per pixel (e.g., >100) to ensure good statistical accuracy for the lifetime calculation.[18]

  • Data Fitting: The fluorescence decay of Flipper-TR is best described by a double-exponential model. The longer lifetime component (τ1) is the one that reports on membrane tension.[10]

Quantitative Data Summary

ParameterValue/RangeCell/SystemReference
Fluorescence Lifetime (τ1) 2.8 - 7.0 nsGeneral Range[10]
~5.5 nsConfluent RPE1 cells[11]
~5.4 nsNon-confluent RPE1 cells[11]
~4.5 nsHeLa cells (plasma membrane)[11]
~3.5 nsHeLa cells (endoplasmic reticulum)[11]
~3.2 nsHeLa cells (mitochondria)[11]
Recommended Concentration 1 - 2 µMCultured cells[10]
Excitation Wavelength 488 nm[10]
Emission Wavelength 575 - 625 nm[10]

Visualizations

FlipperTR_Mechanism cluster_membrane Cell Membrane cluster_lifetime Fluorescence Lifetime twisted Twisted Flipper-TR (Low Tension) planar Planar Flipper-TR (High Tension) twisted->planar Increased Lipid Packing short_tau Shorter Lifetime (τ) twisted->short_tau planar->twisted Decreased Lipid Packing long_tau Longer Lifetime (τ) planar->long_tau

Caption: Flipper-TR mechanism of action in the cell membrane.

Troubleshooting_Workflow start Start: Inconsistent Lifetime Values check_temp Is Temperature Controlled? start->check_temp check_confluency Is Cell Confluency Consistent? check_temp->check_confluency Yes resolve_temp Implement Temperature Control (e.g., stage-top incubator) check_temp->resolve_temp No check_staining Is Staining Protocol Consistent? check_confluency->check_staining Yes resolve_confluency Standardize Seeding Density and Growth Time check_confluency->resolve_confluency No check_analysis Are Analysis Parameters Identical? check_staining->check_analysis Yes resolve_staining Optimize and Standardize Probe Concentration and Incubation Time check_staining->resolve_staining No resolve_analysis Use a Consistent Analysis Workflow check_analysis->resolve_analysis No end_good Consistent Results check_analysis->end_good Yes resolve_temp->check_confluency resolve_confluency->check_staining resolve_staining->check_analysis resolve_analysis->end_good end_bad Still Inconsistent: Consider Biological Variability

Caption: Troubleshooting workflow for inconsistent Flipper-TR lifetime values.

References

Challenges in interpreting Flipper-TR 5 data with changing lipid composition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret Flipper-TR® fluorescence lifetime data, especially in experiments involving dynamic lipid compositions.

Frequently Asked Questions (FAQs)

Q1: What is Flipper-TR, and how does it measure membrane tension?

A1: Flipper-TR® is a fluorescent lipid tension reporter probe designed to measure the mechanical tension within lipid membranes.[1][2] Its structure features two "flipper" units (dithienothiophenes) that can twist relative to each other.[1][3] In a low-tension or disordered membrane, the flippers are more twisted. In a high-tension or tightly packed, ordered membrane, lateral pressure from surrounding lipids planarizes the flippers.[1][3] This planarization increases the fluorescence lifetime of the probe.[1][4] Therefore, a longer fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is interpreted as higher membrane tension or increased lipid order.[5][6]

Q2: How does changing the lipid composition affect the Flipper-TR fluorescence lifetime?

A2: The fluorescence lifetime of Flipper-TR is highly sensitive to the local lipid environment because different lipids alter membrane packing and order.[1][4]

  • Lipid Order: Membranes rich in saturated lipids (like sphingomyelin) and cholesterol form more tightly packed, liquid-ordered (Lo) phases. In these environments, Flipper-TR experiences greater lateral pressure, leading to a more planar state and a significantly longer fluorescence lifetime.[1][4]

  • Lipid Disorder: Membranes composed of unsaturated lipids (like DOPC) form more loosely packed, liquid-disordered (Ld) phases. This environment allows the probe to adopt a more twisted conformation, resulting in a shorter fluorescence lifetime.[1]

Therefore, a change in lipid composition can alter the Flipper-TR lifetime independently of changes in membrane tension, making data interpretation complex.[7][8]

Q3: Can I compare absolute membrane tension between different cell types using Flipper-TR?

A3: Directly comparing absolute tension values between different cell types based solely on Flipper-TR lifetimes is not recommended. Each cell type has a unique plasma membrane lipid composition, which establishes a different baseline lifetime for the probe.[1][8] For example, the apical and basolateral membranes of polarized MDCK cells show distinct Flipper-TR lifetimes due to their different lipid makeups.[1][9] To make meaningful comparisons, calibration curves for each specific cell type are necessary.[1]

Q4: My Flipper-TR lifetime decreased after a treatment that should increase tension. What could be the cause?

A4: This counterintuitive result can occur if the treatment not only changes tension but also alters the lipid composition or organization of the membrane. For instance, some cellular processes, like mitosis, are associated with both increased cortical tension and changes in lipid composition that increase membrane fluidity.[4] In such cases, the effect of increased disorder (loosened lipid packing) can override the effect of increased mechanical tension, leading to a net decrease in the Flipper-TR lifetime.[4] It is crucial to consider that in membranes far from a phase separation, increased tension can pull lipids apart, giving the probe more room to twist and thus decreasing its lifetime.[10]

Troubleshooting Guide

Problem 1: High variability in lifetime measurements between replicates or different regions of a cell.

  • Possible Cause 1: Lipid Rafts/Heterogeneity: The plasma membrane is not uniform; it contains microdomains like lipid rafts with different lipid packing. Flipper-TR will report different lifetimes in these ordered vs. disordered regions.[10]

  • Solution: When analyzing your data, carefully select regions of interest (ROIs). If your treatment is expected to alter lipid rafts, this heterogeneity might be a key part of your results. Use image segmentation to analyze different regions separately.

  • Possible Cause 2: Cell Confluency: The confluency of cultured cells can affect their membrane properties. Non-confluent cells may show more variability in their baseline membrane tension and organization compared to cells in a confluent monolayer.[4]

  • Solution: Standardize your cell culture conditions, including seeding density and confluency at the time of the experiment, to reduce biological variability.

Problem 2: Unexpectedly long fluorescence lifetimes and evidence of membrane damage.

  • Possible Cause: Flipper-TR Induced Photo-oxidation: Flipper-TR is a photosensitizer that can produce singlet oxygen (1O2) upon excitation with blue light.[11] This can lead to the oxidation of unsaturated lipids, which in turn increases membrane stiffness and can artificially increase the probe's fluorescence lifetime.[11][12] This effect is more pronounced with prolonged or high-intensity imaging.[12]

  • Solution:

    • Minimize light exposure by using the lowest possible laser power and shortest acquisition times that still provide sufficient photons for a good lifetime fit.

    • Acquire a "before" image with minimal exposure to establish a baseline before running a time-lapse experiment.

    • Perform control experiments on model membranes (e.g., GUVs made of saturated vs. unsaturated lipids) to observe if photo-oxidation is a significant factor with your imaging setup.[11]

Problem 3: The change in Flipper-TR lifetime does not correlate with the expected change in membrane tension.

  • Possible Cause: Simultaneous Change in Lipid Composition: The primary challenge in interpreting Flipper-TR data is separating the effects of membrane tension from those of lipid packing.[7][13] A biological perturbation can easily affect both simultaneously.

  • Solution:

    • Orthogonal Measurements: Combine Flipper-TR with other probes that report on different membrane properties. For example, use a lipid order-sensitive probe like Laurdan to assess whether the membrane's fluidity is changing.[4]

    • Control Experiments: Design control experiments where you can modulate lipid composition independently of tension, or vice-versa. For example, using cholesterol depletion/enrichment agents (like methyl-β-cyclodextrin) to specifically alter lipid packing.

    • Time Scales: Assume that on very short timescales (seconds), significant changes in lipid composition are less likely than changes in tension. On longer timescales (minutes to hours), lipid metabolism and trafficking can alter membrane composition, requiring appropriate controls.[4]

Quantitative Data Summary

The fluorescence lifetime of Flipper-TR is highly dependent on the lipid environment. The following table summarizes reported lifetime values in various model membranes (Giant Unilamellar Vesicles, GUVs), illustrating the probe's sensitivity to lipid order.

Lipid Composition (in GUVs)Predominant PhaseReported Fluorescence Lifetime (τ)
DOPCLiquid-disordered (Ld)~3.75 ns[1]
DOPC:Cholesterol (60:40)Mixed / More Ordered~5.31 ns[1]
DOPC:SM:Cholesterol (Phase Separated)Coexisting Ld and Lo~4.79 ns (Ld-like) and ~6.57 ns (Lo-like)[1]
Brain Sphingomyelin (SM):Cholesterol (70:30)Liquid-ordered (Lo)~6.39 ns[1]
DPPC:Cholesterol (50:50)Liquid-ordered (Lo)Δτ = +0.47 ns compared to POPC:Cholesterol[7][13]

Note: These values are illustrative and can vary between different experimental setups. τ refers to the long lifetime component (τ1) from a bi-exponential fit.[1][5]

Experimental Protocols

General Protocol for Staining Live Cells with Flipper-TR

This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.[6][8]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Flipper-TR by dissolving the vial contents in 50 µL of anhydrous DMSO.[6][8]

    • Store the stock solution at -20°C or below, protected from light and moisture.[5][6]

  • Cell Preparation:

    • Plate cells on a glass-bottom dish suitable for high-resolution microscopy and FLIM imaging.

    • Culture cells to the desired confluency under standard conditions.

  • Staining:

    • Prepare a fresh staining solution by diluting the 1 mM Flipper-TR stock solution to a final concentration of 1-2 µM in pre-warmed, serum-free cell culture medium.[8]

    • Remove the culture medium from the cells and gently wash once with the serum-free medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at your standard culture temperature (e.g., 37°C).[8] Staining time may need to be optimized.

  • Washing and Imaging:

    • After incubation, gently wash the cells two to three times with pre-warmed medium to remove excess probe.[8]

    • Add fresh, pre-warmed imaging medium to the dish.

    • Proceed immediately to FLIM imaging on a microscope equipped with a pulsed laser (e.g., 488 nm) and time-correlated single photon counting (TCSPC) hardware.[5][14]

  • Data Acquisition and Analysis:

    • Collect enough photons per pixel (>100) to ensure a robust fit of the fluorescence decay curve.[15]

    • Fit the decay data using a bi-exponential model. The longer lifetime component (τ1) is typically used to report on membrane tension and order.[5][6]

Visualizations

Flipper-TR Mechanism of Action

Flipper_Mechanism cluster_disordered Low Tension / Disordered Membrane (Ld) cluster_ordered High Tension / Ordered Membrane (Lo) Twisted Twisted State Short_Lifetime Short Fluorescence Lifetime (τ) Twisted->Short_Lifetime Fluorescence Planar Planar State Twisted->Planar Increased Lateral Pressure Long_Lifetime Long Fluorescence Lifetime (τ) Planar->Long_Lifetime Fluorescence Troubleshooting_Workflow Start Unexpected Flipper-TR Lifetime Data Check_Composition Did lipid composition change? Start->Check_Composition Check_Photoox Was light exposure high or prolonged? Check_Composition->Check_Photoox No Sol_Composition Use orthogonal probe (e.g., Laurdan). Consider lipid changes in interpretation. Check_Composition->Sol_Composition Yes Check_Hetero Is there high spatial variability? Check_Photoox->Check_Hetero No Sol_Photoox Reduce laser power/acquisition time. Run controls on GUVs. Check_Photoox->Sol_Photoox Yes Sol_Hetero Analyze distinct ROIs (e.g., rafts). Standardize cell confluency. Check_Hetero->Sol_Hetero Yes Conclusion Re-interpret data considering confounding factors. Check_Hetero->Conclusion No Sol_Composition->Conclusion Sol_Photoox->Conclusion Sol_Hetero->Conclusion Logical_Relationships cluster_factors Biophysical Factors cluster_membrane Membrane State cluster_output Probe Response Cholesterol ↑ Cholesterol Content Packing ↑ Lipid Packing / Order (Lo) Cholesterol->Packing Saturation ↑ Acyl Chain Saturation (e.g., SM vs DOPC) Saturation->Packing Tension ↑ Mechanical Tension Tension->Packing in phase-separating membranes Lifetime ↑ Flipper-TR Fluorescence Lifetime Packing->Lifetime

References

Validation & Comparative

Flipper-TR vs. Laurdan: A Comparative Guide to Measuring Membrane Order and Tension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biophysical properties of cell membranes is crucial. This guide provides an objective comparison of two leading fluorescent probes, Flipper-TR and Laurdan (B1674558), used to measure membrane order and tension, supported by experimental data and detailed protocols.

Introduction

The cell membrane is a dynamic and complex environment where lipid organization and mechanical forces play pivotal roles in cellular processes. Fluorescent probes are indispensable tools for studying these properties in live cells and model systems. Laurdan has long been a gold standard for assessing membrane lipid order, while Flipper-TR has emerged as a powerful tool specifically designed to measure membrane tension. This guide will delve into the mechanisms, performance, and experimental considerations for both probes to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action

Flipper-TR: A Molecular Torsion Probe for Membrane Tension

Flipper-TR is a mechanosensitive fluorescent probe that reports on membrane tension through changes in its fluorescence lifetime.[1][2] Its structure features two dithienothiophene "flippers" that can twist relative to each other.[3] In a relaxed membrane, the probe adopts a more twisted conformation. As membrane tension increases, the lateral pressure of the lipid bilayer forces the probe into a more planar conformation.[2][4] This planarization leads to an increase in the fluorescence lifetime of the probe.[4][5] Consequently, Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique to quantify membrane tension using Flipper-TR.[1] It is important to note that changes in lipid composition can also affect the fluorescence lifetime of Flipper-TR, a factor that needs to be considered in experimental design.[1][6]

Flipper_TR_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension LowTension Relaxed Membrane TwistedFlipper Flipper-TR (Twisted) LowTension->TwistedFlipper inserts into ShortLifetime Shorter Fluorescence Lifetime (τ) TwistedFlipper->ShortLifetime exhibits PlanarFlipper Flipper-TR (Planar) HighTension Stretched Membrane HighTension->PlanarFlipper induces LongLifetime Longer Fluorescence Lifetime (τ) PlanarFlipper->LongLifetime exhibits

Caption: Flipper-TR's response to membrane tension.
Laurdan: A Solvatochromic Probe for Membrane Order

Laurdan is a fluorescent probe that senses the polarity of its environment within the lipid bilayer to report on membrane order or fluidity.[7][8] Its fluorescence emission spectrum is sensitive to the degree of water penetration into the membrane, which is higher in more disordered (liquid-crystalline) phases and lower in more ordered (gel or liquid-ordered) phases.[8][9] In a more ordered membrane, Laurdan's emission is blue-shifted (peak around 440 nm), while in a more disordered membrane, it is red-shifted (peak around 490 nm).[9][10] This spectral shift is quantified by calculating the Generalized Polarization (GP) value.[7] Laurdan partitions roughly equally between different lipid phases, making it a reliable reporter of the overall membrane order.[8][10]

Laurdan_Mechanism cluster_ordered Ordered Membrane (Lo/Gel) cluster_disordered Disordered Membrane (Ld) OrderedMembrane Low Water Penetration LaurdanOrdered Laurdan OrderedMembrane->LaurdanOrdered environment for BlueShift Blue-shifted Emission (~440 nm) LaurdanOrdered->BlueShift results in LaurdanDisordered Laurdan HighGP High GP Value BlueShift->HighGP corresponds to DisorderedMembrane High Water Penetration DisorderedMembrane->LaurdanDisordered environment for RedShift Red-shifted Emission (~490 nm) LaurdanDisordered->RedShift results in LowGP Low GP Value RedShift->LowGP corresponds to

Caption: Laurdan's response to membrane order.

Quantitative Data Comparison

PropertyFlipper-TRLaurdanReferences
Primary Measurement Membrane TensionMembrane Order (Fluidity/Packing)[1],[7]
Reporting Mechanism Fluorescence Lifetime Change (Torsion-based)Spectral Shift (Solvatochromism)[4],[8][9]
Excitation Wavelength ~488 nm~350-405 nm[1],[11]
Emission Wavelength ~575-625 nm~440 nm (ordered), ~490 nm (disordered)[1],[9]
Quantum Yield 30% (in AcOEt)Varies with membrane environment[1]
Fluorescence Lifetime 2.8 - 7.0 ns (reports tension)Shorter in disordered, longer in ordered phases[1],[12]
Primary Analysis Method Fluorescence Lifetime Imaging Microscopy (FLIM)Generalized Polarization (GP) Calculation[1],[7]
Photostability HighModerate (can be prone to photobleaching)[3]

Experimental Protocols

Measuring Membrane Tension with Flipper-TR

This protocol is adapted for live HeLa cells and can be optimized for other cell types.

1. Probe Preparation:

  • Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.

  • Store the stock solution at -20°C or below, protected from light and moisture.[1]

2. Cell Staining:

  • Culture cells on coverslips or glass-bottom dishes suitable for microscopy.

  • When cells reach the desired confluency, replace the culture medium with a staining solution containing 1 µM Flipper-TR in fresh culture medium.[1]

  • Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

  • For long-term imaging, the probe does not need to be washed out as it is only fluorescent in the membrane.[1]

3. FLIM Imaging:

  • Image the cells using a FLIM system equipped with a pulsed laser (e.g., 488 nm).[1]

  • Collect fluorescence emission between 575 and 625 nm.[1]

  • Acquire photon data until sufficient counts are collected for accurate lifetime fitting.

4. Data Analysis:

  • Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components, τ1 and τ2.[1]

  • The longer lifetime component (τ1) with the higher amplitude is used to report on membrane tension.[1] An increase in τ1 corresponds to an increase in membrane tension.

Flipper_TR_Workflow start Start prep_probe Prepare 1 mM Flipper-TR in DMSO start->prep_probe stain_cells Stain Cells (1 µM) 15-30 min at 37°C prep_probe->stain_cells flim_imaging FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) stain_cells->flim_imaging data_analysis Analyze Fluorescence Decay (Double-exponential fit) flim_imaging->data_analysis tension_map Generate Membrane Tension Map (τ1) data_analysis->tension_map end End tension_map->end

Caption: Experimental workflow for Flipper-TR.
Measuring Membrane Order with Laurdan

This protocol is a general guideline for measuring membrane order in live cells.

1. Probe Preparation:

  • Prepare a stock solution of Laurdan (e.g., 1 mM) in a suitable organic solvent like ethanol (B145695) or DMF.

  • Store the stock solution at -20°C, protected from light.

2. Cell Staining:

  • Grow cells on a suitable imaging dish.

  • Replace the culture medium with a staining solution containing 5-10 µM Laurdan in serum-free medium or buffer.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with fresh medium or buffer to remove excess probe.

3. Fluorescence Imaging:

  • Excite the sample at around 405 nm.[11]

  • Simultaneously or sequentially acquire images in two emission channels: one for the ordered phase (e.g., 420-460 nm) and one for the disordered phase (e.g., 470-510 nm).[13]

4. Data Analysis (GP Calculation):

  • Correct for background fluorescence in both channels.

  • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I_ordered and I_disordered are the intensities in the respective channels, and G is a calibration factor for the instrument.

  • Generate a GP map, where higher GP values (often pseudo-colored towards blue/violet) represent more ordered membranes, and lower GP values (pseudo-colored towards green/red) indicate more disordered membranes.

Laurdan_Workflow start Start prep_probe Prepare Laurdan Stock Solution start->prep_probe stain_cells Stain Cells (5-10 µM) 30-60 min at 37°C prep_probe->stain_cells wash_cells Wash Cells stain_cells->wash_cells dual_channel_imaging Dual-Channel Imaging (Ex: ~405 nm, Em: ~440 & ~490 nm) wash_cells->dual_channel_imaging gp_calculation Calculate GP Value for each pixel dual_channel_imaging->gp_calculation order_map Generate Membrane Order Map (GP Map) gp_calculation->order_map end End order_map->end

Caption: Experimental workflow for Laurdan.

Concluding Remarks

Both Flipper-TR and Laurdan are invaluable tools for membrane research, each with its specific strengths. Flipper-TR, with its direct sensitivity to mechanical forces via fluorescence lifetime, is the probe of choice for quantifying membrane tension. Laurdan remains a robust and widely used probe for assessing membrane lipid order and phase behavior through ratiometric imaging. The choice between these probes should be guided by the specific biological question being addressed. In many cases, using both probes in complementary experiments can provide a more comprehensive understanding of the intricate interplay between membrane tension and lipid organization.

References

A Researcher's Guide to Fluorescent Membrane Tension Probes: Flipper-TR® 5 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of membrane mechanics in cellular processes, the ability to accurately measure membrane tension is paramount. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these forces in living cells. This guide provides a comprehensive comparison of Flipper-TR® 5 with other prominent fluorescent membrane tension probes, offering insights into their performance, experimental protocols, and underlying mechanisms.

Mechanical forces exerted on and within cell membranes are critical regulators of a vast array of physiological and pathological events, from cell migration and division to signal transduction and disease progression. The development of sophisticated molecular probes that can report on the physical state of the lipid bilayer has opened new avenues for exploring this dynamic interplay. Flipper-TR® 5, a member of the "Flipper" series of probes, has garnered significant attention for its sensitivity to changes in membrane lipid packing, which is directly influenced by membrane tension. This guide will objectively compare Flipper-TR® 5 with established and alternative probes, namely Laurdan, Merocyanine (B1260669) 540, and BODIPY-C10, to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Quantitative Performance of Fluorescent Membrane Tension Probes

The selection of a fluorescent probe is often dictated by its photophysical properties and its responsiveness to the cellular environment. The following table summarizes key quantitative data for Flipper-TR® 5 and its alternatives.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) in Liquid-Disordered (Ld) Phase (ns)Fluorescence Lifetime (τ) in Liquid-Ordered (Lo) Phase (ns)Reporting Mechanism
Flipper-TR® 5 ~480[1]~600[1]0.30 (in AcOEt)[1]~2.8 - 4.8[1][2]~5.3 - 7.0[1][2]Lifetime changes with lipid packing
Laurdan ~350[3]440 (Lo) / 490 (Ld)[4]Varies with environment~5.4 (Ld)[5]VariesSolvatochromic shift (GP value)
Merocyanine 540 ~540~5800.002 (methanol) - 0.61 (vesicles)[6]VariesVariesFluorescence intensity and polarization change with membrane potential and lipid packing[7][8]
BODIPY-C10 ~503[9]~523[9]Varies with viscosityShorter lifetime in fluid membranes[10]Longer lifetime in stiff membranes[10]Rotational freedom affects lifetime (molecular rotor)[10]

Understanding the Mechanisms: How Probes Sense Membrane Tension

The ability of these fluorescent probes to report on membrane tension stems from their sensitivity to the physical organization of lipids within the bilayer. Changes in membrane tension alter the spacing and packing of lipid molecules, which in turn affects the photophysical properties of the embedded probes.

MembraneTensionSensing MembraneTension Membrane Tension Change LipidPacking Alteration in Lipid Packing MembraneTension->LipidPacking Induces ProbeConformation Probe Environment/Conformation Change LipidPacking->ProbeConformation Affects FluorescenceChange Change in Fluorescence Signal (Lifetime, Spectrum, or Intensity) ProbeConformation->FluorescenceChange Results in ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture Staining Cell Staining with Probe CellCulture->Staining ProbePrep Probe Stock Preparation ProbePrep->Staining Treatment Experimental Treatment (e.g., osmotic shock, drug addition) Staining->Treatment Imaging Fluorescence Imaging (e.g., FLIM, Spectral Imaging) Treatment->Imaging DataProcessing Image and Data Processing Imaging->DataProcessing Quantification Quantification (e.g., Lifetime, GP value) DataProcessing->Quantification Interpretation Interpretation of Results Quantification->Interpretation

References

Unveiling Cellular Forces: A Comparative Guide to Flipper-TR and Atomic Force Microscopy for Membrane Tension Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle forces at play within a cell's membrane is paramount. Membrane tension, a critical parameter in a host of cellular processes from migration to signaling, has traditionally been challenging to quantify. This guide provides an objective comparison of two powerful techniques for measuring membrane tension: the fluorescent probe Flipper-TR combined with Fluorescence Lifetime Imaging Microscopy (FLIM), and the biophysical method of Atomic Force Microscopy (AFM).

This document delves into the validation of Flipper-TR measurements with the established technique of AFM, presenting a side-by-side analysis of their principles, experimental protocols, and quantitative outputs. By providing clear, structured data and detailed methodologies, this guide aims to empower researchers to select the most appropriate technique for their specific experimental needs.

At a Glance: Flipper-TR vs. Atomic Force Microscopy

FeatureFlipper-TR® with FLIMAtomic Force Microscopy (AFM)
Measurement Principle Reports changes in lipid packing via fluorescence lifetime, which correlates with membrane tension.Directly measures the force required to pull a membrane tether or indent the cell surface.
Measurement Type Optical, minimally invasiveMechanical, direct contact
Spatial Resolution Diffraction-limited (sub-micron)Nanometer scale
Temporal Resolution Milliseconds to secondsSeconds to minutes per measurement
Throughput High (can image multiple cells simultaneously)Low (typically single-cell measurements)
Quantitative Readout Fluorescence lifetime (nanoseconds), convertible to tension (mN/m) with calibration.Force (piconewtons), convertible to tension (mN/m).
Reported Tension in HeLa Cells ~4.5 ns lifetime (qualitatively higher tension)~0.03 - 0.3 mN/m[1]
Key Advantage Provides a dynamic, visual map of membrane tension across the cell.Provides a direct, localized measurement of mechanical force.
Key Limitation Indirect measurement requiring calibration; lifetime can be influenced by lipid composition.Can be invasive and may induce cellular responses; lower throughput.

The Science Behind the Techniques

Flipper-TR®: A Molecular Reporter of Membrane Tension

Flipper-TR is a fluorescent probe that inserts into the plasma membrane. Its fluorescence lifetime is sensitive to the packing of lipid molecules in the membrane.[2][3] In areas of higher membrane tension, lipid packing increases, which in turn alters the conformation of the Flipper-TR molecule and leads to a longer fluorescence lifetime.[2] Conversely, lower tension results in a shorter lifetime. By using Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can generate a visual map of membrane tension across a living cell with high spatiotemporal resolution.[2][4]

A crucial aspect of using Flipper-TR is the need for calibration to convert the measured fluorescence lifetime into an absolute value of membrane tension (in mN/m). This is often achieved by subjecting cells to osmotic stress or by using techniques like micropipette aspiration to apply a known tension and measuring the corresponding change in fluorescence lifetime.[2][5] The relationship between Flipper-TR lifetime and membrane tension has been shown to be linear in cellular contexts.[2][4]

Atomic Force Microscopy: A Direct Probe of Mechanical Force

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to measure the mechanical properties of cells at the nanoscale.[6][7] For membrane tension measurements, a common approach is "tether pulling."[1][8][9] In this method, the AFM cantilever tip is brought into contact with the cell surface and then retracted. If the tip adheres to the membrane, a thin tube of membrane, known as a tether, is pulled from the cell surface.

The force required to hold this tether at a constant length is directly related to the membrane tension and the membrane's bending rigidity.[1][6] By measuring this tether force, the apparent membrane tension can be calculated. This technique provides a direct and localized measurement of the mechanical forces at the cell surface.

Experimental Validation and Comparison

While a direct, simultaneous comparison of Flipper-TR and AFM on the same individual cell is technically challenging, the validation of Flipper-TR's response to mechanically induced tension changes has been demonstrated. For instance, micropipette aspiration experiments on HeLa cells have shown that increasing aspiration pressure leads to a corresponding increase in Flipper-TR fluorescence lifetime, confirming that the probe responds to mechanical stress.[5]

By collating data from multiple studies, we can compare the typical values of membrane tension in a well-characterized cell line like HeLa cells obtained by both methods.

Table 1: Comparison of Membrane Tension Measurements in HeLa Cells

TechniqueParameter MeasuredTypical ValueReference
Flipper-TR® with FLIMFluorescence Lifetime (τ₁)~4.5 ns[5]
Flipper-TR® with FLIMChange in Lifetime with TensionPositive linear correlation[2][10]
Atomic Force MicroscopyApparent Membrane Tension~0.03 mN/m[1]

It is important to note that the Flipper-TR lifetime is a proxy for membrane tension and can be influenced by local lipid composition.[2] Therefore, calibration for each cell type and experimental condition is recommended for accurate quantitative measurements.

Experimental Protocols

Flipper-TR® Staining and FLIM Imaging

This protocol is a generalized procedure for staining mammalian cells with Flipper-TR and acquiring FLIM data.

  • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Flipper-TR Staining Solution: Prepare a 1 µM Flipper-TR staining solution in your normal cell culture medium.

  • Staining: Remove the culture medium from the cells and add the Flipper-TR staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.

  • Imaging: Image the cells directly in the staining solution. There is no wash step required as the probe is only fluorescent in the membrane.

  • FLIM Acquisition: Use a confocal microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single photon counting (TCSPC) system. Collect photons until a sufficient number is acquired for accurate lifetime determination (typically >1000 photons per pixel in the region of interest).

  • Data Analysis: Fit the fluorescence decay curves using a bi-exponential decay model. The longer lifetime component (τ₁) is typically used to report on membrane tension.[5]

Atomic Force Microscopy (AFM) Tether Pulling

This protocol outlines the general steps for measuring membrane tension using AFM-based tether pulling.

  • Cell Culture: Plate cells on a petri dish or glass slide.

  • AFM Cantilever Preparation: Use a soft cantilever (e.g., with a spring constant of ~0.01-0.06 N/m). The cantilever can be coated with a protein like Concanavalin A to promote adhesion to the cell membrane.

  • AFM Setup: Mount the dish in the AFM and allow the system to equilibrate to the desired temperature (e.g., 37°C).

  • Locate a Cell: Use the AFM's optical microscope to identify a suitable cell for measurement.

  • Approach and Contact: Approach the cell surface with the AFM tip until a small indentation force is detected.

  • Dwell and Retract: Allow the tip to dwell on the surface for a short period (e.g., 1-2 seconds) to ensure adhesion. Then, retract the cantilever at a constant velocity (e.g., 1-10 µm/s).

  • Force Curve Analysis: The resulting force-distance curve will show a characteristic plateau if a tether is formed. The height of this plateau corresponds to the tether force.

  • Tension Calculation: Calculate the apparent membrane tension (T) from the tether force (f) and the membrane bending rigidity (κ) using the formula: T = f² / (8π²κ).[3]

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the logic behind the validation, the following diagrams are provided.

experimental_workflow cluster_flipper Flipper-TR + FLIM cluster_afm Atomic Force Microscopy cluster_validation Validation Logic f_cell Plate Cells f_stain Stain with Flipper-TR f_cell->f_stain f_image Acquire FLIM Data f_stain->f_image f_analyze Analyze Lifetime (τ) f_image->f_analyze a_cell Plate Cells a_probe Calibrate AFM Probe a_cell->a_probe a_pull Pull Membrane Tether a_probe->a_pull a_analyze Analyze Force Curve (f) a_pull->a_analyze v_induce Induce Tension Change (e.g., Osmotic Shock) v_flipper Measure Δτ with Flipper-TR v_induce->v_flipper v_afm Measure Δf with AFM v_induce->v_afm v_correlate Correlate Δτ and Δf v_flipper->v_correlate v_afm->v_correlate

Caption: Experimental workflows for Flipper-TR/FLIM and AFM, and the logic for validation.

signaling_pathway cluster_stimulus Stimulus cluster_cell Cellular Response cluster_measurement Measurement stimulus Mechanical or Chemical Stimulus membrane Change in Membrane Tension stimulus->membrane lipid_packing Altered Lipid Packing membrane->lipid_packing afm AFM Tether Force Change (Δf) membrane->afm measured by flipper Flipper-TR Lifetime Change (Δτ) lipid_packing->flipper sensed by

Caption: Relationship between a stimulus, cellular response, and measurement by Flipper-TR and AFM.

Conclusion: Choosing the Right Tool for the Job

Both Flipper-TR with FLIM and Atomic Force Microscopy are powerful techniques for investigating the complex world of cellular mechanics.

Flipper-TR excels in providing a dynamic, semi-quantitative overview of membrane tension across entire cells and cell populations. Its minimally invasive nature makes it ideal for studying the temporal evolution of membrane tension in response to various stimuli in living cells.

Atomic Force Microscopy , on the other hand, offers a direct and highly localized measurement of the mechanical forces at the cell surface, providing a gold standard for quantifying membrane tension at the nanoscale.

The choice between these two techniques will ultimately depend on the specific research question. For studies requiring high-throughput, dynamic visualization of tension changes across a cell, Flipper-TR is an excellent choice. For experiments demanding precise, quantitative force measurements at specific locations on the cell membrane, AFM remains the technique of choice. The complementary nature of these two methods also presents exciting opportunities for correlative studies, where the global view offered by Flipper-TR can be complemented by the high-resolution force measurements of AFM to gain a more complete understanding of the role of membrane tension in health and disease.

References

Cross-Validation of Flipper-TR and Micropipette Aspiration for Measuring Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the field of mechanobiology, understanding the forces at play within and upon cellular membranes is critical. Membrane tension, a key physical parameter, governs a multitude of cellular processes, including endocytosis, exocytosis, cell migration, and division. This guide provides a comprehensive comparison of two prominent techniques for measuring membrane tension: the fluorescent probe Flipper-TR and the biophysical method of micropipette aspiration. We present a cross-validation of their results, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and applying these powerful methodologies.

Introduction to the Techniques

Flipper-TR® is an advanced fluorescent probe designed to quantitatively report on membrane tension in living cells.[1] It operates by inserting into the plasma membrane, where its conformation, and thus its fluorescence lifetime, is sensitive to the physical state of the lipid bilayer.[2][3] In a relaxed membrane, the probe is in a twisted state. As membrane tension increases, the surrounding lipids become more ordered and packed, forcing the probe into a more planar conformation.[2][4][5] This planarization leads to a measurable increase in its fluorescence lifetime, which is detected using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2]

Micropipette Aspiration (MA) is a classic and powerful biophysical technique used to measure the mechanical properties of cells, including membrane tension, cortical tension, and elasticity.[6][7][8] The method involves applying a controlled negative pressure (suction) to the surface of a cell using a glass micropipette with a diameter of several microns.[9][10][11] By measuring the deformation of the cell membrane as it is drawn into the pipette, researchers can calculate the membrane tension based on the principles of Laplace's law.[10]

Comparison of Methodologies

The choice between Flipper-TR and micropipette aspiration depends on the specific experimental question, the required spatiotemporal resolution, and the available equipment. The following table summarizes the key characteristics of each technique.

FeatureFlipper-TR with FLIMMicropipette Aspiration
Measurement Principle Reports on local lipid packing and order via fluorescence lifetime changes of a molecular probe.[2][4]Direct physical measurement of cell deformation in response to a known suction pressure.[6][9][11]
Parameter Measured Changes in membrane tension, correlated to fluorescence lifetime (τ).[1][12]Apparent membrane tension (T), cortical tension, elastic moduli.[7][13]
Nature of Measurement Molecular-level, indirect measurement of tension.[2]Cellular-level, direct physical force measurement.[8]
Spatiotemporal Resolution High spatial (~200 nm) and temporal resolution (seconds to minutes).[2][12][14]Lower spatial (microns) and temporal resolution (tens of seconds to minutes).[15]
Throughput High; can image many cells simultaneously.Low; typically measures one cell at a time (~20 cells/hour).[15]
Cell State Adherent or suspension cells, tissues, and organisms.[1][16]Primarily for cells in suspension or lightly adherent cells.[8][9]
Key Equipment Confocal microscope with FLIM capability (e.g., TCSPC system).[1][14]Inverted microscope, micromanipulator, pressure control system.[11][15]
Advantages High resolution, subcellular localization possible, less invasive, high throughput.[2]Direct force measurement, well-established physical model, provides multiple mechanical parameters.[7][8]
Limitations Lifetime can be sensitive to lipid composition, not just tension.[2] Calibration to absolute tension values is complex.[1]Invasive, lower throughput, can be technically challenging.[15]

Cross-Validation: Experimental Data

Direct comparative studies have been performed to cross-validate the measurements from Flipper-TR and micropipette aspiration. These experiments reveal a crucial aspect of Flipper-TR's reporting mechanism: its sensitivity to tension-induced changes in lipid phase behavior.

A key study performed micropipette aspiration on HeLa cells and Giant Unilamellar Vesicles (GUVs) stained with Flipper-TR.[17] The results showed that applying mechanical tension via micropipette aspiration leads to an increase in the Flipper-TR fluorescence lifetime in living cells, consistent with observations from osmotic shock experiments.[12][18]

SystemAspiration Pressure (Pa)Flipper-TR Lifetime (τ₁) ChangeInterpretation
HeLa Cells 0 to ~100Increase of ~0.2 nsIn living cells, mechanically applied tension increases lipid order, leading to a longer Flipper-TR lifetime.[17]
GUVs (Simple Lipid Mix) 0 to ~0.4 mN/mDecrease of ~1.3 ns·m·mN⁻¹In simple membranes lacking complex phase behavior, increased tension decreases lipid packing, resulting in a shorter lifetime.[18][19]
GUVs (Phase-Separating Mix) High TensionPhase separation observedTension can induce phase separation, creating ordered domains where Flipper-TR lifetime is high.[18]

These findings highlight that Flipper-TR's response in complex biological membranes is not solely due to the stretching of the membrane but is intimately linked to tension-induced changes in lipid organization, such as phase separation.[4][18]

Experimental Protocols

Flipper-TR Staining and FLIM Imaging

This protocol is a generalized procedure based on manufacturer recommendations and published studies.[1][16][20] Optimal conditions should be determined empirically for each cell type.

  • Stock Solution Preparation : Dissolve the Flipper-TR® vial content in 50 µL of anhydrous DMSO to create a 1 mM stock solution. Store at -20°C or below.[1]

  • Cell Preparation : Culture cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Staining : Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM. For cultured cells, 1 µM for 15 minutes is often sufficient, while for tissues, 2 µM for 30 minutes may be needed to ensure penetration.[16][20]

  • Washing : Gently rinse the cells or tissue three times with fresh, pre-warmed medium to remove unbound probe.[16]

  • FLIM Acquisition :

    • Image the cells on a confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).

    • Excite the Flipper-TR probe using a 488 nm laser.[1]

    • Collect emission between 575 and 625 nm.[1]

    • Acquire photon data until sufficient counts per pixel are collected for robust lifetime fitting (typically >100 photons in the brightest pixel).[20]

  • Data Analysis :

    • Fit the fluorescence decay data using a bi-exponential decay model.[1][3]

    • The longer lifetime component (τ₁) is used to report on membrane tension, with longer lifetimes corresponding to higher tension.[1]

Micropipette Aspiration

This protocol outlines the general steps for a classic micropipette aspiration experiment.[9][11][15][21]

  • Micropipette Preparation : Pull glass capillaries to create micropipettes with a smooth, uniform inner diameter (typically 3-8 µm). The tip should be fire-polished for a smooth surface.

  • System Setup :

    • Mount the micropipette in a holder connected to a pressure control system (e.g., a water reservoir of adjustable height or a microfluidic pump).[11][15]

    • Mount the holder on a micromanipulator for precise positioning.[11]

    • Place the cell sample in a chamber on the stage of an inverted microscope.

  • Calibration : Calibrate the pressure system and measure the inner radius (Rₚ) of the micropipette using a calibrated graticule.[21]

  • Aspiration Procedure :

    • Select a spherical, healthy-looking cell in suspension.

    • Using the micromanipulator, bring the pipette tip into gentle contact with the cell.[11]

    • Apply a small initial suction pressure (ΔP) to form a seal and draw a small, hemispherical projection of the membrane into the pipette.

    • Incrementally increase the suction pressure in defined steps.

    • At each pressure step, allow the projection to reach an equilibrium length (Lₚ) and record the image.[21]

  • Data Analysis :

    • Measure the projection length (Lₚ) from the recorded images for each corresponding pressure (ΔP).

    • Calculate the apparent membrane tension (T) using the Law of Laplace for the liquid drop model, where the cell is treated as a liquid droplet with a constant surface tension: T = (ΔP * Rₚ) / (2 * (1 - Rₚ/R꜀)) where R꜀ is the radius of the cell outside the pipette.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows and the logic behind the cross-validation of Flipper-TR and micropipette aspiration.

Flipper_TR_Workflow cluster_prep Sample Preparation cluster_acq FLIM Acquisition cluster_analysis Data Analysis p1 Prepare 1 mM Flipper-TR Stock in DMSO p3 Dilute Probe to 1-2 µM in Medium & Stain Cells p1->p3 p2 Culture Cells on Imaging Dish p2->p3 p4 Wash Cells to Remove Unbound Probe p3->p4 a1 Mount Dish on FLIM Microscope p4->a1 a2 Excite at 488 nm Collect 575-625 nm a1->a2 a3 Acquire Photon Decay Data a2->a3 d1 Fit Decay Data with Bi-Exponential Model a3->d1 d2 Extract Long Lifetime Component (τ₁) d1->d2 d3 Generate Lifetime Map (Membrane Tension Map) d2->d3

Caption: Experimental workflow for measuring membrane tension using Flipper-TR and FLIM.

MA_Workflow cluster_prep System Preparation cluster_acq Aspiration Experiment cluster_analysis Data Analysis p1 Prepare Micropipettes (Pull & Polish) p2 Setup Microscope, Micromanipulator & Pressure System p1->p2 p3 Calibrate Pressure & Pipette Radius (Rp) p2->p3 a1 Select Cell and Position Pipette p3->a1 a2 Apply Incremental Suction Pressure (ΔP) a1->a2 a3 Record Image of Membrane Projection (Lp) at Each Step a2->a3 d1 Measure Projection Length (Lp) from Images a3->d1 d2 Apply Laplace's Law to Data d1->d2 d3 Calculate Membrane Tension (T) d2->d3 Cross_Validation_Logic cluster_exp Combined Experiment cluster_comp Data Comparison & Validation cluster_outcome Outcome exp_cell Prepare Cells Stained with Flipper-TR exp_ma Perform Micropipette Aspiration to Apply Known Tension (ΔP) exp_cell->exp_ma exp_flim Simultaneously Perform FLIM to Measure Lifetime (τ₁) exp_cell->exp_flim comp Correlate Applied Tension (ΔP) with Measured Lifetime (τ₁) exp_ma->comp exp_flim->comp outcome Validate Flipper-TR's Response to Mechanical Force & Elucidate Reporting Mechanism in Cells comp->outcome

References

Advantages of Flipper-TR 5 over traditional mechanobiology techniques.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the Flipper-TR 5 fluorescent membrane tension probe with traditional mechanobiology techniques, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding its advantages and applications.

In the intricate world of cellular mechanics, understanding the forces at play within and between cells is paramount to deciphering fundamental biological processes and developing effective therapeutics. For decades, researchers have relied on a toolbox of mechanobiology techniques to probe these forces. However, these traditional methods, while foundational, often come with inherent limitations. The advent of the this compound fluorescent membrane tension probe marks a significant advancement in the field, offering a non-invasive, high-resolution, and dynamic window into the mechanical landscape of living cells.

This guide provides an objective comparison of this compound with established techniques such as Traction Force Microscopy (TFM), Atomic Force Microscopy (AFM), and Micropipette Aspiration. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the underlying principles and workflows.

This compound: Illuminating Membrane Tension with Unprecedented Precision

This compound is a fluorescent probe designed to specifically insert into the plasma membrane of living cells and report changes in membrane tension through alterations in its fluorescence lifetime.[1] Its mechanism relies on the planarization of its molecular structure in response to increased lateral pressure within the lipid bilayer.[2] This change in conformation leads to a measurable increase in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3]

Key Advantages of this compound:
  • Non-Invasiveness: Unlike techniques that require direct physical contact and manipulation of the cell, this compound is a molecular probe that provides readings without significant mechanical perturbation.

  • High Spatiotemporal Resolution: FLIM allows for the mapping of membrane tension with high spatial resolution across the cell membrane and with the ability to track dynamic changes over time.

  • Intracellular Measurements: Modified versions of the Flipper probe, such as ER Flipper-TR and Mito Flipper-TR, enable the measurement of membrane tension in specific intracellular organelles, a feat not easily achievable with traditional methods.[4]

  • Quantitative and Direct Measurement: this compound provides a quantitative readout of membrane tension that can be correlated with cellular processes.[5]

Traditional Mechanobiology Techniques: The Foundation and Its Limitations

Traction Force Microscopy (TFM)

Traction Force Microscopy is a widely used technique to measure the forces exerted by cells on their surrounding substrate.[6] It involves culturing cells on a soft, elastic gel embedded with fluorescent beads.[6] As cells adhere and exert forces, they deform the gel, causing the beads to displace. By tracking the displacement of these beads and knowing the mechanical properties of the gel, the traction forces can be calculated.[6][7]

Advantages of TFM:

  • Provides a map of the distribution of traction forces at the cell-substrate interface.

  • Can be used to study the collective behavior of cells.

Limitations of TFM:

  • Indirect measurement of cellular forces.

  • Limited to adherent cells on a 2D substrate.

  • Resolution is limited by the density of the fluorescent beads.

  • Does not measure forces within the cell or at cell-cell junctions.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy utilizes a sharp tip attached to a flexible cantilever to scan the surface of a cell and measure its topography and mechanical properties.[8][9] By indenting the cell with the tip and measuring the cantilever's deflection, researchers can calculate properties like Young's modulus (a measure of stiffness).[10]

Advantages of AFM:

  • Provides high-resolution topographical images of the cell surface.

  • Can measure local mechanical properties at the nanoscale.

  • Can be used to probe specific molecules on the cell surface.

Limitations of AFM:

  • Invasive, as it involves direct physical contact with the cell, which can induce cellular responses.

  • Measurements are localized to the point of indentation.

  • Can be challenging to perform on soft, living cells without causing damage.

  • Throughput is generally low.

Micropipette Aspiration

Micropipette aspiration involves using a small glass pipette to apply a controlled suction pressure to a portion of a cell membrane.[11] By measuring the extent to which the membrane is aspirated into the pipette for a given pressure, one can determine properties like membrane tension and cortical stiffness.[11][12]

Advantages of Micropipette Aspiration:

  • Provides a direct measurement of membrane tension and cortical stiffness.

  • Can be used to study the mechanical properties of single cells in suspension.

Limitations of Micropipette Aspiration:

  • Highly invasive and can cause significant deformation of the cell.

  • Measurements are localized to the aspirated region.

  • Low throughput and technically challenging to perform.

  • Not suitable for measuring forces in adherent cells or within tissues.

Quantitative Comparison of Mechanobiology Techniques

FeatureThis compoundTraction Force Microscopy (TFM)Atomic Force Microscopy (AFM)Micropipette Aspiration
Measurement Principle Fluorescence Lifetime ChangeSubstrate DeformationCantilever DeflectionMembrane Deformation
Parameter Measured Membrane TensionTraction ForcesElastic Modulus, Adhesion ForceMembrane Tension, Cortical Stiffness
Invasiveness Non-invasiveMinimally invasiveInvasiveHighly invasive
Spatial Resolution High (sub-micron)Micron-scaleNanoscaleMicron-scale
Temporal Resolution High (milliseconds to seconds)Seconds to minutesSeconds to minutesSeconds to minutes
Force Range pN to nN (inferred)nN to µNpN to nNpN to nN
Cell Type Adherent & SuspensionAdherentAdherent & SuspensionSuspension & Adherent (localized)
Intracellular Measurement Yes (with modified probes)NoNoNo
Throughput HighMediumLowLow

Experimental Protocols

This compound Staining and FLIM Imaging

Materials:

  • This compound probe (e.g., from Spirochrome)

  • Anhydrous DMSO

  • Cell culture medium

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence Lifetime Imaging Microscope (FLIM) system with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm).

Protocol:

  • Prepare a 1 mM stock solution of this compound by dissolving the probe in anhydrous DMSO.

  • Prepare the staining solution by diluting the stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium.

  • Replace the existing cell culture medium with the staining solution.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 15-30 minutes.

  • Image the cells using a FLIM system. Acquire fluorescence lifetime data and analyze it to generate a map of membrane tension. The fluorescence lifetime of this compound typically ranges from 2.8 to 7.0 ns, with longer lifetimes indicating higher membrane tension.[4]

Flipper_TR_Workflow cluster_preparation Probe Preparation cluster_staining Cell Staining cluster_imaging FLIM Imaging & Analysis prep_stock Prepare 1 mM This compound Stock in DMSO prep_stain Dilute to 1-5 µM in Culture Medium prep_stock->prep_stain add_stain Replace Medium with Staining Solution prep_stain->add_stain incubate Incubate 15-30 min at 37°C add_stain->incubate flim Acquire Fluorescence Lifetime Data incubate->flim analysis Analyze Lifetime to Map Tension flim->analysis

This compound Experimental Workflow

Traction Force Microscopy (TFM)

Materials:

  • Polyacrylamide or PDMS gel solution

  • Fluorescent microbeads (e.g., 0.2-1.0 µm diameter)

  • Glass-bottom dishes

  • Cross-linking agent (e.g., bis-acrylamide)

  • Polymerization initiator (e.g., APS and TEMED)

  • Extracellular matrix protein (e.g., collagen, fibronectin)

  • Fluorescence microscope

Protocol:

  • Prepare the gel solution with the desired stiffness and mix in the fluorescent microbeads.

  • Activate the glass surface of the dish to ensure gel attachment.

  • Pipette the gel solution onto the activated glass surface and cover with a coverslip to create a thin, uniform layer.

  • Allow the gel to polymerize.

  • Coat the surface of the gel with an extracellular matrix protein to promote cell adhesion.

  • Seed the cells onto the gel and allow them to adhere and spread.

  • Acquire a "force" image of the fluorescent beads underneath and around the cells.

  • Detach the cells from the gel (e.g., using trypsin).

  • Acquire a "reference" image of the beads in their relaxed state.

  • Analyze the displacement of the beads between the force and reference images to calculate the traction forces.[13][14]

TFM_Workflow cluster_gel Gel Preparation cluster_cell Cell Culture & Imaging cluster_analysis Data Analysis prep_gel Prepare Gel Solution with Fluorescent Beads polymerize Polymerize Gel on Activated Surface prep_gel->polymerize coat Coat Gel with ECM Protein polymerize->coat seed_cells Seed Cells on Gel coat->seed_cells force_image Acquire 'Force' Image of Beads seed_cells->force_image detach_cells Detach Cells force_image->detach_cells ref_image Acquire 'Reference' Image of Beads detach_cells->ref_image analyze Calculate Bead Displacement and Traction Forces ref_image->analyze

Traction Force Microscopy Workflow

Atomic Force Microscopy (AFM)

Materials:

  • Atomic Force Microscope

  • AFM cantilevers with a sharp tip

  • Cells cultured on a suitable substrate (e.g., glass coverslip)

  • Cell culture medium

Protocol:

  • Calibrate the AFM cantilever to determine its spring constant.

  • Mount the cell sample on the AFM stage.

  • Approach the AFM tip to the surface of the cell.

  • Perform force-distance spectroscopy:

    • Press the tip into the cell to a defined force or indentation depth.

    • Record the deflection of the cantilever as a function of the piezo-displacement.

  • Retract the tip from the cell surface.

  • Analyze the force-distance curve to calculate the Young's modulus and other mechanical properties using an appropriate contact mechanics model (e.g., Hertz model).[15][16][17]

AFM_Workflow cluster_setup AFM Setup cluster_measurement Measurement cluster_analysis Data Analysis calibrate Calibrate AFM Cantilever mount Mount Cell Sample calibrate->mount approach Approach Tip to Cell Surface mount->approach indent Indent Cell and Record Force-Distance Curve approach->indent retract Retract Tip indent->retract analyze Analyze Force Curve to Calculate Mechanical Properties retract->analyze

Atomic Force Microscopy Workflow

Micropipette Aspiration

Materials:

  • Micropipette puller

  • Glass capillaries

  • Microforge

  • Micromanipulator

  • Pressure control system

  • Inverted microscope

  • Cells in suspension

Protocol:

  • Fabricate a micropipette with a smooth, flat tip of a desired diameter (typically 2-5 µm) using a micropipette puller and microforge.

  • Fill the micropipette with a suitable buffer solution.

  • Mount the micropipette on a micromanipulator and connect it to a pressure control system.

  • Place the cell suspension in a chamber on the microscope stage.

  • Bring the micropipette into contact with a single cell.

  • Apply a controlled negative pressure to aspirate a portion of the cell membrane into the pipette.

  • Measure the length of the membrane projection inside the pipette at a given pressure.

  • Analyze the relationship between the applied pressure and the aspirated length to determine membrane tension and cortical stiffness.[18][19][20]

Micropipette_Workflow cluster_setup Setup cluster_aspiration Aspiration cluster_analysis Data Analysis fabricate Fabricate and Fill Micropipette mount Mount Micropipette and Connect to Pressure System fabricate->mount contact Contact Cell with Micropipette mount->contact apply_pressure Apply Negative Pressure and Aspirate Membrane contact->apply_pressure measure Measure Aspirated Length apply_pressure->measure analyze Analyze Pressure vs. Length to Determine Properties measure->analyze

Micropipette Aspiration Workflow

Conclusion

This compound represents a paradigm shift in the study of mechanobiology. Its ability to non-invasively and quantitatively measure membrane tension in living cells and organelles with high spatiotemporal resolution offers a significant advantage over traditional techniques. While TFM, AFM, and micropipette aspiration remain valuable tools for specific applications, this compound opens up new avenues of research by providing a more direct and dynamic view of the mechanical forces that govern cellular life. For researchers and professionals in drug development, this compound provides a powerful new tool to investigate the mechanobiological effects of novel compounds and to better understand the mechanical basis of disease.

References

A Comparative Guide to Fluorescent Probes for Quantitative Membrane Tension Sensing: Flipper-TR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular mechanobiology, the accurate measurement of plasma membrane tension is paramount. This guide provides a detailed comparison of Flipper-TR®, a widely used fluorescent probe for quantitative tension sensing, with other notable alternatives. We delve into their operational principles, performance data, and experimental protocols to facilitate an informed choice for your specific research needs.

Introduction to Membrane Tension Sensing

Membrane tension is a critical regulator of a vast array of cellular processes, including cell migration, endocytosis, and signal transduction. The advent of fluorescent probes that can report on the mechanical state of the lipid bilayer has revolutionized the study of these phenomena. Flipper-TR® has emerged as a prominent tool in this domain, offering quantitative insights through Fluorescence Lifetime Imaging Microscopy (FLIM). However, like any tool, it possesses inherent limitations. This guide will objectively compare Flipper-TR® with two major classes of alternative fluorescent probes: molecular rotors and the solvatochromic dye Merocyanine (B1260669) 540.

Flipper-TR®: The Planarizable Push-Pull Probe

Flipper-TR® is a mechanosensitive fluorescent probe designed to directly report on the lipid packing of cellular membranes, which is correlated with membrane tension.[1][2] Its design features two dithienothiophene "flippers" that can twist relative to each other. In a relaxed, low-tension membrane, the probe adopts a twisted conformation. As membrane tension increases, the lateral pressure from surrounding lipids forces the probe into a more planar conformation. This planarization leads to a longer fluorescence lifetime, which can be quantitatively measured using FLIM.[1][2][3]

Accuracy and Performance of Flipper-TR®

The fluorescence lifetime of Flipper-TR® exhibits a linear relationship with membrane tension in cellular environments, enabling straightforward quantification.[4] This relationship, however, is cell-type specific and requires calibration.[1][2] The probe is highly sensitive to changes in lipid packing and can detect subtle variations in membrane tension.[3]

Limitations of Flipper-TR®

Despite its strengths, Flipper-TR® has several limitations that researchers must consider:

  • Sensitivity to Lipid Composition and Temperature: The fluorescence lifetime of Flipper-TR® is not solely dependent on tension but is also significantly influenced by the lipid composition, membrane order, and temperature.[5] This can confound the interpretation of results if these parameters change concurrently with membrane tension.

  • Photo-induced Artifacts: Under illumination, especially during prolonged FLIM imaging, Flipper-TR® can act as a photosensitizer, generating singlet oxygen that leads to lipid hydroperoxidation.[3] This process can artificially increase membrane tension, leading to an increase in the probe's fluorescence lifetime, an important artifact to control for.[3]

  • Potential for Inconsistent Response: In some biological systems, such as the Drosophila germ cell membrane, Flipper-TR® has shown an inverse correlation between lifetime and tension, contrary to observations in mammalian cells.[5] This highlights the importance of careful calibration and validation in each experimental system.

  • Internalization: Prolonged incubation can lead to the endocytosis of Flipper-TR®, resulting in staining of internal membrane structures and potentially interfering with plasma membrane-specific measurements.[5]

Alternative Probes for Membrane Mechanics

While Flipper-TR® is a powerful tool, other fluorescent probes can provide complementary information on the mechanical state of the membrane. Here, we focus on molecular rotors and Merocyanine 540.

Molecular Rotors (e.g., BODIPY-based)

Molecular rotors are fluorescent molecules whose fluorescence lifetime is sensitive to the viscosity of their immediate microenvironment.[6][7] In the context of lipid membranes, viscosity is related to lipid packing and, by extension, can be influenced by membrane tension.[6] BODIPY-based molecular rotors are a popular choice due to their excellent photophysical properties.[8]

Accuracy and Performance of Molecular Rotors

The relationship between the fluorescence lifetime of molecular rotors and viscosity is well-described by the Förster-Hoffmann equation, allowing for quantitative viscosity mapping of cellular membranes.[6][8] Some studies have used molecular rotors to investigate changes in membrane microviscosity under osmotic stress, suggesting their potential for tension sensing.[6] However, a direct and universally accepted calibration curve linking their fluorescence lifetime to membrane tension is not as well-established as for Flipper-TR®. The response of molecular rotors to tension can be complex and dependent on the lipid composition of the membrane.[6]

Limitations of Molecular Rotors
  • Indirect Measurement of Tension: Molecular rotors primarily measure viscosity. While viscosity and tension are related, they are not the same physical parameter. Changes in membrane composition can alter viscosity without a direct change in tension, and vice-versa.

  • Sensitivity to Temperature and Polarity: The fluorescence lifetime of some molecular rotors can be sensitive to temperature and the polarity of the environment, which can introduce artifacts.[7]

  • Partitioning Behavior: The partitioning of molecular rotors into different lipid phases can be uneven, potentially biasing measurements towards more disordered regions of the membrane.[7]

Merocyanine 540 (MC540)

Merocyanine 540 is a solvatochromic dye that exhibits changes in its fluorescence properties based on the polarity and lipid packing of the membrane.[9][10] It preferentially binds to membranes with loosely packed lipids.[10]

Accuracy and Performance of Merocyanine 540

MC540 has been used to qualitatively assess changes in lipid organization in response to cellular activation and other stimuli.[10] Its fluorescence intensity and polarization can change in response to membrane potential and mechanical stress.[11] However, its use for quantitative tension sensing is not well-established. The relationship between its fluorescence properties and membrane tension is complex and not typically linear.

Limitations of Merocyanine 540
  • Lack of Quantitative Framework: There is no established model to directly and quantitatively relate MC540 fluorescence to membrane tension in a manner similar to Flipper-TR®.

  • Sensitivity to Membrane Potential: MC540 fluorescence is highly sensitive to changes in transmembrane potential, which can be a significant confounding factor in many biological experiments.[11]

  • Phototoxicity: MC540 can induce photodynamic damage to cells upon illumination.[12]

  • Staining Specificity: The staining can be selective for certain cell types, such as electrically excitable cells.[13]

Quantitative Data Summary

The following tables summarize the key performance characteristics of Flipper-TR®, molecular rotors, and Merocyanine 540 for membrane tension sensing.

Probe Sensing Principle Primary Measurand Quantitative Readout Established Quantitative Relationship with Tension
Flipper-TR® Planarization of a push-pull fluorophoreLipid Packing / TensionFluorescence LifetimeYes (Linear, cell-type dependent)[1][4]
Molecular Rotors Intramolecular rotationViscosityFluorescence LifetimeIndirectly related, complex and composition-dependent[6]
Merocyanine 540 SolvatochromismLipid Packing / PolarityFluorescence Intensity/PolarizationNo (Primarily qualitative)[11]
Probe Key Advantages Key Limitations
Flipper-TR® - Direct and quantitative tension measurement- High sensitivity to lipid packing changes- Sensitive to lipid composition and temperature[5]- Potential for photo-induced artifacts[3]- Can show inconsistent response in some systems[5]- Internalization over time[5]
Molecular Rotors - Quantitative viscosity mapping- High photostability (BODIPY-based)- Indirect measure of tension- Can be sensitive to temperature and polarity[7]- Uneven partitioning in heterogeneous membranes[7]
Merocyanine 540 - Sensitive to changes in lipid packing- Simple intensity-based readout- Not suitable for quantitative tension measurement- Highly sensitive to membrane potential[11]- Phototoxic[12]- Cell-type specific staining[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summarized experimental protocols for using each class of probe.

Flipper-TR® Staining and FLIM Imaging Protocol

This protocol is adapted from established methods for live cell imaging.[5][14][15]

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Probe Preparation: Prepare a stock solution of Flipper-TR® in DMSO (e.g., 1 mM).

  • Staining: Dilute the Flipper-TR® stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM. Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed culture medium to remove excess probe.

  • FLIM Imaging:

    • Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

    • Excitation: Typically, a 488 nm pulsed laser is used.

    • Emission: Collect fluorescence emission between 550 nm and 650 nm.

    • Acquisition: Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting (typically >100 photons).

  • Data Analysis:

    • Fit the fluorescence decay curves using a bi-exponential decay model.

    • The average fluorescence lifetime (τ) is then correlated with membrane tension.

    • Calibration is performed by subjecting cells to osmotic shocks (hypotonic to increase tension, hypertonic to decrease tension) and measuring the corresponding lifetime changes.

Molecular Rotor (BODIPY-based) Staining and FLIM Imaging Protocol

This protocol is based on methods for measuring membrane viscosity.[16][17]

  • Cell Culture: As with Flipper-TR®, plate cells on appropriate imaging dishes.

  • Probe Preparation: Prepare a stock solution of the BODIPY-based molecular rotor in DMSO.

  • Staining: Dilute the stock solution in culture medium to a final concentration typically in the low micromolar range. Incubate cells for 30-60 minutes.

  • Washing: Wash the cells with fresh medium.

  • FLIM Imaging:

    • Use a similar FLIM setup as for Flipper-TR®.

    • Excitation: The excitation wavelength will depend on the specific BODIPY derivative but is often around 488 nm.

    • Emission: The emission window will also be specific to the probe.

    • Acquisition: Acquire FLIM data.

  • Data Analysis:

    • Fit the fluorescence decay curves.

    • The fluorescence lifetime is then related to viscosity using a calibration curve generated by measuring the lifetime of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).

    • To relate this to tension, one would need to perform experiments where tension is independently modulated (e.g., via osmotic shock) and observe the corresponding changes in viscosity.

Merocyanine 540 Staining and Fluorescence Imaging Protocol

This protocol is for qualitative assessment of lipid packing.[10][18]

  • Cell Culture: Grow cells on coverslips or in imaging dishes.

  • Probe Preparation: Prepare a stock solution of Merocyanine 540 in ethanol (B145695) or DMSO.

  • Staining: Dilute the stock solution in a suitable buffer (e.g., PBS or culture medium) to a final concentration of 1-10 µg/mL. Incubate the cells for 5-15 minutes at room temperature or 37°C.

  • Washing: Gently wash the cells to remove unbound dye.

  • Fluorescence Imaging:

    • Use a standard fluorescence microscope.

    • Excitation: Typically around 488-514 nm.

    • Emission: Collect emission above 530 nm.

  • Data Analysis:

    • Analyze changes in fluorescence intensity in different regions of the cell or in response to stimuli.

    • For more advanced analysis, fluorescence polarization or spectral imaging can be employed to gain more insights into the membrane environment.

Visualizations

Signaling Pathway: Membrane Tension and Cellular Response

MembraneTensionResponse Membrane Tension Signaling Tension Increased Membrane Tension Mechanosensors Mechanosensitive Ion Channels / Proteins Tension->Mechanosensors Activates Signaling Downstream Signaling Cascades Mechanosensors->Signaling Initiates Response Cellular Response (e.g., Cytoskeletal Remodeling, Gene Expression) Signaling->Response Regulates

Caption: Simplified signaling pathway initiated by changes in membrane tension.

Experimental Workflow: Quantitative Tension Sensing with Flipper-TR®

FlipperTR_Workflow Flipper-TR® Experimental Workflow Start Start: Live Cells Stain Stain with Flipper-TR® Start->Stain Wash Wash Excess Probe Stain->Wash Image FLIM Acquisition Wash->Image Analyze Fluorescence Lifetime Analysis Image->Analyze Calibrate Osmotic Shock Calibration Analyze->Calibrate Requires Result Quantitative Membrane Tension Map Analyze->Result Calibrate->Analyze

Caption: Workflow for quantitative membrane tension measurement using Flipper-TR® and FLIM.

Logical Relationship: Probe Properties and Measurands

ProbeRelationships Probe-Measurand Relationships cluster_probes Fluorescent Probes cluster_properties Membrane Properties Flipper Flipper-TR® Packing Lipid Packing Flipper->Packing Directly Senses Rotor Molecular Rotors Viscosity Viscosity Rotor->Viscosity Directly Senses MC540 Merocyanine 540 MC540->Packing Senses Potential Membrane Potential MC540->Potential Also Senses Tension Tension Viscosity->Packing Related to Packing->Tension Correlates with

Caption: Relationship between fluorescent probes and the membrane properties they measure.

Conclusion

Flipper-TR® stands out as a powerful and well-characterized tool for the direct and quantitative measurement of membrane tension in living cells. Its primary limitation is the need for careful control and consideration of environmental factors like lipid composition and temperature, as well as potential photo-induced artifacts.

Molecular rotors, particularly BODIPY-based probes, offer a robust method for quantifying membrane viscosity. While this provides an indirect route to assess changes in membrane mechanics, the direct correlation to tension is complex and less established than for Flipper-TR®.

Merocyanine 540 is a useful qualitative indicator of lipid packing but is not suitable for quantitative tension measurements and is confounded by its sensitivity to membrane potential.

The choice of probe will ultimately depend on the specific biological question. For direct, quantitative measurements of membrane tension, Flipper-TR® is currently the most established fluorescent tool. However, for researchers interested in the broader biophysical properties of the membrane, a multi-probe approach, potentially combining Flipper-TR® with a molecular rotor, could provide a more complete picture of the intricate interplay between membrane tension, viscosity, and lipid organization. As the field of mechanobiology continues to evolve, so too will the molecular tools available to unravel its complexities.

References

A Comparative Guide to Flipper Probes for Cellular Membrane Tension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different generations of Flipper probes, fluorescent reporters designed to measure membrane tension in living cells. Understanding the nuances of each probe's performance is critical for selecting the optimal tool for specific research applications in mechanobiology and drug discovery. This document outlines their key performance characteristics, supported by experimental data and detailed protocols, to aid in experimental design and data interpretation.

Probing the Mechanics of Cellular Membranes

Flipper probes are a class of mechanosensitive fluorescent probes that report on the physical state of lipid bilayers.[1] Their fluorescence lifetime is sensitive to the packing of lipid molecules within the membrane, which is directly related to membrane tension.[2] The core mechanism involves a "flipper" motion of two twisted dithienothiophenes within the probe's structure.[3][4] In a more fluid, low-tension membrane, the flipper is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a more ordered, high-tension membrane, the flipper becomes more planar, leading to a longer fluorescence lifetime.[4][5] This relationship allows for the quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][6]

The evolution of Flipper probes has led to the development of "generations" targeted to specific subcellular organelles, enabling researchers to investigate membrane tension in distinct cellular compartments. This guide focuses on the comparative analysis of these organelle-specific Flipper probes.[6]

Comparative Performance of Flipper Probe Generations

The selection of a Flipper probe depends on the specific organelle of interest and the experimental context. The following table summarizes the key quantitative parameters for the most commonly used Flipper probe generations.

ParameterFlipper-TR® (Plasma Membrane)ER Flipper-TR® (Endoplasmic Reticulum)Mito Flipper-TR® (Mitochondria)Lyso Flipper-TR® (Lysosomes)
Target Organelle Plasma MembraneEndoplasmic ReticulumMitochondriaLysosomes/Late Endosomes
Excitation Max (λex) 480 nm[7]480 nm[8]Not explicitly stated, likely similar to Flipper-TRNot explicitly stated, likely similar to Flipper-TR
Emission Max (λem) 600 nm[7]600 nm[8]Not explicitly stated, likely similar to Flipper-TRNot explicitly stated, likely similar to Flipper-TR
Molar Extinction Coefficient (ε) 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[7][8]1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[8]Not explicitly statedNot explicitly stated
Quantum Yield (QY) 30% (in AcOEt)[7][8]30% (in AcOEt)[8]Not explicitly statedNot explicitly stated
Fluorescence Lifetime Range (τ) 2.8 - 7.0 ns[9]2.8 - 7.0 ns[8]Not explicitly stated, likely similar to Flipper-TRNot explicitly stated, likely similar to Flipper-TR
Typical Lifetime in HeLa Cells (τ) ~4.5 ns[6]~3.5 ns[6]~3.2 ns[6]~4.0 ns[1]

Experimental Protocols

Accurate and reproducible measurements with Flipper probes require careful adherence to optimized experimental protocols. The following sections detail the methodologies for cell staining and for inducing and measuring changes in membrane tension.

General Cell Staining Protocol with Flipper Probes

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials:

  • Flipper Probe (Flipper-TR®, ER Flipper-TR®, Mito Flipper-TR®, or Lyso Flipper-TR®)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging dish or chambered coverglass

  • Cells of interest

Procedure:

  • Prepare a 1 mM stock solution: Dissolve the Flipper probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture: Plate cells on a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM Flipper probe stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.[4] Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the 1 µM Flipper probe staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.[4] Incubation times may need to be optimized.

  • Imaging: The cells are now ready for FLIM imaging. It is generally not necessary to wash out the probe before imaging, as it is only fluorescent when inserted into a membrane.[3]

Induction and Measurement of Membrane Tension Changes using Osmotic Shock

Osmotic shock is a common method to acutely modulate plasma membrane tension. This protocol describes how to induce hypertonic or hypotonic shock and measure the corresponding changes in Flipper probe fluorescence lifetime.

Materials:

  • Cells stained with Flipper-TR® as described above

  • Isotonic imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Hypertonic solution (e.g., Isotonic buffer with added sorbitol or sucrose (B13894) to increase osmolarity)

  • Hypotonic solution (e.g., Isotonic buffer diluted with distilled water to decrease osmolarity)

  • FLIM microscope system

Procedure:

  • Baseline Imaging: Acquire a baseline FLIM image of the Flipper-TR® stained cells in an isotonic imaging buffer.

  • Induce Osmotic Shock:

    • Hypertonic Shock: Carefully replace the isotonic buffer with a pre-warmed hypertonic solution. This will cause water to leave the cells, decreasing membrane tension.

    • Hypotonic Shock: Carefully replace the isotonic buffer with a pre-warmed hypotonic solution. This will cause water to enter the cells, increasing membrane tension.

  • Post-Shock Imaging: Immediately after the solution exchange, acquire a series of FLIM images over time to capture the dynamic changes in fluorescence lifetime.

  • Data Analysis: Analyze the FLIM data to quantify the changes in the fluorescence lifetime of the Flipper probe. A decrease in lifetime indicates a decrease in membrane tension (hypertonic shock), while an increase in lifetime indicates an increase in membrane tension (hypotonic shock).

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Probe Preparation & Cell Staining cluster_imaging FLIM Imaging & Data Acquisition cluster_analysis Data Analysis & Interpretation prep_probe Prepare 1 mM Flipper Probe Stock in DMSO stain_solution Dilute to 1 µM in Culture Medium prep_probe->stain_solution incubate Incubate Cells with Probe (15-30 min) stain_solution->incubate plate_cells Plate Cells in Imaging Dish plate_cells->incubate baseline Acquire Baseline FLIM Image (Isotonic) incubate->baseline osmotic_shock Induce Osmotic Shock (Hyper/Hypotonic) baseline->osmotic_shock post_shock Acquire Post-Shock FLIM Images osmotic_shock->post_shock lifetime_analysis Analyze Fluorescence Lifetime Changes post_shock->lifetime_analysis correlate Correlate Lifetime with Membrane Tension lifetime_analysis->correlate conclusion Draw Biological Conclusions correlate->conclusion

Caption: Experimental workflow for measuring membrane tension changes using Flipper probes.

Signaling_Pathway cluster_low Low Membrane Tension cluster_high High Membrane Tension Membrane_State Membrane State Lipid_Packing Lipid Packing Density Membrane_State->Lipid_Packing Flipper_Conformation Flipper Probe Conformation Lipid_Packing->Flipper_Conformation Fluorescence_Lifetime Fluorescence Lifetime (τ) Flipper_Conformation->Fluorescence_Lifetime Low_Tension Low Tension (e.g., Hypertonic Shock) Disordered Disordered Lipids Low_Tension->Disordered Twisted Twisted Flipper Disordered->Twisted Short_Lifetime Shorter τ Twisted->Short_Lifetime High_Tension High Tension (e.g., Hypotonic Shock) Ordered Ordered Lipids High_Tension->Ordered Planar Planar Flipper Ordered->Planar Long_Lifetime Longer τ Planar->Long_Lifetime

Caption: Relationship between membrane tension and Flipper probe fluorescence lifetime.

References

A Head-to-Head Comparison: Flipper-TR® vs. Merocyanine Dyes for Membrane Potential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cardiology, and drug discovery, the precise measurement of cellular membrane potential is critical. This guide provides an objective comparison of two prominent classes of fluorescent probes: the mechanosensitive Flipper-TR® and the electrochromic merocyanine (B1260669) dyes, offering insights into their mechanisms, performance, and experimental usability.

The plasma membrane's electrical potential is a key determinant of cellular function, governing everything from neuronal firing to muscle contraction. Fluorescent indicators that can dynamically report changes in this potential are invaluable tools. Among the available options, Flipper-TR® and merocyanine dyes like di-4-ANEPPS represent distinct approaches to visualizing this fundamental biological parameter.

Mechanism of Action: A Tale of Two Responses

The fundamental difference between Flipper-TR® and merocyanine dyes lies in how they translate changes in the membrane environment into a fluorescent signal.

Flipper-TR® , a relatively newer probe, operates on a principle of mechanosensing.[1][2] It is composed of two "flipper" motifs that can twist relative to each other.[3][4] When inserted into a lipid bilayer, the lateral pressure exerted by the packed lipid molecules restricts this twisting motion.[3][4] Increased membrane tension or lipid order leads to a more planar conformation of the dye.[1][4][5] This planarization alters the probe's excited state, resulting in a longer fluorescence lifetime.[3][4][5] Therefore, Flipper-TR® primarily reports on membrane tension and lipid packing, which are indirectly related to membrane potential, by measuring changes in its fluorescence lifetime via Fluorescence Lifetime Imaging Microscopy (FLIM).[3][4][6]

Merocyanine dyes , such as the widely used di-4-ANEPPS, are classified as fast-response, electrochromic probes.[7][8][9] Their mechanism relies on the Stark effect. The dye molecule possesses a large dipole moment, and when the electric field across the membrane changes (i.e., the membrane potential fluctuates), the electronic structure of the dye is perturbed.[9][10] This perturbation causes a shift in the dye's excitation and emission spectra.[9][11] For example, hyperpolarization (increase in membrane potential) typically leads to a decrease in fluorescence when excited at shorter wavelengths and an increase at longer wavelengths.[11] This spectral shift allows for ratiometric imaging, which can correct for variations in dye concentration and illumination intensity.[11]

G Figure 1. Sensing Mechanisms of Membrane Potential Probes cluster_0 Flipper-TR® (Mechanosensitive) cluster_1 Merocyanine Dyes (Electrochromic) MP0 Change in Membrane Lipid Packing / Tension MP1 Mechanical Compression on Flipper-TR® Molecule MP0->MP1 MP2 Planarization of Dithienothiophene Flippers MP1->MP2 MP3 Change in Excited State MP2->MP3 MP4 Altered Fluorescence LIFETIME MP3->MP4 MD0 Change in Transmembrane Electric Field (Voltage) MD1 Interaction with Dye's Permanent Dipole Moment MD0->MD1 MD2 Perturbation of Dye's Electronic Structure MD1->MD2 MD3 Shift in Excitation/ Emission SPECTRA MD2->MD3 MD4 Altered Fluorescence INTENSITY MD3->MD4

Figure 1. Sensing Mechanisms of Membrane Potential Probes

Performance Metrics: A Quantitative Comparison

The choice between Flipper-TR® and merocyanine dyes often comes down to the specific requirements of the experiment. Key performance indicators reveal distinct advantages for each probe type.

FeatureFlipper-TR®Merocyanine Dyes (e.g., di-4-ANEPPS)
Primary Signal Fluorescence LifetimeFluorescence Intensity / Spectral Shift
Sensing Mechanism Mechanosensitive (Lipid Packing/Tension)[1][2]Electrochromic (Stark Effect)[9][10]
Response Time Slower, reflects changes in membrane organizationFast (sub-millisecond)[11][12]
Sensitivity High sensitivity to lipid order and tension[3][13]Moderate, ~10% ΔF/F per 100 mV[11][12]
Measurement Mode Fluorescence Lifetime Imaging (FLIM)[6][14]Intensity or Ratiometric Imaging[11]
Photostability Reported to have high photostability[3][4]Moderate; di-8-ANEPPS is more photostable than di-4-ANEPPS[11]
Cellular Retention Good plasma membrane retention[3]di-4-ANEPPS internalizes rapidly; di-8-ANEPPS is better retained[8][11]
Excitation (Typical) 488 nm[14][15]~475 nm (can be excited at different wavelengths for ratiometry)[11]
Emission (Typical) ~600 nm[15][16]~617 nm[11]

Experimental Protocols: From Staining to Imaging

The practical application of these dyes involves distinct workflows, particularly in the imaging and data analysis stages.

  • Stock Solution Preparation: Dissolve Flipper-TR® in anhydrous DMSO to a concentration of 1 mM. Store at -20°C or below, protected from light.[14]

  • Staining Solution: Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration (typically 1 µM).[14] Use immediately. The presence of serum may reduce labeling efficiency.[14]

  • Cell Labeling: Replace the culture medium of adherent cells with the staining solution. Incubate for 15-30 minutes at the desired temperature.[17]

  • Washing: Gently wash the cells two to three times with fresh, dye-free medium to remove unbound probe.

  • Imaging (FLIM): Image the cells using a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or other FLIM detection hardware.

    • Excitation: Use a 488 nm pulsed laser.[14][17]

    • Emission: Collect photons through a bandpass filter, typically around 575-625 nm.[14][15]

    • Data Acquisition: Accumulate sufficient photons per pixel (e.g., >100) to ensure robust statistical analysis of the fluorescence decay.[17]

  • Data Analysis: Fit the fluorescence decay curve for each pixel or region of interest (ROI) to a multi-exponential decay model to extract the fluorescence lifetime (τ).[14][16] Changes in the average lifetime correlate with changes in membrane tension.[3]

  • Stock Solution Preparation: Prepare a stock solution of di-4-ANEPPS in DMSO or ethanol (B145695) at approximately 1-2 mM. Store at 4°C, protected from light.[12]

  • Staining Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Tyrode's solution or HBSS) to a final concentration of 0.2-2 µM.[12] Including a dispersing agent like Pluronic F-127 can aid solubilization.[12]

  • Cell Labeling: Incubate cells with the staining solution for 10-20 minutes at a cool temperature (4-20°C) to inhibit internalization of the dye.[12]

  • Washing: Wash the cells multiple times with dye-free buffer.

  • Imaging (Ratiometric):

    • Excitation: Sequentially excite the sample at two different wavelengths, for example, ~440 nm and ~530 nm.[11]

    • Emission: Collect the fluorescence emission using a long-pass filter (e.g., >610 nm).

    • Data Acquisition: Record images at both excitation wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F440 / F530). This ratio value changes in response to membrane potential, providing a more robust measurement than single-wavelength intensity.

G Figure 2. Generalized Experimental Workflow cluster_workflow cluster_flipper Flipper-TR® cluster_merocyanine Merocyanine P0 Prepare Stock Solution (e.g., 1mM in DMSO) P1 Dilute to Working Concentration in Medium P0->P1 P2 Incubate with Cells (15-30 min) P1->P2 P3 Wash Cells (2-3x) with Dye-Free Medium P2->P3 P4 Acquire Images P3->P4 P5 Data Analysis P4->P5 F4 FLIM Imaging (e.g., 488nm pulsed laser) P4->F4 M4 Ratiometric Imaging (Sequential Excitation) P4->M4 F5 Fit Decay Curves Calculate Lifetime (τ) P5->F5 M5 Calculate Intensity Ratio (e.g., F1/F2) P5->M5

Figure 2. Generalized Experimental Workflow

Conclusion: Selecting the Right Tool for the Job

The choice between Flipper-TR® and merocyanine dyes is not about which is superior, but which is better suited for the biological question at hand.

Choose Merocyanine Dyes (e.g., di-4-ANEPPS, di-8-ANEPPS) when:

  • You need to measure rapid, transient changes in membrane potential, such as neuronal action potentials or cardiac depolarization waves.[11][18]

  • Your primary interest is the direct measurement of the transmembrane electric field.

  • A FLIM setup is unavailable.

  • You require a ratiometric approach to control for experimental variables.

Choose Flipper-TR® when:

  • Your research focuses on the interplay between membrane mechanics, lipid organization, and cellular signaling.

  • You are investigating slower processes where changes in membrane tension or lipid packing are paramount.

  • You have access to a FLIM microscope and the expertise to analyze lifetime data.

  • High photostability for longer-term imaging is a priority.[4]

Ultimately, Flipper-TR® provides a unique window into the mechanical state of the membrane, while merocyanine dyes offer a more direct and faster readout of the electrical potential. By understanding their distinct mechanisms and performance characteristics, researchers can make an informed decision to select the optimal probe for their experimental needs.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Flipper-TR 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for Flipper-TR 5, a fluorescent probe used for imaging membrane tension in living systems. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Handling Summary

While this compound is not classified as a hazardous substance, it is recommended to handle all chemicals with caution.[1] The following table summarizes key safety and handling information.

CategoryRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. In case of insufficient ventilation, use suitable respiratory equipment.[1]
Handling Avoid contact with skin and eyes. Do not breathe mist or vapor. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][3]
Storage Store at -20°C in a dry, cool, and dark place. Keep the container tightly sealed until ready for use and away from direct sunlight.[1][2][4][5]
Spill Cleanup Cover spillage with a suitable absorbent material. Sweep up the material and place it in an appropriately labeled container for disposal according to local government rules.[2]
First Aid (Skin Contact) Rinse with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If symptoms arise, call a physician.[1]
First Aid (Eye Contact) Rinse immediately with plenty of water for at least 15 minutes, separating the eyelids with fingers. Call a physician.[1]
First Aid (Inhalation) Remove to fresh air. If symptoms persist, call a physician. If not breathing, give artificial respiration.[1]
First Aid (Ingestion) Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[1]

Experimental Protocol: Preparation of Flipper-TR Stock Solution

To minimize waste and ensure proper handling, it is crucial to follow the correct experimental protocol for preparing the Flipper-TR stock solution.

  • Dissolving the Probe: Dissolve the contents of the Flipper-TR vial in 50 μL of anhydrous DMSO to create a 1 mM stock solution.[4][5]

  • Storage of Stock Solution: This stock solution should be stored at -20°C or below.[4][5] When stored properly, the probe in solution is stable for about three months.[4][5]

  • Handling DMSO Solutions: Exercise particular caution when handling DMSO solutions, as DMSO is known to facilitate the entry of organic molecules into tissues.[4][5]

Disposal Workflow

The proper disposal of this compound and its associated solutions should always be performed in compliance with all local, state, and federal regulations.[4][5] The following diagram outlines a general workflow for the safe disposal of this compound.

cluster_prep Preparation & Use cluster_disposal Disposal Path start Start: Handle this compound with appropriate PPE prep_solution Prepare this compound solution in a well-ventilated area start->prep_solution experiment Perform experiment prep_solution->experiment collect_waste Collect all liquid waste containing this compound in a designated, labeled hazardous waste container experiment->collect_waste collect_solid Collect contaminated solid waste (e.g., pipette tips, gloves) in a separate, labeled hazardous waste container experiment->collect_solid consult_regs Consult institutional and local regulations for hazardous waste disposal collect_waste->consult_regs collect_solid->consult_regs hand_over Hand over waste to authorized chemical waste disposal service consult_regs->hand_over end End: Document waste disposal hand_over->end

Caption: General workflow for the safe handling and disposal of this compound.

Disclaimer: The information provided here is a general guide. Researchers, scientists, and drug development professionals are responsible for consulting their institution's safety guidelines and local regulations to ensure full compliance.

References

Safeguarding Your Research: A Guide to Handling Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the use of Flipper-TR, a fluorescent membrane tension probe, are detailed below to ensure safe laboratory practices and reliable experimental outcomes. This guide provides researchers, scientists, and drug development professionals with immediate, procedural information for the effective use and disposal of Flipper-TR.

Personal Protective Equipment (PPE) for Flipper-TR Operations

While the Safety Data Sheet (SDS) for Flipper-TR indicates it is not classified as hazardous, it is crucial to handle all laboratory chemicals with caution. Flipper-TR is supplied as a solid and is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO can facilitate the absorption of substances through the skin; therefore, appropriate PPE is essential. The following table summarizes the recommended personal protective equipment when handling Flipper-TR and its solutions.

PPE CategoryItemSpecifications and Rationale
Hand Protection GlovesButyl rubber or double-gloved nitrile gloves are recommended. DMSO can penetrate standard nitrile gloves, so enhanced protection is necessary to prevent skin absorption of the probe.
Eye Protection Safety Glasses or GogglesChemical splash goggles should be worn to protect the eyes from accidental splashes of Flipper-TR solutions.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area . A fume hood is recommended when handling larger quantities of DMSO or if there is a risk of aerosol formation.

Experimental Protocol: Staining Cells with Flipper-TR

This protocol outlines the steps for preparing a Flipper-TR stock solution and staining live cells for fluorescence lifetime imaging microscopy (FLIM).

Preparation of 1 mM Flipper-TR Stock Solution
  • Materials:

    • Flipper-TR vial (50 nmol)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Micropipette and sterile tips

  • Procedure:

    • Allow the Flipper-TR vial to warm to room temperature before opening to prevent moisture condensation.

    • Add 50 µL of anhydrous DMSO to the vial to create a 1 mM stock solution.

    • Mix thoroughly by vortexing until the solid is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container. When stored properly, the solution is stable for approximately three months.

Staining Protocol for Live Cells
  • Materials:

    • 1 mM Flipper-TR stock solution

    • Cell culture medium (with or without serum)

    • Live cells cultured on a suitable imaging dish or plate

  • Procedure:

    • Dilute the 1 mM Flipper-TR stock solution in cell culture medium to a final working concentration. A starting concentration of 1 µM is recommended. Note that the presence of serum in the media may reduce labeling efficiency.

    • Remove the existing culture medium from the cells.

    • Add the Flipper-TR staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C.

    • The probe does not need to be washed out before imaging, as it is only fluorescent in the membrane.

    • Proceed with FLIM imaging.

G cluster_prep Stock Solution Preparation cluster_staining Cell Staining prep1 Warm Flipper-TR vial to room temperature prep2 Add 50 µL anhydrous DMSO prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Store at -20°C, protected from light prep3->prep4 stain1 Dilute stock solution in culture medium (e.g., 1 µM) stain2 Replace cell medium with staining solution stain1->stain2 stain3 Incubate for 15-30 minutes at 37°C stain2->stain3 stain4 Proceed to FLIM imaging (no wash step required) stain3->stain4 G cluster_waste_streams Waste Segregation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal start Flipper-TR Waste Generated liquid_waste Liquid Waste (e.g., staining solutions) start->liquid_waste solid_waste Solid Waste (e.g., pipette tips, gloves) start->solid_waste collect_liquid Collect in a sealed, labeled hazardous waste container liquid_waste->collect_liquid collect_solid Collect in a designated solid hazardous waste container solid_waste->collect_solid label_liquid Label with 'Hazardous Waste', chemical names, and concentrations collect_liquid->label_liquid ehs_disposal Dispose through Institutional EHS label_liquid->ehs_disposal label_solid Label with 'Hazardous Waste' and contaminating chemicals collect_solid->label_solid label_solid->ehs_disposal

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